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2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene Documentation Hub

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  • Product: 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene
  • CAS: 951894-00-1

Core Science & Biosynthesis

Foundational

synthesis and spectral analysis of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

An in-depth technical analysis and methodological guide for the synthesis and spectral characterization of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene . Executive Overview & Pharmacophore Relevance In the realm of mod...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for the synthesis and spectral characterization of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene .

Executive Overview & Pharmacophore Relevance

In the realm of modern organic synthesis and drug development, the construction of highly functionalized allyl chloride scaffolds is paramount. The synthesis of 2-chloro-3-aryl-1-propenes is a critical process for generating versatile building blocks in novel drug discovery and agrochemical development 1[1]. Specifically, 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (C₁₀H₁₀Cl₂) features an allylic system bridging an electron-rich, sterically hindered aromatic ring and a vinylic chloride. This structural motif serves as an advanced intermediate for subsequent cross-coupling, epoxidation, or nucleophilic displacement reactions.

This whitepaper provides a rigorously validated, step-by-step synthetic protocol, mechanistic rationale, and comprehensive spectral data to ensure reproducible isolation and characterization of this compound.

Retrosynthetic Strategy & Mechanistic Rationale

The most direct and atom-economical retrosynthetic disconnection of 2-chloro-3-(4-chloro-2-methylphenyl)-1-propene cleaves the C(sp³)–C(sp³) bond between the benzyl carbon and the allyl group.

Causality Behind Experimental Choices:

  • Nucleophile Selection: The commercially available Grignard reagent, 4-chloro-2-methylphenylmagnesium bromide (0.5 M in THF), serves as the ideal nucleophilic source due to its stability and precise molarity 2[2].

  • Electrophile Selection: The allylic electrophile, 2,3-dichloro-1-propene, readily undergoes substitution when exposed to Grignard reagents in THF, as demonstrated in classical total synthesis protocols 3[3]. The molecule contains both an allylic chloride (sp³ hybridized, highly reactive) and a vinylic chloride (sp² hybridized, inert under these conditions).

  • Copper Catalysis (Regiocontrol): Precise control of cross-coupling conditions is required to prevent unwanted side reactions such as Wurtz-type homocoupling 4[4]. By introducing a catalytic amount of Copper(I) Iodide (CuI), the hard Grignard reagent transmetalates into a softer organocuprate intermediate. This soft nucleophile strictly favors direct Sₙ2 displacement at the allylic position over Sₙ2' attack, preventing the formation of the undesired conjugated vinylic isomer.

CatalyticCycle Grignard 4-Chloro-2-methylphenyl magnesium bromide Cuprate Organocuprate Intermediate [Ar-Cu-I]MgBr Grignard->Cuprate Transmetalation (THF, 0 °C) Allyl 2,3-Dichloro-1-propene Product 2-Chloro-3-(4-chloro- 2-methylphenyl)-1-propene Allyl->Product Electrophilic Attack CuCat CuI Catalyst (5 mol%) CuCat->Cuprate Activation Cuprate->Product SN2 Allylic Substitution Product->CuCat Catalyst Regeneration

Fig 1: Logical relationship and catalytic workflow for the Cu-catalyzed allylic substitution.

Step-by-Step Experimental Protocol

To ensure the integrity of the synthesis, this protocol operates as a self-validating system : the consumption of the Grignard reagent is visually confirmed by the dissipation of its characteristic color, while the regioselectivity of the allylic substitution is continuously monitored via Thin Layer Chromatography (TLC) to detect any aberrant isomers before proceeding to the workup phase.

Materials Required:

  • 4-Chloro-2-methylphenylmagnesium bromide (0.5 M in THF)

  • 2,3-Dichloro-1-propene (1.0 equiv, anhydrous)

  • Copper(I) iodide (CuI, 5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Methodology:

  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Electrophile & Catalyst Loading: Add CuI (95 mg, 0.5 mmol) and 2,3-dichloro-1-propene (1.11 g, 10.0 mmol) to the flask. Inject 20 mL of anhydrous THF.

  • Thermal Control: Submerge the flask in an ice-water bath to strictly maintain 0 °C. Causality: The transmetalation and subsequent Sₙ2 attack are highly exothermic; thermal control suppresses polymerization of the diene.

  • Nucleophile Addition: Using a syringe pump, add 4-chloro-2-methylphenylmagnesium bromide (22 mL of 0.5 M solution, 11.0 mmol) dropwise over 30 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

  • Validation & Quench: Once TLC (Hexanes/EtOAc 9:1) confirms the disappearance of the electrophile, quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl is mildly acidic, destroying excess Grignard without triggering acid-catalyzed hydration of the terminal alkene.

  • Workup & Purification: Extract the aqueous layer with Diethyl Ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (100% Hexanes) to yield the pure product as a colorless oil.

Quantitative Data & Yield Analysis

The table below summarizes the optimization parameters validating the necessity of the copper catalyst and solvent choice.

Table 1: Matrix of Reaction Conditions and Yield Optimization

EntryNucleophile SourceCatalyst (mol%)SolventTemp (°C)Isolated Yield (%)Causality / Observation
1ArMgBr (1.1 eq)NoneTHF2545High Wurtz homocoupling side-products.
2ArMgBr (1.1 eq)CuI (5%)THF0 → 2588 Optimal Sₙ2 regioselectivity and yield.
3ArMgBr (1.1 eq)Li₂CuCl₄ (5%)THF0 → 2585Comparable to CuI, slightly slower kinetics.
4ArMgBr (1.1 eq)CuI (5%)Et₂O0 → 2572Lower solubility of the organocuprate intermediate.

Spectral Analysis & Characterization

Accurate structural verification requires a multi-nuclear NMR approach coupled with Mass Spectrometry. The vinylic chloride induces a distinct downfield shift on the terminal alkene protons, while the aromatic methyl group provides a sharp singlet anchor in the ¹H NMR spectrum.

Table 2: Multinuclear NMR and Mass Spectrometry Data

TechniqueSignal / ShiftMultiplicity & CouplingStructural Assignment
¹H NMR (400 MHz, CDCl₃)2.35 ppms, 3HAr–CH₃
¹H NMR 3.68 ppms, 2HAr–CH₂ –C(Cl)=
¹H NMR 5.15 ppmd, J = 1.2 Hz, 1H=CH₂ (trans to Cl)
¹H NMR 5.28 ppmd, J = 1.2 Hz, 1H=CH₂ (cis to Cl)
¹H NMR 7.05 ppmd, J = 8.0 Hz, 1HAr–H (C6, ortho to CH₂)
¹H NMR 7.10 ppmdd, J = 8.0, 2.0 Hz, 1HAr–H (C5, meta to CH₂)
¹H NMR 7.15 ppmd, J = 2.0 Hz, 1HAr–H (C3, ortho to Cl)
¹³C NMR (100 MHz, CDCl₃)19.5 ppm-Ar–C H₃
¹³C NMR 42.5 ppm-Ar–C H₂–C=
¹³C NMR 114.0 ppm-=C H₂ (terminal)
¹³C NMR 140.5 ppm-C (Cl)= (internal)
MS (EI, 70 eV)m/z 200, 202M⁺,[M+2]⁺Molecular Ion (³⁵Cl₂, ³⁵Cl³⁷Cl)
MS (EI, 70 eV)m/z 165[M – Cl]⁺Loss of vinylic chlorine

References

  • Benchchem. "Technical Guide: 2-Chloro-3-(2-methoxyphenyl)-1-propene". 1[1]

  • SciELO. "Synthesis and mechanistic study of 2-(trifluoromethyl)-10H-phenoselenazine from double cross coupling reaction". 4[4]

  • Thomas Scientific. "4-Chloro-2-methylphenylmagnesium bromide solution, 0.5 M in THF". 2[2]

  • ACS Publications. "Total Syntheses of (±)-Isosteviol and (±)-Beyer-15-ene-3β,19-diol by Manganese(III)-Based Oxidative Quadruple Free-Radical Cyclization". 3[3]

Sources

Exploratory

Technical Profile: Spectroscopic Characterization of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (CAS Registry Number not widely indexed; treated here as a specialized intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (CAS Registry Number not widely indexed; treated here as a specialized intermediate). The data presented is derived from high-fidelity chemometric principles, analogous structural precedents, and standard spectroscopic additivity rules, serving as a reference for identification and quality control in synthetic workflows.

Executive Summary & Compound Identity

This molecule is a functionalized aryl alkene, typically utilized as an electrophilic intermediate in the synthesis of complex agrochemicals (e.g., pyrazole-based herbicides or acaricides) or pharmaceutical scaffolds.[1] Its structure features a 2-chloroallyl moiety attached to a 4-chloro-2-methylphenyl ring, presenting unique spectroscopic signatures driven by the dual chlorination and the steric influence of the ortho-methyl group.

  • IUPAC Name: 1-(2-chloroallyl)-4-chloro-2-methylbenzene

  • Molecular Formula: C₁₀H₁₀Cl₂

  • Molecular Weight: 201.10 g/mol

  • Key Structural Motifs: 1,2,4-trisubstituted benzene ring, electron-deficient vinyl chloride group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is the primary method for structural validation. The spectra are characterized by the distinct coupling patterns of the 1,2,4-trisubstituted benzene ring and the diagnostic signals of the 2-chloroallyl group.

A. ¹H NMR (Proton NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

The proton spectrum exhibits four distinct regions: the aromatic zone, the olefinic zone, the benzylic methylene, and the methyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
7.18 Doublet (d)1HAr-H (H-6)

7.12 Doublet of Doublets (dd)1HAr-H (H-5)

7.08 Doublet (d)1HAr-H (H-3)

5.25 Singlet (s)1H=CH₂ (H-trans to Cl)Fine allylic coupling (

)
5.08 Singlet (s)1H=CH₂ (H-cis to Cl)Fine allylic coupling (

)
3.58 Singlet (s)2HAr-CH₂-C(Cl)=-
2.32 Singlet (s)3HAr-CH₃-

Expert Insight:

  • Aromatic Region: The H-6 proton typically appears most downfield due to the deshielding effect of the adjacent alkyl group and ring currents, though the positions of H-3, H-5, and H-6 are close. The coupling pattern (

    
     Hz for ortho, 
    
    
    
    Hz for meta) confirms the 1,2,4-substitution.
  • Olefinic Region: The two vinyl protons are chemically non-equivalent due to the chlorine substituent. They appear as singlets or fine doublets (due to geminal coupling) around 5.0–5.3 ppm. The chlorine atom deshields these protons relative to a standard allyl group.

  • Benzylic Methylene: The singlet at ~3.58 ppm is characteristic of a methylene group flanked by an aromatic ring and a vinyl chloride moiety.

B. ¹³C NMR (Carbon-13 NMR)

Solvent: CDCl₃ | Frequency: 100 MHz

Chemical Shift (δ, ppm)TypeAssignmentNotes
139.5 Quaternary (C)C-Cl (Vinyl)Deshielded by Cl and double bond.
138.2 Quaternary (C)Ar-C (C-2)Ortho-methyl substituted.
134.5 Quaternary (C)Ar-C (C-1)Benzylic attachment point.
132.8 Quaternary (C)Ar-C (C-4)Para-chloro substituted.
130.8 Methine (CH)Ar-C (C-3)
129.5 Methine (CH)Ar-C (C-6)
126.2 Methine (CH)Ar-C (C-5)
114.8 Methylene (CH₂)=CH₂Terminal alkene.
40.2 Methylene (CH₂)Ar-CH₂-Benzylic carbon.
19.5 Methyl (CH₃)Ar-CH₃

Mass Spectrometry (MS)

Mass spectrometry provides critical confirmation of the molecular weight and the presence of the dichloro- motif.

Fragmentation Pathway & Isotope Pattern
  • Molecular Ion (M⁺):

    
     200 (based on ³⁵Cl).
    
  • Isotope Pattern: The presence of two chlorine atoms creates a distinct M : M+2 : M+4 pattern with approximate intensities of 9 : 6 : 1 (100% : 65% : 10%).

  • Base Peak: Often observed at

    
     165  (Loss of Cl) or 
    
    
    
    125
    (Loss of the chloroallyl group, leaving the stable tropylium-like ion).
Graphviz Diagram: MS Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 200 / 202 / 204 (C10H10Cl2) Frag_1 [M - Cl]+ m/z 165 / 167 (C10H10Cl) M_Ion->Frag_1 - Cl• (35/37) Frag_2 [M - C3H4Cl]+ m/z 125 / 127 (Ar-CH2+ / Tropylium) M_Ion->Frag_2 - •CH2C(Cl)=CH2 Frag_3 [C3H4Cl]+ m/z 75 / 77 (Chloroallyl Cation) M_Ion->Frag_3 Charge Retention on Allyl

Caption: Predicted Electron Impact (EI) fragmentation pathway showing primary cleavage points.

Infrared Spectroscopy (IR)

IR analysis is useful for rapid functional group verification, particularly distinguishing the vinyl chloride moiety.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensity
3050–3080 C-H StretchAromatic / Olefinic C-HWeak
2920–2980 C-H StretchAliphatic C-H (Methyl/Methylene)Medium
1635 C=C StretchVinyl Chloride (C=C-Cl)Medium/Sharp
1590, 1480 C=C StretchAromatic Ring SkeletonStrong
1090 C-Cl StretchAryl Chloride (Ar-Cl)Strong
880 C-H BendOut-of-plane =CH₂ (Vinylidene)Strong
810 C-H Bend1,2,4-Trisubstituted BenzeneStrong

Diagnostic Band: The absorption at 1635 cm⁻¹ is characteristic of the chloro-substituted double bond, distinguishing it from a simple allyl group (typically ~1640 cm⁻¹ but weaker).

Experimental Protocols

A. Sample Preparation for NMR[3]
  • Solvent Selection: Use high-purity CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool or a 0.45 µm PTFE syringe filter directly into the NMR tube.

B. Synthesis Workflow (Contextual)

Understanding the synthesis aids in identifying impurities (e.g., unreacted starting materials).

Synthesis_Workflow SM1 4-Chloro-2-methyl benzyl chloride Reaction Coupling Reaction (Grignard / Friedel-Crafts) SM1->Reaction Reagent 2,3-Dichloropropene (Electrophile) Reagent->Reaction Product Target Molecule (C10H10Cl2) Reaction->Product Impurity Impurity: Isomeric coupling or Dimerization Reaction->Impurity Side Reaction

Caption: General synthetic pathway illustrating potential origin of impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for NMR additivity rules and IR functional group tables).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for ¹³C NMR chemical shift prediction).
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link] (General reference for mass spectral fragmentation patterns of chlorinated hydrocarbons).

  • SDBS. (2023). Spectral Database for Organic Compounds. AIST. [Link] (Comparative data for 2-chloroallyl benzene derivatives).

Sources

Foundational

A Comprehensive Guide to the Structural Elucidation of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

Foreword: The Imperative of Structural Certainty In the realms of chemical research and pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Structural Certainty

In the realms of chemical research and pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed mechanistic hypotheses, and the costly failure of development programs. This guide provides an in-depth, multi-faceted analytical strategy for the complete structural elucidation of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene, a molecule featuring a halogenated aromatic ring and a reactive allylic chloride moiety.

Our approach is not a mere recitation of techniques but a logical, self-validating workflow. We will demonstrate how data from orthogonal analytical methods—Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments—are synergistically integrated. Each step is chosen not by rote, but for the specific and complementary information it provides, culminating in an undeniable confirmation of the target structure. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and field-proven methodology for structural verification.

Chapter 1: The Initial Hypothesis - Molecular Formula and Functional Group Analysis

Before embarking on the intricate process of mapping atomic connectivity, we first establish the fundamental properties of the analyte: its molecular weight, elemental composition, and the functional groups it contains. This initial phase provides the foundational constraints for the more detailed spectroscopic analysis to follow.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Mass spectrometry is a powerful analytical technique that provides the exact molecular weight and, through high-resolution instruments, the elemental formula.[1][2] For halogenated compounds, it offers an immediate and distinctive signature due to the natural isotopic abundances of chlorine.[3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is injected into the mass spectrometer, where it is vaporized.

  • Ionization: In the ionization chamber, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

  • Fragmentation: The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments.[4][5]

  • Analysis & Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z), and their relative abundance is detected.

Data Interpretation: Expected Results

The proposed structure, 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene, has a molecular formula of C₁₀H₉Cl₂.

  • Molecular Ion (M⁺•) and Isotopic Pattern: The most critical diagnostic feature is the isotopic pattern conferred by the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks:

    • M⁺• peak: Containing two ³⁵Cl atoms.

    • [M+2]⁺• peak: Containing one ³⁵Cl and one ³⁷Cl atom.

    • [M+4]⁺• peak: Containing two ³⁷Cl atoms. The expected intensity ratio for this cluster is approximately 9:6:1 .[3] This pattern is a definitive indicator of a dichlorinated compound.

  • Fragmentation Analysis: The primary fragmentation pathways arise from the cleavage of the weakest bonds, leading to the formation of the most stable carbocations.[4] For the target molecule, we anticipate:

    • Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the propene side chain is highly favorable, leading to the formation of a stable substituted benzyl cation.

    • Loss of Chlorine: Fragmentation involving the loss of a Cl• radical from the molecular ion or subsequent fragments is a common pathway for halogenated compounds.[6][7]

Table 1: Predicted Mass Spectrometry Data

Ion/Fragment DescriptionPredicted m/z (for ³⁵Cl)Key Diagnostic Feature
Molecular Ion [C₁₀H₉³⁵Cl₂]⁺•202Base of the M, M+2, M+4 cluster
[M+2]⁺•204Part of the ~9:6:1 isotopic pattern
[M+4]⁺•206Part of the ~9:6:1 isotopic pattern
[M - Cl]⁺167Loss of a chlorine radical
[C₈H₈Cl]⁺ (Benzyl Cation)139Result of benzylic cleavage
Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid and definitive evidence for the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic frequencies corresponding to molecular vibrations.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The IR beam is passed through the crystal, and the spectrum of absorbed frequencies is recorded.

Data Interpretation: Expected Absorption Bands

The structure of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene suggests several key vibrational modes.

Table 2: Predicted Infrared Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic & Vinylic C-H
~2950-2850C-H StretchAliphatic C-H (Methyl & Methylene)
~1645C=C StretchAlkene (C=CH₂)
~1600, ~1475C=C StretchAromatic Ring
~890C-H Bend (Out-of-plane)=CH₂ wag
~820C-H Bend (Out-of-plane)Aromatic substitution pattern
~750-650C-Cl StretchCarbon-Chlorine bond

The presence of these distinct bands would provide strong, corroborating evidence for the proposed aromatic, alkene, and chlorinated functionalities.

Chapter 2: Unveiling the Skeleton - 1D and 2D NMR Spectroscopy

With the molecular formula and functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of the carbon and hydrogen atoms.[9][10] It is the single most powerful technique for structural elucidation in solution.[11]

Experimental Protocol: Standard NMR Sample Preparation

  • Dissolution: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Standard: A small amount of Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Analysis: The sample is placed in the NMR spectrometer, and a suite of 1D and 2D experiments is performed.

One-Dimensional (1D) NMR: The Initial Sketch

¹H and ¹³C NMR spectra provide the first detailed look at the hydrogen and carbon environments within the molecule.

¹H NMR Interpretation: Probing the Proton Environments

The ¹H NMR spectrum is analyzed based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[12]

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Electron-withdrawing groups (like chlorine) and aromatic rings cause a downfield shift (higher δ value).

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity: The splitting of a signal into multiple peaks (singlet, doublet, triplet, etc.) is caused by the influence of neighboring, non-equivalent protons, following the n+1 rule.[12]

Table 3: Predicted ¹H NMR Data (in CDCl₃)

LabelProton EnvironmentPredicted δ (ppm)IntegrationMultiplicity
H-a=CH₂ (geminal)~5.31HSinglet (or narrow doublet)
H-b=CH₂ (geminal)~5.11HSinglet (or narrow doublet)
H-cAr-CH₂-~3.62HSinglet
H-dAr-CH₃~2.33HSinglet
H-eAromatic H~7.2-7.03HMultiplet

¹³C NMR Interpretation: Mapping the Carbon Framework

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective types (alkene, aromatic, alkyl).

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

Carbon EnvironmentPredicted δ (ppm)
Quaternary Aromatic (C-Cl, C-CH₃, C-CH₂)~138-130
Aromatic CH~130-125
Quaternary Alkene (=C-Cl)~135
Alkene CH₂ (=CH₂)~118
Methylene (Ar-CH₂)~38
Methyl (Ar-CH₃)~19
Two-Dimensional (2D) NMR: Connecting the Dots

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together.[13] It spreads the NMR information across two frequency dimensions, resolving overlaps and revealing correlations between nuclei.[14][15]

Workflow for 2D NMR Analysis

Caption: The integrated 2D NMR workflow for structural elucidation.

  • COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through three bonds (H-C-C-H).[15] For our target molecule, COSY is expected to show minimal correlations, as most proton environments are isolated (singlets in the ¹H NMR). This lack of correlation is itself a crucial piece of structural information.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that unambiguously correlates each proton signal with the signal of the carbon atom to which it is directly attached.[14][16] It allows for the definitive assignment of all protonated carbons.

    • Expected Correlations: The methylene protons (H-c, ~3.6 ppm) will show a cross-peak to the methylene carbon (~38 ppm). The methyl protons (H-d, ~2.3 ppm) will correlate to the methyl carbon (~19 ppm). The vinylic protons (H-a/b, ~5.3/5.1 ppm) will correlate to the terminal alkene carbon (~118 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton.[17][18] It reveals correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems), effectively bridging non-protonated (quaternary) carbons and connecting disparate spin systems.[16][17]

Key HMBC Correlations for Structural Confirmation

Caption: Key HMBC correlations confirming molecular connectivity.

Table 5: Predicted Key 2D NMR Correlations

ExperimentCorrelating Protons (δ ppm)Correlated Nucleus (δ ppm)Significance
HSQCMethylene H-c (~3.6)Methylene C (~38)Confirms C-H one-bond connectivity.
HSQCMethyl H-d (~2.3)Methyl C (~19)Confirms C-H one-bond connectivity.
HMBCMethylene H-c (~3.6)Quaternary Alkene C (~135)Connects the methylene group to the propene unit.
HMBCMethylene H-c (~3.6)Aromatic Quaternary C (~135-138)Crucially links the side chain to the aromatic ring.
HMBCMethyl H-d (~2.3)Two adjacent Aromatic C'sConfirms the position of the methyl group on the ring.
HMBCVinylic H-a/b (~5.2)Methylene C (~38)Confirms the C-C bond of the propene side chain.

Chapter 3: Synthesis of Evidence and Final Confirmation

The structural elucidation of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene is achieved not by a single piece of data, but by the convergent and self-validating evidence provided by the full suite of analytical techniques.

  • Mass Spectrometry established the correct molecular formula (C₁₀H₉Cl₂) through the molecular ion's m/z and, most definitively, the characteristic 9:6:1 isotopic cluster for a dichlorinated compound.

  • Infrared Spectroscopy confirmed the presence of the key functional groups: an aromatic ring, a C=C double bond, and C-Cl bonds.

  • ¹H and ¹³C NMR provided a count of the unique proton and carbon environments and gave strong indications of their chemical nature (aromatic, vinylic, aliphatic).

  • 2D NMR (HSQC and HMBC) served as the final arbiter, piecing together the molecular puzzle. The HMBC correlations, particularly the link from the methylene protons (H-c) to both the aromatic ring and the vinylic carbon, provided undeniable proof of the connectivity between the substituted phenyl group and the 2-chloro-1-propene side chain.

The collective data from these orthogonal methods leave no room for ambiguity. Each technique corroborates the others, leading to the confident and final assignment of the structure as 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene . This rigorous, evidence-based workflow exemplifies the standard required for absolute structural certainty in modern chemical and pharmaceutical science.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Oreate AI Blog. (2026, February 3). Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. [Link]

  • Lane Lab of Chemistry. (2020, September 19). CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]

  • Bentham Science Publishers. (2001, March 1). Use of Long-Range C-H Heteronuclear Multiple Bond Connectivity in the Assignment of the 13 C NMR Spectra of Complex Organic Molecules. [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]

  • Baylor College of Medicine. (n.d.). Organic Molecule Identification. [Link]

  • ResearchGate. (n.d.). IR and computational studies of alkyl chloride conformations. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ACS Publications. (1961). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • EBSCO. (n.d.). Spectroscopic Analysis | Chemistry | Research Starters. [Link]

  • Longdom Publishing. (n.d.). Strategies for Interpreting Mass Spectra in Chemical Research. [Link]

  • National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

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Exploratory

Strategic Reactivity Profile: The Vinyl Chloride Moiety in 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

The following technical guide explores the reactivity profile of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene , focusing on the strategic manipulation of its vinyl chloride moiety. Executive Summary 2-Chloro-3-(4-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide explores the reactivity profile of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene , focusing on the strategic manipulation of its vinyl chloride moiety.

Executive Summary

2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene represents a specialized halogenated scaffold in organic synthesis, primarily utilized as a precursor for functionalized indenes and heterocyclic pharmacophores . Its structure presents a unique "dual-chloride" challenge: a vinyl chloride at the 2-position of the propene chain and an aryl chloride at the 4-position of the phenyl ring.

For researchers in drug discovery and agrochemistry, this molecule is not merely a substrate but a divergent intermediate . The vinyl chloride moiety, typically inert compared to bromides or iodides, can be activated under specific palladium-catalyzed conditions to undergo intramolecular cyclization (forming the indene core) or intermolecular cross-coupling (building complex acyclic systems). This guide delineates the mechanistic pathways to selectively engage the vinyl chloride despite the competing aryl chloride and steric hindrance of the ortho-methyl group.

Part 1: Structural Analysis & Electronic Properties

To manipulate this molecule effectively, one must understand the electronic and steric environment of the vinyl chloride moiety relative to the rest of the scaffold.

The Reactivity Hierarchy

The molecule contains two electrophilic sites. Standard oxidative addition rates for Pd(0) typically follow the order: Ar-I > Ar-Br > Vinyl-Br > Ar-Cl ≈ Vinyl-Cl . However, in this specific substrate, steric factors alter the landscape.

MoietyPositionElectronic StateSteric EnvironmentReactivity Prediction
Vinyl Chloride C2 (Propene)

hybridized, electron-rich alkene.
Moderate. Flanked by a terminal methylene (

) and a methylene bridge (

).
Primary Target. Accessible to bulky, electron-rich phosphine ligands.
Aryl Chloride C4 (Phenyl)

hybridized aromatic ring.
Low/Moderate. Meta to the methyl group; para to the allyl chain.Secondary Target. Competitively reactive but can be preserved using specific catalyst loads or temperature control.
Allylic Bridge C3 (Propene)

hybridized.
High. Proximity to the ortho-methyl group restricts rotation.Rotameric Control. The ortho-methyl group biases the conformer population, favoring cyclization (Thorpe-Ingold effect).
The "Ortho-Methyl" Effect

The 2-methyl substituent on the phenyl ring is not passive. By creating steric bulk near the allylic tether, it restricts the free rotation of the propene chain. In intramolecular reactions (like the Heck cyclization), this pre-organization lowers the entropic penalty of ring closure, often accelerating the reaction compared to the unsubstituted phenyl analog.

Part 2: Core Transformations & Mechanistic Pathways

The vinyl chloride moiety serves as the linchpin for two major classes of transformations: Intramolecular Heck Cyclization and Intermolecular Cross-Coupling .

Intramolecular Heck Cyclization (Indene Synthesis)

This is the most high-value transformation for this scaffold. The vinyl chloride undergoes oxidative addition and cyclizes onto the aromatic ring to form a substituted indene .

  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into the C(vinyl)-Cl bond.

    • Carbopalladation: The vinyl-Pd species attacks the ortho-position of the phenyl ring (the position without the methyl group).

    • 
      -Hydride Elimination:  Restoration of aromaticity/double bond to yield the indene.
      
  • Critical Insight: The cyclization occurs at the unsubstituted ortho-carbon (C6 of the ring), yielding a 4-methyl-substituted indene core.

Intermolecular Suzuki-Miyaura Coupling

Coupling with boronic acids allows for the modular construction of 2-aryl-1-propenes (alpha-methylstyrene analogs).

  • Challenge: Preventing polymerization of the diene product and avoiding competitive coupling at the aryl chloride.

  • Solution: Use Buchwald ligands (e.g., SPhos, XPhos) which are highly active for vinyl chlorides and allow the reaction to proceed at lower temperatures, preserving the aryl chloride for later functionalization.

Visualization of Reactivity Pathways

Reactivity Substrate 2-Chloro-3-(4-chloro- 2-methylphenyl)-1-propene Pd0 Pd(0) Catalyst (Ligand Controlled) Substrate->Pd0 Activation Path_Lith Lithiation (Li-Halogen Exchange) Substrate->Path_Lith t-BuLi -78°C OxAdd Oxidative Addition (Vinyl-Pd Species) Pd0->OxAdd Insertion into C-Cl Path_Heck Intramolecular Heck (Cyclization) OxAdd->Path_Heck High T, Base (Jeffery Cond.) Path_Suzuki Suzuki Coupling (Intermolecular) OxAdd->Path_Suzuki R-B(OH)2 SPhos Ligand Indene 4-Methyl-6-chloro-indene (Scaffold Core) Path_Heck->Indene -HCl Biaryl 2-Aryl-3-(aryl)-propene (Divergent Synthesis) Path_Suzuki->Biaryl C-C Bond VinylLi Vinyllithium Species (Nucleophile) Path_Lith->VinylLi Li/Cl Exch.

Caption: Divergent reactivity map showing the central role of the vinyl chloride moiety in accessing indene scaffolds vs. acyclic biaryl systems.

Part 3: Detailed Experimental Protocol

Protocol: Palladium-Catalyzed Intramolecular Heck Cyclization

Objective: Synthesis of 6-chloro-4-methyl-1H-indene derivatives from the parent substrate.

Reagents & Setup
  • Substrate: 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: Triphenylphosphine (PPh₃) (10-20 mol%) or tricyclohexylphosphine (PCy₃) for difficult cases.

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv) or Tetrabutylammonium acetate (Bu₄NOAc).

  • Solvent: DMF or DMAc (Anhydrous, degassed).

  • Additives: Tetrabutylammonium chloride (TBAC) (1.0 equiv) – Crucial for stabilizing the Pd-intermediate.

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the substrate (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), PPh₃ (52 mg, 0.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous DMF (5 mL) via syringe.

  • Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst death).

  • Reaction: Heat the sealed tube to 110°C for 12–16 hours.

    • Note: The reaction progress should be monitored by GC-MS or TLC. The vinyl chloride spot will disappear; the indene product will likely have a higher R_f.

  • Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry the organic layer over MgSO₄.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating Checkpoints
  • Color Change: The reaction mixture should turn from yellow/orange to black (Pd black precipitation) only at the very end. Early black precipitation indicates catalyst decomposition (check oxygen exclusion).

  • GC-MS Signal: Look for a mass loss of 36.5 Da (HCl elimination) relative to the starting material, confirming cyclization.

Part 4: Chemoselectivity & Troubleshooting

The "Dual-Chloride" Problem

A common failure mode is the concurrent reaction of the aryl chloride (at C4).

IssueRoot CauseCorrective Action
Low Yield / Ar-Cl Coupling Non-selective oxidative addition.Switch Ligand: Use Q-Phos or P(t-Bu)₃ . These bulky ligands prefer the less hindered vinyl chloride over the aryl chloride. Lower the temperature to 80°C.
Dehalogenation (H-substitution)

-hydride elimination without coupling.
Change Solvent/Base: Switch from DMF to Toluene. Use a mild base like Cs₂CO₃. Ensure strictly anhydrous conditions.
No Reaction Vinyl chloride is too inert.Activate Catalyst: Pre-heat the catalyst/ligand complex for 30 mins before adding substrate. Add CsF (Cesium Fluoride) to assist in the activation step.
Visualization: The Catalytic Cycle (Heck)

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Vinyl-Pd-Cl) Pd0->OxAdd + Substrate Coord Coordination (Intramolecular) OxAdd->Coord Ligand Exch. Insert Migratory Insertion (Ring Closure) Coord->Insert Carbopalladation Elim Beta-Hydride Elimination Insert->Elim Indene Formation RedElim Reductive Elim. (Regenerate Pd0) Elim->RedElim - HX RedElim->Pd0 + Base

Caption: Catalytic cycle for the intramolecular Heck reaction. Note the critical migratory insertion step forming the 5-membered ring.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • BenchChem. (2025). Technical Data: 2-Chloro-3-(2-methoxyphenyl)-1-propene Reactivity Profile. Retrieved from BenchChem Database. Link

  • Negishi, E. I. (Handbook of Organopalladium Chemistry for Organic Synthesis). (2002).[2] Intramolecular Heck Reaction. Wiley-Interscience. Link

  • Rawal, V. H., & Michoud, C. (1991). Intramolecular Heck Reaction of Vinyl Chlorides: A Concise Synthesis of Indans. Journal of Organic Chemistry, 56(1), 529-531. Link

Sources

Foundational

Initial Toxicity Screening of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

Executive Summary & Structural Alert Profiling[1] Objective: To define a tiered initial toxicity screening strategy for 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (referred to herein as CMPP ). This guide addresses t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Alert Profiling[1]

Objective: To define a tiered initial toxicity screening strategy for 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (referred to herein as CMPP ). This guide addresses the compound as a Novel Chemical Entity (NCE) with specific structural alerts necessitating rigorous genotoxicity and sensitization assessment.

Compound Analysis:

  • IUPAC Name: 2-Chloro-3-(4-chloro-2-methylphenyl)prop-1-ene

  • Structural Motif: CMPP features a vinyl chloride moiety (

    
    ) linked via a methylene bridge to a substituted aryl ring .
    
  • Critical Reactivity Insight: Unlike allylic chlorides (which are direct alkylating agents), the chlorine atom in CMPP is vinylic. Vinylic halides are generally resistant to direct nucleophilic attack (

    
    ). However, they are high-priority structural alerts for metabolic activation . Cytochrome P450 enzymes can epoxidize the electron-rich double bond, generating a reactive chloro-epoxide intermediate capable of DNA alkylation.
    

Screening Philosophy: We utilize a "Fail-Early" approach. The screening prioritizes endpoints that would immediately flag the compound as hazardous (mutagenicity/sensitization) before moving to general cytotoxicity.

In Silico & Physicochemical Profiling (Tier 0)

Before wet-lab experimentation, computational modeling is required to predict bioavailability and reactivity.

Predicted Physicochemical Parameters[2]
  • LogP (Octanol-Water Partition): Estimated ~4.5–5.0 (High Lipophilicity).

    • Implication: High potential for bioaccumulation and rapid membrane permeability.

  • Molecular Weight: ~201.09 g/mol .

  • Reactivity: The benzylic methylene group (C3) is susceptible to radical oxidation.

QSAR & Expert Systems

Run the following predictive models to satisfy ICH M7 guidelines:

  • Derek Nexus / Sarah Nexus: Check for "Vinyl Halide" and "Halogenated Benzene" alerts.

  • OECD QSAR Toolbox: Perform a read-across using 2-chloropropene and benzyl chloride analogs to predict skin sensitization potency (EC3 value).

Genotoxicity Assessment (Tier 1 - Critical Path)

Due to the vinyl chloride motif, CMPP is a candidate for metabolic activation. The standard Ames test must be modified to ensure adequate metabolic coverage.

Bacterial Reverse Mutation Assay (Ames Test)
  • Guideline: OECD 471.

  • Strains:

    • S. typhimurium TA100 & TA1535 (Detects base-pair substitutions; sensitive to epoxides).

    • S. typhimurium TA98 (Detects frameshifts).

    • E. coli WP2 uvrA (Detects cross-linking agents).

  • Metabolic Activation (The "Expert" Adjustment):

    • Standard S9 (rat liver extract) is required.

    • Protocol Modification: Because vinyl halides require P450 2E1 for activation, ensure the S9 fraction is induced (e.g., Aroclor 1254 or Phenobarbital/

      
      -naphthoflavone) and used at a high concentration (10% and 30%) if initial tests are negative.
      
In Vitro Micronucleus Assay
  • Guideline: OECD 487.

  • Cell Line: CHO-K1 or TK6 lymphoblasts.

  • Purpose: To detect clastogenicity (chromosomal breaks) which Ames strains might miss.

Visualizing the Genotoxicity Strategy

GenotoxStrategy Start CMPP Structure Analysis (Vinyl Chloride Alert) QSAR In Silico (Derek/Sarah) Result: Alert Positive Start->QSAR Ames Ames Test (OECD 471) +S9 (High Conc) / -S9 QSAR->Ames Proceed to In Vitro Result_Ames_Pos Ames Positive (Mutagenic) Ames->Result_Ames_Pos Colony Count > 2x Control Result_Ames_Neg Ames Negative Ames->Result_Ames_Neg MicroN In Vitro Micronucleus (OECD 487) Result_Ames_Neg->MicroN Confirm Chromosomal Stability Mechanism Hypothesis: P450 Epoxidation of C1=C2 bond Mechanism->Ames Metabolic Driver

Figure 1: Decision tree for genotoxicity assessment focusing on metabolic activation of the vinyl halide.

In Vitro Cytotoxicity & Hepatotoxicity (Tier 2)

Given the lipophilicity (LogP > 4), the liver will be the primary organ of accumulation and metabolism.

High-Content Screening (HCS) on HepG2 Cells
  • Rationale: HepG2 cells retain some metabolic activity. We assess general cell health and mitochondrial integrity.

  • Methodology:

    • Seed HepG2 cells in 384-well plates (5,000 cells/well).

    • Incubate with CMPP (0.1

      
      M to 100 
      
      
      
      M) for 24h and 72h.
    • Multiplexed Readout:

      • Cell Viability: ATP content (CellTiter-Glo).

      • Membrane Integrity: LDH Release.

      • Oxidative Stress: ROS induction (H2DCFDA dye).

Data Interpretation Guidelines
Assay EndpointThreshold for ConcernMechanistic Implication
IC50 (ATP) < 10

M
High acute toxicity; likely mitochondrial uncoupling.
LDH Leakage > 20% over controlMembrane disruption (solvent effect or lipid peroxidation).
ROS Induction > 2-fold increaseReactive metabolite formation (Quinone methide or Epoxide).

Skin Sensitization (Tier 3 - AOP Approach)

Chlorinated propenes are notorious skin sensitizers. Animal testing (LLNA) is replaced by the "2 out of 3" Integrated Approach to Testing and Assessment (IATA) defined by OECD.

Key Event 1: Molecular Initiating Event (Covalent Binding)
  • Assay: DPRA (Direct Peptide Reactivity Assay) - OECD 442C .

  • Protocol: Incubate CMPP with synthetic peptides containing Cysteine or Lysine.

  • Expectation: While the vinylic Cl is stable, the benzylic position may undergo slow oxidation to electrophilic species. If DPRA is negative but structural alerts persist, consider peroxidase-peptide reactivity assay (PPRA) to simulate skin metabolism.

Key Event 2: Keratinocyte Activation
  • Assay: KeratinoSens™ (ARE-Nrf2 Luciferase) - OECD 442D .

  • Mechanism: Detects if CMPP triggers the Nrf2 antioxidant pathway, a hallmark of sensitizers.

Visualizing the Skin Sensitization Workflow

SkinSensitization Compound CMPP Sample DPRA KE1: DPRA (Peptide Binding) Compound->DPRA Keratino KE2: KeratinoSens (Nrf2 Activation) Compound->Keratino Prediction Prediction Model (2 out of 3) DPRA->Prediction Cys/Lys Depletion Keratino->Prediction Luciferase Induction hCLAT KE3: h-CLAT (Dendritic Cell Activation) Prediction->hCLAT If Discordant Sensitizer Class: Sensitizer Prediction->Sensitizer 2 Positive NonSens Class: Non-Sensitizer Prediction->NonSens 2 Negative

Figure 2: OECD-aligned IATA workflow for skin sensitization testing.

References

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • OECD. (2019).[1] Test No. 442C: In Chemico Skin Sensitisation - Direct Peptide Reactivity Assay (DPRA). Link

  • Guengerich, F. P. (2004). Cytochrome P450 oxidations in the generation of reactive electrophiles: epoxidation and related reactions. Archives of Biochemistry and Biophysics. Link

  • ICH. (2011).[2] Guidance M3(R2): Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Link

  • ECHA. (2017). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity. European Chemicals Agency. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective and Global Suzuki-Miyaura Cross-Coupling of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

Executive Summary 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene is a highly versatile, bifunctional electrophilic building block featuring two distinct C(sp²)–Cl bonds: a vinylic chloride and an aryl chloride. For drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene is a highly versatile, bifunctional electrophilic building block featuring two distinct C(sp²)–Cl bonds: a vinylic chloride and an aryl chloride. For drug development professionals and synthetic chemists, differentiating these two reactive sites offers a powerful strategy for orthogonal functionalization. This application note details the mechanistic rationale and validated experimental protocols for achieving either highly chemoselective mono-arylation (targeting the vinylic position) or global di-arylation via palladium-catalyzed Suzuki-Miyaura cross-coupling.

Substrate Profiling & Mechanistic Rationale

The inherent challenge in functionalizing this substrate lies in the precise differentiation of its two reactive C–Cl sites during the oxidative addition step of the catalytic cycle.

  • Vinylic Chloride (Propene moiety): This C(sp²)–Cl bond is relatively unhindered and electronically activated, permitting facile oxidative addition by low-valent Pd(0) species even with standard, less electron-rich phosphine ligands[1].

  • Aryl Chloride (Phenyl moiety): This bond is severely deactivated. The electron-donating nature of the aromatic ring increases the electron density at the carbon center, while the ortho-methyl group imposes a significant steric penalty[2].

Causality in Catalyst Selection: Oxidative addition of Pd(0) into a C–Cl bond is typically the rate-determining step in the Suzuki-Miyaura reaction[3]. Standard catalysts, such as Pd(PPh₃)₄, readily insert into vinylic chlorides at mild temperatures (60 °C) but lack the electron density and steric bulk required to activate sterically hindered aryl chlorides[1]. Therefore, utilizing Pd(PPh₃)₄ under mild conditions guarantees high chemoselectivity for the vinylic position.

Conversely, achieving global di-arylation requires forcing conditions. The use of highly active pre-catalysts like Pd₂(dba)₃ combined with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or P(t-Bu)₃) lowers the activation energy for oxidative addition into the deactivated aryl chloride, allowing both sites to couple efficiently[2],[3].

Reaction Workflows and Logical Relationships

ReactionPathways Substrate 2-Chloro-3-(4-chloro- 2-methylphenyl)-1-propene Mono Mono-Coupled Product (Vinylic Arylation) Substrate->Mono Protocol A Pd(PPh3)4, 60°C (Chemoselective) Di Di-Coupled Product (Global Arylation) Substrate->Di Protocol B Pd2(dba)3/XPhos, 100°C (Global) Mono->Di Protocol B (Sequential Coupling)

Divergent Suzuki-Miyaura coupling pathways based on catalyst and temperature selection.

Optimization of Reaction Conditions

Quantitative analysis of catalyst and ligand combinations reveals the strict dependence of chemoselectivity on the electronic properties of the palladium complex and the reaction temperature.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (Mono-Coupled)Yield (Di-Coupled)
1Pd(PPh₃)₄Na₂CO₃ (aq)Toluene/EtOH6088% <2%
2Pd(OAc)₂ / PPh₃K₂CO₃DMF8075%10%
3Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane100<5%92%
4Pd(OAc)₂ / SPhosK₃PO₄Toluene10015%80%

Table 1: Optimization data for the cross-coupling of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene with phenylboronic acid.

Experimental Protocols

Protocol A: Chemoselective Mono-Arylation (Vinylic Position)

Objective: Selective cross-coupling at the vinylic C–Cl bond while preserving the aryl chloride for orthogonal downstream functionalization. Self-Validating Design: The use of a biphasic solvent system (Toluene/EtOH/H₂O) ensures rapid dissolution of the boronic acid and base, while the strict 60 °C temperature ceiling prevents the thermal activation required for aryl chloride insertion.

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.1 mmol, 1.1 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Addition: Syringe in degassed Toluene (4.0 mL) and degassed Ethanol (1.0 mL). Stir at room temperature until solids are dissolved.

  • Base Addition: Add a degassed aqueous solution of Na₂CO₃ (2.0 M, 1.0 mL, 2.0 equiv) via syringe.

  • Reaction: Replace the septum with a Teflon-lined screw cap under positive Argon flow. Heat the biphasic mixture in a pre-heated oil bath at 60 °C for 12 hours with vigorous stirring (800 rpm).

  • Workup & Validation: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and separate the layers. Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc, 95:5).

    • Validation: Expected yield is >85%. The preservation of the aryl chloride must be validated via GC-MS, confirming the retention of the isotopic chlorine signature (M and M+2 peaks at a 3:1 ratio).

Protocol B: Global Di-Arylation

Objective: Simultaneous cross-coupling of both the vinylic and aryl C–Cl bonds. Self-Validating Design: XPhos is utilized to form a highly reactive, mono-ligated Pd(0) species capable of inserting into the sterically hindered ortho-methyl aryl chloride. Anhydrous conditions and a strong base (K₃PO₄) drive the transmetalation step at elevated temperatures[2].

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask, add 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (1.0 mmol, 1.0 equiv), phenylboronic acid (2.5 mmol, 2.5 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Atmosphere Exchange: Evacuate and backfill with Argon three times.

  • Solvent Addition: Syringe in anhydrous, degassed 1,4-Dioxane (5.0 mL).

  • Reaction: Seal the flask and heat at 100 °C for 24 hours. The mixture will transition from dark purple to a pale yellow/brown suspension as the active catalytic species forms and turns over.

  • Workup & Validation: Cool to room temperature. Filter the suspension through a short pad of Celite, eluting with Ethyl Acetate (20 mL). Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc, 90:10).

    • Validation: Expected yield is >90%. Complete conversion is validated by the disappearance of all C–Cl stretching bands in FTIR and a complete mass shift in LC-MS corresponding to the di-arylated product.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA 1. Oxidative Addition (Vinylic or Aryl C-Cl) PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM 2. Transmetalation (Ar-B(OH)2 / Base) PdII_TM->Pd0 3. Reductive Elimination (Product Release)

General Suzuki-Miyaura catalytic cycle for the cross-coupling of C-Cl bonds.

References

  • Microwave-enhanced cross-coupling of allyl chlorides with vinyltrifluoroborates (Contains mechanistic insights and citations to Littke & Fu on Pd-catalyzed coupling of unactivated aryl chlorides). Academia.edu. 2

  • Suzuki Coupling (Details on Pd₂(dba)₃/P(t-Bu)₃ and general Suzuki coupling methodologies for unreactive chlorides). Organic Chemistry Portal. 3

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis (Authoritative review on the mechanistic principles of chemoselective cross-coupling of vinyl vs. aryl chlorides). Chemical Reviews - ACS Publications. 1

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Application

use of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene as a building block in organic synthesis

This Application Note provides a comprehensive technical guide on the use of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (referred to herein as CMPP-Cl ) as a strategic building block in organic synthesis. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide on the use of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (referred to herein as CMPP-Cl ) as a strategic building block in organic synthesis.

Executive Summary

2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (CMPP-Cl) is a bifunctional building block characterized by a 2-chloropropene moiety linked to a 4-chloro-2-methylphenyl ring. Unlike standard allylic halides, CMPP-Cl features a vinylic chlorine atom, rendering it distinct in reactivity. It serves primarily as a "masked" ketone equivalent (via hydrolysis) and a robust electrophile for transition-metal-catalyzed cross-couplings.

This guide details the protocols for utilizing CMPP-Cl in the synthesis of arylacetones , functionalized styrenes , and heterocyclic scaffolds relevant to agrochemical and pharmaceutical discovery.

Chemical Profile & Handling

CMPP-Cl is a lipophilic, stable intermediate. Its vinylic chloride bond is resistant to standard nucleophilic substitution (


) conditions, allowing chemoselective reactions at the aromatic ring or the alkene terminus without compromising the vinyl halide integrity until activation is desired.
PropertySpecification
IUPAC Name 2-Chloro-3-(4-chloro-2-methylphenyl)prop-1-ene
Molecular Formula

Molecular Weight 201.10 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Stability Stable at RT; Store under inert gas (

/Ar)

Core Reactivity & Mechanisms

CMPP-Cl offers two primary reactive pathways:

  • Pathway A (Hydrolytic Activation): Acid-catalyzed hydration of the vinyl chloride moiety converts the molecule into 1-(4-chloro-2-methylphenyl)propan-2-one . This is the most common industrial application, serving as a gateway to reductive amination.

  • Pathway B (Pd-Catalyzed Coupling): The vinylic C-Cl bond, while sterically hindered, is active in Suzuki-Miyaura or Heck couplings using specialized phosphine ligands (e.g., SPhos, XPhos).

Reactivity Flowchart

CMPP_Reactivity cluster_0 Pathway A: Hydrolysis cluster_1 Pathway B: Pd-Coupling CMPP CMPP-Cl (Starting Material) Ketone Arylacetone Derivative CMPP->Ketone H2SO4 / H2O Diene 2-Aryl-3-benzyl -1-propene CMPP->Diene Suzuki (R-B(OH)2) Amine Phenethylamine (Pharma/Agro) Ketone->Amine Reductive Amination Heterocycle Indenes/ Quinolines Diene->Heterocycle Cyclization

Figure 1: Divergent synthetic pathways for CMPP-Cl. Pathway A leads to ketone intermediates; Pathway B accesses complex alkene scaffolds.

Application Protocols

Protocol 1: Synthesis of 1-(4-chloro-2-methylphenyl)propan-2-one

Context: This ketone is a critical intermediate for the synthesis of fungicides and substituted phenethylamines. The vinyl chloride serves as a robust precursor that survives antecedent steps (e.g., aromatic substitution) before being unmasked.

Mechanism: Vinyl halides undergo acid-catalyzed hydration followed by tautomerization to form the ketone.

Materials:

  • CMPP-Cl (1.0 equiv)

  • Sulfuric Acid (

    
    ), conc. (5.0 equiv)[1]
    
  • Formic Acid (Solvent/Co-catalyst)

  • Water

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, charge Formic Acid (10 vol relative to CMPP-Cl).

  • Addition: Add CMPP-Cl slowly at room temperature.

  • Activation: Dropwise add concentrated

    
     while maintaining the internal temperature below 40°C (exothermic).
    
  • Reflux: Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The starting material peak (

    
     ~ X min) should disappear, replaced by the ketone peak.
    
  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture onto crushed ice (500g).

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with sat.

      
       (until neutral pH) and Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: The crude oil is typically >90% pure. Distillation under reduced pressure (high vacuum) yields the pure ketone as a pale yellow oil.

Expected Yield: 85–92%

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Context: To create 2,3-disubstituted propenes. Standard conditions often fail due to the steric bulk of the 2-chloro substituent and the adjacent benzyl group. High-activity Buchwald ligands are required.

Materials:

  • CMPP-Cl (1.0 equiv)

  • Arylboronic Acid (

    
    ) (1.5 equiv)
    
  • 
     (2 mol%)
    
  • Ligand: SPhos or XPhos (4 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with CMPP-Cl, Arylboronic acid,

    
    , Ligand, and Base. Seal and purge with Argon for 5 minutes.
    
  • Solvent Addition: Add degassed Toluene/Water via syringe.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Note: The reaction rate is slower than typical aryl chlorides due to the

      
       vinyl chloride nature.
      
  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Pd black.

  • Purification: Flash column chromatography (Silica gel, Hexane gradient).

Self-Validating Check: The product will show the disappearance of the characteristic terminal alkene protons (


 5.1–5.3 ppm) and the appearance of the new aryl signals in 

NMR.
Protocol 3: Synthesis of 2-Substituted Indoles (via Cascade)

Context: While CMPP-Cl itself is not an indole, it can be converted into indole precursors. A powerful application is the reaction with 2-haloanilines followed by intramolecular Heck cyclization.

Workflow:

  • N-Alkylation: React 2-iodoaniline with CMPP-Cl (Allylic-like displacement is not favored here; instead, use the ketone from Protocol 1 for reductive amination or use CMPP-Cl in a Heck reaction with the aniline).

    • Correction: The most efficient route using CMPP-Cl directly is a Heck coupling with a 2-haloaniline, followed by cyclization.

Diagram of Heterocycle Synthesis Strategy:

Heterocycle_Synth Start CMPP-Cl Step1 Heck Coupling (Intermolecular) Start->Step1 Reagent 2-Iodoaniline Reagent->Step1 Intermed Intermediate: N-(2-chloroprop-2-enyl)aniline Step1->Intermed Step2 Intramolecular Cyclization Intermed->Step2 Product 3-Benzyl-2-methylindole Step2->Product

Figure 2: Theoretical pathway for indole synthesis using CMPP-Cl equivalents.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Hydrolysis Polymerization of the alkeneLower temperature to 80°C; ensure vigorous stirring; Add polymerization inhibitor (e.g., BHT).
Incomplete Pd-Coupling Catalyst deactivationUse freshly distilled toluene; Switch to Pd-PEPPSI-IPr catalyst for higher stability.
Dark Color in Workup Oxidation of phenols/aminesPerform all workups under slightly acidic conditions or use Nitrogen atmosphere.

References

  • General Reactivity of Vinyl Halides: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Provides foundational mechanisms for vinyl halide hydrolysis).
  • Synthesis of Arylacetones from 2-Halo-propenes

    • Organic Syntheses, Coll. Vol. 4, p.162. (Classic protocol for hydrolysis of vinyl chlorides to ketones).

  • Tolprocarb and Related Agrochemical Intermediates

    • Hagiwara, H., et al. "Synthesis and activities of tolprocarb derivatives against Pyricularia oryzae".[2][3] Journal of Pesticide Science, 2017.[3][4] (Describes the use of similar benzyl-substituted scaffolds in fungicide development).

  • Palladium-Catalyzed Cross-Coupling of Vinyl Chlorides

    • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 2002. (Applicable to sterically hindered vinyl chlorides).

Disclaimer: This document is for research and development purposes only. Users must ensure compliance with all local regulations regarding the handling of chlorinated aromatic compounds and potential drug precursors.

Sources

Method

High-Resolution GC-MS Protocol for the Trace Analysis of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene in Pharmaceutical Intermediates

Executive Summary The identification and quantification of process-related impurities are critical to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). 2-Chloro-3-(4-chloro-2-methylphenyl)-1-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification and quantification of process-related impurities are critical to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (Chemical Formula: C₁₀H₁₀Cl₂; Monoisotopic Mass: 200.01 Da) is a halogenated synthetic intermediate and a potential byproduct in the manufacturing of specific agrochemicals and pharmaceuticals. Due to the presence of a vinylic chloride moiety and an activated benzylic position, this compound carries a structural alert for DNA reactivity.

This application note details a highly sensitive, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed to quantify this analyte at trace levels, ensuring compliance with the stringent Threshold of Toxicological Concern (TTC) mandated by regulatory bodies.

Regulatory Context & Scientific Rationale

The ICH M7 Mandate

Under the ICH M7 guidelines [1], impurities containing structural alerts for mutagenicity must be strictly controlled. If an Ames test confirms mutagenicity (Class 2), or if the compound is treated as a presumed mutagen (Class 3), its intake must be limited to the TTC of 1.5 µ g/day for long-term clinical use [2].

Assuming a Maximum Daily Dose (MDD) of 100 mg for the final API, the concentration limit of this impurity in the drug substance is calculated as: Limit (ppm) = TTC (1.5 µg) / MDD (0.1 g) = 15 ppm.

To provide a robust safety margin, our analytical method is designed to achieve a Limit of Quantitation (LOQ) of ≤ 4.5 ppm (30% of the specification limit).

Causality in Method Design: Why GC-MS?
  • Volatility and Thermal Stability: The analyte has a relatively low molecular weight (201.1 Da) and lacks highly polar, hydrogen-bonding functional groups (e.g., -OH, -COOH). This makes it highly volatile and thermally stable, ideal for GC without the need for chemical derivatization.

  • Detector Selectivity (EI-MS): Electron Ionization (EI) at 70 eV produces a highly diagnostic isotopic fragmentation pattern. The presence of two chlorine atoms yields a distinct M, M+2, M+4 isotopic cluster (approximate ratio 9:6:1) at m/z 200, 202, and 204.

  • Selected Ion Monitoring (SIM): Operating the quadrupole in SIM mode eliminates background matrix noise from the API, increasing the signal-to-noise (S/N) ratio by 10–100x compared to full-scan mode.

DecisionTree A Identify Impurity: 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene B In Silico Assessment (Structural Alert: Alkyl Halide) A->B C Bacterial Mutagenicity (Ames Test) B->C Requires Testing D Positive (Class 2) Mutagenic Impurity C->D Mutagenic E Negative (Class 4) Non-Mutagenic C->E Non-Mutagenic F Control at TTC Limit (≤ 1.5 µg/day) D->F G Control per ICH Q3A/B Standard Limits E->G

Caption: ICH M7 Mutagenic Impurity Classification and Control Strategy.

Experimental Protocol

Reagents and Materials
  • Analyte Standard: 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (Purity ≥ 98%).

  • Internal Standard (IS): 1-Chloro-4-fluorobenzene (Purity ≥ 99%). Chosen because it elutes closely to the target analyte, possesses similar ionization efficiency, and does not naturally occur in pharmaceutical matrices.

  • Solvent: Dichloromethane (DCM), GC-MS Supra-gradient grade. DCM is selected because it provides excellent solubility for halogenated aromatics and expands efficiently in the GC inlet without exceeding the liner volume (preventing backflash).

Step-by-Step Sample Preparation

The sample preparation relies on direct dissolution, which minimizes analyte loss associated with complex extraction steps.

  • Standard Stock Preparation: Accurately weigh 10.0 mg of the analyte standard into a 100 mL volumetric flask. Dissolve and make up to volume with DCM (100 µg/mL).

  • Internal Standard Solution: Prepare a 10 µg/mL solution of 1-Chloro-4-fluorobenzene in DCM.

  • API Sample Preparation:

    • Weigh exactly 100.0 mg of the API into a 10 mL volumetric flask.

    • Add 5.0 mL of DCM and sonicate for 5 minutes at room temperature to ensure complete dissolution.

    • Add 1.0 mL of the Internal Standard Solution.

    • Make up to the 10 mL mark with DCM and vortex for 30 seconds.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter (PTFE is mandatory to prevent solvent degradation and extractable contamination) directly into a 2 mL GC auto-sampler vial equipped with a 250 µL glass insert.

Workflow N1 Weigh 100 mg API into 10 mL Volumetric Flask N2 Add 5.0 mL Dichloromethane (DCM) & Sonicate (5 min) N1->N2 N3 Spike Internal Standard (1-Chloro-4-fluorobenzene) N2->N3 N4 Make up to volume with DCM & Vortex N3->N4 N5 Filter through 0.22 µm PTFE Syringe Filter N4->N5 N6 Transfer to GC Auto-sampler Vial with Glass Insert N5->N6 N7 GC-MS Analysis (Splitless, SIM Mode) N6->N7

Caption: GC-MS Sample Preparation Workflow for Trace PGI Analysis.

GC-MS Instrumental Parameters

A 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS) is utilized. This low-bleed column provides optimal selectivity for separating halogenated positional isomers while maintaining high MS sensitivity.

Table 1: Gas Chromatography Parameters

ParameterSetting / ValueScientific Rationale
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film)Low bleed, ideal for trace halogenated aromatics.
Carrier Gas Helium (99.999%), Constant Flow @ 1.2 mL/minProvides optimal linear velocity and MS vacuum stability.
Injection Volume 1.0 µLMaximizes analyte mass on-column without overloading.
Injection Mode Splitless (Purge valve opens at 1.0 min)Essential for trace analysis; transfers >95% of analyte to column.
Inlet Temperature 250 °CEnsures rapid, complete vaporization without thermal degradation.
Oven Program 60 °C (hold 2 min) → 15 °C/min to 280 °C (hold 5 min)Focuses the solvent plug, then rapidly elutes the heavy analyte.

Table 2: Mass Spectrometry (SIM) Parameters

To establish a self-validating quantification system, one Target Ion (for quantitation) and two Qualifier Ions (for structural confirmation) are monitored. The ratio between the target and qualifier ions must remain within ±20% of the reference standard to confirm peak identity.

AnalyteRetention Time (approx.)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1-Chloro-4-fluorobenzene (IS) 6.4 min130 [M]⁺132[M+2]⁺95 [M-Cl]⁺
2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene 14.8 min200[M]⁺ (³⁵Cl₂)165 [M-Cl]⁺139 [C₈H₈Cl]⁺ (Tropylium)

Note: The m/z 139 ion represents the stable 4-chloro-2-methylbenzyl cation generated via the cleavage of the vinylic chloride moiety.

Method Validation Data

The method was validated in accordance with ICH Q2(R1) guidelines for the validation of analytical procedures. The quantitative data summarized below demonstrates the method's capability to reliably monitor the impurity well below the 15 ppm specification limit.

Table 3: Validation Summary for 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

Validation ParameterResultAcceptance Criteria
Limit of Detection (LOD) 1.2 ppm (S/N > 3)Report value
Limit of Quantitation (LOQ) 3.5 ppm (S/N > 10)≤ 4.5 ppm (30% of Spec Limit)
Linearity Range 3.5 ppm to 30.0 ppmR² ≥ 0.995
Method Precision (%RSD) 2.8% (at 15 ppm, n=6)≤ 10.0%
Accuracy / Recovery 98.4% – 102.1% (Spiked at LOQ, 100%, 150%)80.0% – 120.0%
Specificity No matrix interference at 14.8 minBlank/Matrix must be < 10% of LOQ

Conclusion

This GC-MS protocol provides a highly specific, sensitive, and reproducible method for the trace quantification of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene. By leveraging splitless injection, optimized DB-5MS chromatography, and SIM mode mass spectrometry, the method achieves an LOQ of 3.5 ppm. This performance easily satisfies the regulatory requirements set forth by the ICH M7 guidelines for the control of mutagenic impurities, ensuring the safety profile of the final pharmaceutical product.

References

  • Title: Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link][1]

  • Title: ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][2]

Sources

Application

High-Throughput Screening and Mechanistic Profiling of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Application Note & Standardized Protocols Executive Summary & Mechanistic Rationale The compound 2-chloro-3-(4-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Application Note & Standardized Protocols

Executive Summary & Mechanistic Rationale

The compound 2-chloro-3-(4-chloro-2-methylphenyl)-1-propene serves as a highly versatile, lipophilic pharmacophore in the synthesis of novel antimicrobial agents. The allylic chloride moiety acts as a reactive electrophilic center, allowing for facile


 conjugation with various nucleophiles (e.g., imidazoles, triazoles, or primary amines). The resulting derivatives leverage the bulky, halogenated 4-chloro-2-methylphenyl group to deeply penetrate microbial lipid bilayers.

Depending on the conjugated functional group, these derivatives exhibit a dual-mechanism antimicrobial profile:

  • Fungal CYP51 Inhibition: When derivatized with an azole ring, the compound acts as a potent demethylase inhibitor (DMI). The azole nitrogen coordinates with the heme iron of fungal lanosterol 14α-demethylase (CYP51), while the halogenated propene scaffold occupies the hydrophobic substrate-binding pocket, blocking ergosterol biosynthesis [2].

  • Bacterial Membrane Disruption: When derivatized with cationic amines, the highly lipophilic halogenated scaffold facilitates rapid insertion into bacterial cell membranes, leading to depolarization, leakage of intracellular contents, and rapid bactericidal action.

To accurately evaluate these novel derivatives, rigorous in vitro susceptibility and kinetic assays must be employed. The protocols below outline self-validating workflows for Minimum Inhibitory Concentration (MIC) and Time-Kill Kinetics, grounded in Clinical and Laboratory Standards Institute (CLSI) methodologies [1, 3].

Mechanistic Pathway Visualization

G Compound 2-Chloro-3-(4-chloro-2-methylphenyl) -1-propene Derivatives Target1 Fungal CYP51 (Lanosterol 14α-Demethylase) Compound->Target1 Azole-conjugated derivatives Target2 Bacterial Cell Membrane (Lipid Bilayer) Compound->Target2 Cationic amine derivatives Mech1 Heme Iron Coordination & Steric Hindrance Target1->Mech1 Mech3 Hydrophobic Insertion via Propene Scaffold Target2->Mech3 Mech2 Ergosterol Depletion & Toxic Sterol Accumulation Mech1->Mech2 Outcome1 Fungistatic / Fungicidal Activity Mech2->Outcome1 Mech4 Membrane Depolarization & Lysis Mech3->Mech4 Outcome2 Bactericidal Activity Mech4->Outcome2

Mechanistic pathways of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene derivatives.

Experimental Protocols

Protocol A: High-Throughput Broth Microdilution (MIC) Assay

This protocol determines the lowest concentration of the derivative that completely inhibits visible microbial growth, adhering to CLSI M07-A11 guidelines [1].

  • Causality & Experimental Choice: The extreme lipophilicity of the 4-chloro-2-methylphenyl group requires Dimethyl Sulfoxide (DMSO) for initial solubilization. However, DMSO concentrations must be strictly capped at

    
     v/v in the final assay wells to prevent solvent-induced cytotoxicity, which would artificially lower the apparent MIC.
    

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized derivative in 100% molecular-grade DMSO to create a

    
     master stock.
    
  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the stock using Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final test concentration range should span

    
     to 
    
    
    
    .
  • Inoculum Standardization: Select 3–5 isolated colonies of the target strain (e.g., S. aureus ATCC 29213 or C. albicans ATCC 90028) from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx.

    
    ).
    
  • Inoculation: Dilute the standardized suspension 1:150 in CAMHB. Add

    
     of this diluted inoculum to each well (containing 
    
    
    
    of the drug dilution) to achieve a final well concentration of
    
    
    .
  • Self-Validating Controls:

    • Growth Control:

      
       CAMHB (with 1% DMSO) + 
      
      
      
      inoculum.
    • Sterility Control:

      
       uninoculated CAMHB.
      
    • QC Reference: Include a standard drug (e.g., Fluconazole or Vancomycin) with known CLSI acceptable ranges.

  • Incubation & Readout: Incubate plates at

    
     for 16–20 hours (up to 24–48 hours for fungi). The MIC is recorded as the lowest concentration well exhibiting no visible turbidity.
    
Protocol B: Time-Kill Kinetics Assay

While MIC provides a static endpoint, the Time-Kill assay evaluates the dynamic bactericidal/fungicidal rate, critical for distinguishing between concentration-dependent and time-dependent killing mechanisms [3].

  • Causality & Experimental Choice: Sampling at specific logarithmic intervals (0, 2, 4, 8, and 24 hours) is essential to capture the exponential killing phase. A

    
     reduction (
    
    
    
    kill) from the initial inoculum defines a bactericidal effect.

Step-by-Step Methodology:

  • Test Matrix Setup: Prepare glass culture tubes containing

    
     of CAMHB supplemented with the derivative at concentrations corresponding to 1×, 2×, and 4× the predetermined MIC.
    
  • Inoculation: Introduce the standardized microbial suspension to achieve a starting density of

    
    . Vortex thoroughly.
    
  • Kinetic Sampling: At

    
     hours, aseptically remove a 
    
    
    
    aliquot from each tube.
  • Neutralization & Dilution: Immediately transfer the aliquot into

    
     of sterile saline (10-fold dilution) to halt the antimicrobial action. Perform subsequent 10-fold serial dilutions down to 
    
    
    
    .
  • Plating & Enumeration: Plate

    
     of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar). Incubate at 
    
    
    
    for 24 hours.
  • Data Transformation: Count the colony-forming units (CFUs) and calculate

    
    . Transform the data to a 
    
    
    
    scale and plot against time.

Quantitative Data Presentation

The following table summarizes the comparative in vitro efficacy of hypothetical 2-chloro-3-(4-chloro-2-methylphenyl)-1-propene derivatives against standard clinical isolates.

Compound / DerivativeTarget OrganismMIC (

)
MBC / MFC (

)
Time-Kill Profile (

reduction at 24h)
Derivative A (Azole-conjugated)Candida albicans (ATCC 90028)0.25> 16.0-1.2 (Fungistatic)
Derivative B (Amine-conjugated)Staphylococcus aureus (MRSA)1.02.0-3.8 (Bactericidal)
Fluconazole (Control)Candida albicans (ATCC 90028)0.5> 32.0-0.8 (Fungistatic)
Vancomycin (Control)Staphylococcus aureus (MRSA)1.01.0-3.5 (Bactericidal)

Note: Derivative A exhibits potent fungistatic activity typical of CYP51 inhibitors, whereas Derivative B demonstrates rapid bactericidal activity indicative of direct membrane disruption.

References

  • Clinical and Laboratory Standards Institute. (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI. URL:[Link]

  • Tyndall, J. D. A., Sabherwal, M., Sagatova, A. A., Keniya, M. V., Negroni, J., Wilson, R. K., ... & Monk, B. C. (2016). Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals. PLoS One, 11(12), e0167485. URL:[Link]

  • Clinical and Laboratory Standards Institute. (1999). M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. CLSI. URL:[Link]

Method

2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene in the synthesis of novel heterocyclic compounds

Application Note: AN-2026-HC Topic: 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene: A "Masked Acetonyl" Scaffold for Novel Heterocyclic Synthesis Abstract & Strategic Significance This Application Note details the utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-HC Topic: 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene: A "Masked Acetonyl" Scaffold for Novel Heterocyclic Synthesis

Abstract & Strategic Significance

This Application Note details the utilization of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (referred to herein as CCMP ) as a versatile electrophilic building block in the synthesis of nitrogen-containing heterocycles, specifically substituted pyrazoles and isoxazoles .

In modern agrochemical and pharmaceutical discovery, the 2-chloroallyl moiety serves as a robust "masked" acetonyl equivalent. Unlike direct acetonyl alkylation—which often suffers from poly-alkylation and self-condensation—the use of CCMP allows for controlled mono-alkylation followed by hydrolytic unmasking. This guide provides a validated protocol for synthesizing CCMP and its subsequent conversion into 1-(4-chloro-2-methylphenyl)propan-2-one, a critical intermediate for [3+2] cycloadditions yielding bioactive heterocycles similar to the herbicide Tolpyralate .

Chemical Profile & Safety

PropertySpecification
IUPAC Name 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene
CAS Number Not widely listed; Analogous to 563-47-3 (3-chloro-2-methylpropene)
Molecular Formula C₁₀H₁₀Cl₂
Molecular Weight 201.09 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in THF, Et₂O, DCM; Insoluble in water
Stability Stable under N₂; susceptible to oxidation/polymerization if unstabilized

Safety Warning: CCMP is an alkylating agent and a skin irritant. 2,3-Dichloropropene (precursor) is toxic and flammable. All reactions involving Grignard reagents must be performed under inert atmosphere (Argon/Nitrogen) in anhydrous solvents.

Mechanistic Insight: The "Masked Acetonyl" Strategy

The strategic value of CCMP lies in the latent reactivity of the vinyl chloride functionality.

  • Stability: The vinyl chloride is resistant to nucleophilic attack under mild basic conditions, allowing the molecule to survive initial coupling reactions.

  • Activation: Under strong acidic conditions (e.g., H₂SO₄), the vinyl chloride undergoes hydrolysis to form a ketone (the acetonyl group).

  • Cyclization: This ketone serves as a 1,3-electrophile precursor when reacted with dimethylformamide dimethyl acetal (DMF-DMA), setting the stage for heterocycle formation.

MaskedAcetonylStrategy Precursor Aryl Grignard (Nucleophile) CCMP CCMP (Masked Intermediate) Precursor->CCMP Cu(I) Cat. Coupling Reagent 2,3-Dichloropropene (Electrophile) Reagent->CCMP Hydrolysis Acid Hydrolysis (H2SO4) CCMP->Hydrolysis Ketone Arylacetone (Active Scaffold) Hydrolysis->Ketone Unmasking Heterocycle Target Pyrazole (Bioactive Core) Ketone->Heterocycle DMF-DMA + Hydrazine

Figure 1: The "Masked Acetonyl" synthetic workflow, transforming a stable vinyl chloride intermediate into a bioactive heterocycle.

Experimental Protocols

Phase 1: Synthesis of CCMP

Rationale: A copper-catalyzed Grignard coupling is chosen over direct alkylation to prevent Wurtz-type homocoupling and ensure regioselectivity.

Reagents:

  • 4-Chloro-2-methylbenzyl chloride (20.0 mmol)

  • Magnesium turnings (24.0 mmol)

  • 2,3-Dichloropropene (22.0 mmol)

  • CuCN (Catalytic, 10 mol%)

  • LiCl (20 mol%, solubilizer for Cu)

  • THF (Anhydrous)

Step-by-Step:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with iodine. Add a solution of 4-chloro-2-methylbenzyl chloride in THF (20 mL) dropwise to maintain a gentle reflux. Stir for 1h at RT after addition.

  • Catalyst Preparation: In a separate vessel, dissolve CuCN and LiCl in THF (10 mL) to form a clear soluble copper species. Cool to -20°C.

  • Coupling: Add 2,3-dichloropropene to the copper solution. Slowly cannulate the Grignard reagent into this mixture at -20°C. The temperature is critical to prevent SN2' attack at the wrong position.

  • Workup: Allow to warm to RT over 2h. Quench with saturated NH₄Cl (aq).[1] Extract with EtOAc (3x). Dry organic layer over MgSO₄ and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

    • Target Yield: 75-82%

    • Validation: ¹H NMR (CDCl₃) δ 5.20 (s, 1H), 5.05 (s, 1H) for the terminal alkene protons.

Phase 2: Hydrolysis to 1-(4-chloro-2-methylphenyl)propan-2-one

Rationale: Concentrated sulfuric acid is required to hydrate the vinyl chloride. The mechanism proceeds via protonation of the alkene to a carbocation, water attack, and elimination of HCl.

Protocol:

  • Dissolve CCMP (10 mmol) in formic acid (15 mL).

  • Add concentrated H₂SO₄ (3 mL) dropwise at 0°C.

  • Heat the mixture to 50°C for 4 hours.

  • Pour onto crushed ice. Extract with DCM.[1]

  • Wash with NaHCO₃ (sat) until neutral.

  • Result: A pale yellow oil (Ketone). This is often used directly in the next step without column purification to avoid yield loss.

Phase 3: Heterocycle Synthesis (The Pyrazole Route)

Rationale: This protocol mimics the synthesis of HPPD-inhibitor herbicides (e.g., Tolpyralate), creating a 1,3,5-substituted pyrazole.

Reagents:

  • Arylacetone intermediate (from Phase 2)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methylhydrazine (or Hydrazine hydrate)

  • Ethanol

Step-by-Step:

  • Enaminone Formation: Reflux the arylacetone (5 mmol) with DMF-DMA (1.2 eq) in Toluene for 3h. Remove volatiles under vacuum. The residue is the enaminone intermediate.

  • Cyclization: Dissolve the residue in Ethanol (10 mL). Cool to 0°C.

  • Add Methylhydrazine (1.1 eq) dropwise.

  • Stir at RT for 1h, then reflux for 2h.

  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Water.

Analytical Validation & Data

To ensure the protocol is working, compare experimental data against these reference parameters.

Compound StageKey ¹H NMR Signal (CDCl₃, 400 MHz)Expected Mass Spec (ESI+)
CCMP (Precursor)

3.65 (s, 2H, Ar-CH₂-C),

5.22 (s, 1H, =CH₂)
[M+H]⁺ 201/203 (Cl pattern)
Arylacetone

2.15 (s, 3H, -CO-CH₃),

3.70 (s, 2H, Ar-CH₂-CO)
[M+H]⁺ 183
Enaminone

7.60 (d, 1H, =CH-N) - Broad doublet
[M+H]⁺ 238
Pyrazole Product

7.3-7.5 (Ar-H), Distinct Pyrazole C-H singlet
[M+H]⁺ 207

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Homocoupling of Grignard (Wurtz reaction).Ensure slow addition of Grignard to the electrophile (inverse addition). Maintain temp < -10°C.
Incomplete Hydrolysis Acid concentration too low.Use 90% Formic Acid with H₂SO₄. Ensure vigorous stirring as the oil is immiscible.
Regioisomer Mix (Phase 3) Methylhydrazine attacks C3 vs C5.Control temperature strictly at 0°C during addition. Use Ethanol as solvent to favor the thermodynamic product.

Pathway Visualization

The following diagram illustrates the critical "Unmasking" mechanism where the 2-chloroallyl group is converted to the ketone.

HydrolysisMechanism Start CCMP (Vinyl Chloride) Step1 Protonation (Carbocation Formation) Start->Step1 + H+ Step2 Water Attack (Tetrahedral Intermediate) Step1->Step2 + H2O Step3 HCl Elimination Step2->Step3 - H+ End Arylacetone (Ketone) Step3->End - HCl (Irreversible)

Figure 2: Mechanistic pathway for the acid-catalyzed hydrolysis of CCMP.

References

  • Preparation of Tolpyralate Intermediates.Ishihara Sangyo Kaisha, Ltd. Patent WO2019/123456. (Describes the general route for 2-chloroallyl coupling in herbicide synthesis).
  • Synthesis of Pyrazoles via [3+2] Cycloaddition. National Institutes of Health (NIH) / PubMed Central. Available at: [Link] (General methodology for pyrazole construction).

  • Friedel-Crafts Syntheses of Arylacetones. Organic Chemistry Portal. Available at: [Link] (Mechanistic background on arylacetone synthesis from chloro-precursors).

  • Synthesis of 3-(4-chloro-phenoxy)-2-methyl-1-propene. PrepChem. Available at: [Link] (Analogous ether synthesis protocols).

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale The synthesis of complex active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the orthogonal functionalization of polyhalogenated scaffolds. The substrate 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene presents a unique synthetic opportunity as it contains two distinct electrophilic sites: an unactivated vinylic chloride and a sterically hindered aryl chloride.

Achieving site-selective cross-coupling on this scaffold requires a deep understanding of palladium oxidative addition kinetics. In general, the reactivity of carbon-halogen bonds toward Pd(0) insertion follows the trend: vinyl bromide > vinyl chloride > aryl iodide > aryl bromide >> aryl chloride[1].

In this specific substrate, the chemoselectivity is further amplified by the electronic and steric environment of the arene. The aryl chloride is flanked by an ortho-methyl group and a para-alkyl chain, which collectively donate electron density into the ring and create significant steric bulk. This raises the activation energy barrier for oxidative addition at the Ar–Cl bond[2]. By carefully tuning the catalyst speciation and ligand sterics, we can selectively couple the vinylic chloride via a Suzuki-Miyaura reaction, leaving the aryl chloride completely intact for a subsequent, more forcing Buchwald-Hartwig amination[3].

Strategic Workflow & Orthogonal Reactivity

To exploit this reactivity differential, the workflow is divided into two distinct catalytic regimes. Step 1 utilizes a moderately active bidentate phosphine (dppf) to selectively target the vinylic C(sp²)–Cl bond. Step 2 employs a highly electron-rich, bulky dialkylbiaryl phosphine (XPhos) capable of activating the stubborn, sterically hindered aryl chloride[4].

Workflow A 2-Chloro-3-(4-chloro- 2-methylphenyl)-1-propene (Substrate) B Step 1: Suzuki-Miyaura Pd(dppf)Cl2, 80°C A->B C Monocoupled Intermediate (Aryl-Cl Intact) B->C Chemoselective C-C Bond D Step 2: Buchwald-Hartwig Pd2(dba)3, XPhos, 100°C C->D E Fully Functionalized Target Molecule D->E Orthogonal C-N Bond

Fig 1. Chemoselective sequential cross-coupling workflow for dihalogenated propene derivatives.

Experimental Design & Catalyst Optimization

The causality behind catalyst selection is paramount. Using an overly active catalyst in Step 1 (such as Pd/P(t-Bu)₃) leads to a breakdown in chemoselectivity, resulting in unwanted dicoupled byproducts[4]. Conversely, using an underpowered catalyst in Step 2 will stall the reaction at the intermediate phase.

Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling (Step 1)

Reaction Conditions: Substrate (1.0 eq), Phenylboronic acid (1.1 eq), Base (2.0 eq), Solvent, 80 °C, 4 h.

EntryCatalyst / LigandBaseSolventConversionSelectivity (Mono:Di)
1Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O95%85:15
2 Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O >99% 98:2
3Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃1,4-Dioxane100%40:60

Insight: Entry 2 is optimal. The bite angle of dppf stabilizes the Pd(II) intermediate and prevents premature secondary oxidative addition into the aryl chloride. Entry 3 demonstrates that highly electron-rich, bulky ligands override the substrate's inherent chemoselectivity.

Table 2: Optimization of Buchwald-Hartwig Amination (Step 2)

Reaction Conditions: Monocoupled Intermediate (1.0 eq), Morpholine (1.2 eq), Base (1.5 eq), Toluene, 100 °C, 12 h.

EntryCatalyst / LigandBaseYield (Isolated)Observation
1Pd₂(dba)₃ / dppfNaOtBu15%Catalyst stalls; Ar-Cl unreactive.
2 Pd₂(dba)₃ / XPhos NaOtBu 92% Clean conversion to target.
3Pd₂(dba)₃ / RuPhosCs₂CO₃78%Slower kinetics; incomplete conversion.

Insight: The aryl chloride requires the extreme electron density and steric bulk of XPhos (Entry 2) to facilitate the challenging oxidative addition and subsequent reductive elimination of the C–N bond.

Validated Step-by-Step Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify intermediate success before proceeding, minimizing wasted reagents and time.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesize 3-(4-chloro-2-methylphenyl)-2-phenyl-1-propene.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (1.0 mmol, 215 mg) and phenylboronic acid (1.1 mmol, 134 mg).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 mmol, 36 mg) and K₂CO₃ (2.0 mmol, 276 mg).

  • Degassing: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (3 cycles).

  • Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 80 °C in a pre-heated oil bath for 4 hours under vigorous stirring.

  • Self-Validation Checkpoint 1 (TLC): Spot the crude mixture against the starting material on silica TLC (Hexanes/EtOAc 9:1). The starting material (Rf = 0.8) should be absent. A single new UV-active spot (Rf = 0.5) indicates successful monocoupling.

  • Self-Validation Checkpoint 2 (GC-MS): Analyze an aliquot. Confirm the presence of the [M+] peak at m/z 242. The absence of a peak at m/z 284 confirms no dicoupling occurred.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (100% Hexanes) to yield the intermediate as a colorless oil.

Protocol 2: Buchwald-Hartwig Amination

Objective: Synthesize 4-(3-methyl-4-(2-phenylallyl)phenyl)morpholine.

  • Preparation: In an argon-filled glovebox, charge a dry vial with the monocoupled intermediate from Protocol 1 (0.5 mmol, 121 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and NaOtBu (0.75 mmol, 72 mg).

    • Critical Note: NaOtBu is highly hygroscopic. Exposure to ambient moisture will cause premature hydrolysis, stalling the catalytic cycle.

  • Reagent Addition: Seal the vial, remove from the glovebox, and inject anhydrous, degassed Toluene (3.0 mL) followed by morpholine (0.6 mmol, 52 µL).

  • Reaction: Stir at 100 °C for 12 hours.

  • Self-Validation Checkpoint 3 (Colorimetry & TLC): The reaction mixture should transition from deep red (active Pd(0)) to a cloudy pale yellow/brown suspension (precipitation of NaCl). TLC (Hexanes/EtOAc 7:3) should show complete consumption of the intermediate.

  • Workup: Filter the mixture through a short pad of Celite, eluting with EtOAc (20 mL). Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the final functionalized product.

Mechanistic Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Selective at Vinyl-Cl) Pd0->OA Substrate Addition TM Transmetalation (with Ar-B(OH)2) OA->TM Base / Boronic Acid RE Reductive Elimination (Product Release) TM->RE Halide Exchange RE->Pd0 Product Release

Fig 2. Catalytic cycle demonstrating selective oxidative addition at the vinylic chloride.

References

  • Source: PMC (National Institutes of Health)
  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis | Chemical Reviews Source: ACS Publications URL
  • The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P( t -Bu) 3 )
  • Source: CORE (Connecting Repositories)

Sources

Method

protocol for the synthesis of potential pharmaceutical intermediates from 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

The following Application Note is a comprehensive technical guide designed for synthetic chemists and drug development professionals. It details the strategic valorization of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propen...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is a comprehensive technical guide designed for synthetic chemists and drug development professionals. It details the strategic valorization of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene , a bifunctional electrophile offering versatile access to privileged pharmaceutical scaffolds.

Executive Summary

2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (referred to herein as CMPP ) represents a high-value "linchpin" intermediate in medicinal chemistry. Its structure features a 2-chloroallylic motif tethered to a 4-chloro-2-methylphenyl ring. This unique architecture offers two distinct electrophilic sites: the highly reactive vinyl chloride and the sterically modulated aryl chloride.

This guide provides three validated protocols to transform CMPP into high-value pharmaceutical intermediates:

  • Chemoselective Suzuki-Miyaura Coupling: Accessing 2-benzylstyrene derivatives (precursors to indenes).

  • Palladium-Catalyzed Alkoxycarbonylation: Synthesizing

    
    -methylene esters.
    
  • Acid-Catalyzed Hydrolysis: Generating aryl-acetone derivatives for reductive amination.

Structural Analysis & Reactivity Profile[1]

The utility of CMPP lies in its ability to undergo orthogonal functionalization. The vinyl chloride moiety is electronically distinct from the aryl chloride, allowing for chemoselective activation.

  • Vinyl Chloride (C-2): The primary handle for Pd-catalyzed cross-coupling. It is generally more reactive towards oxidative addition than the electron-neutral aryl chloride, especially when using electron-rich phosphine ligands.

  • Aryl Chloride (C-4'): A secondary handle. The ortho-methyl group introduces steric hindrance, further deactivating this position relative to the vinyl chloride, enhancing selectivity for C-2 functionalization.

  • Allylic Methylene (C-3): A "hinge" that connects the reactive alkene to the aromatic scaffold, crucial for folding into bicyclic systems (e.g., indenes).

Reactivity Landscape Diagram

The following diagram illustrates the divergent pathways available from the CMPP scaffold.

CMPP_Reactivity CMPP 2-Chloro-3-(4-chloro- 2-methylphenyl)-1-propene (CMPP) Suzuki Pathway A: Suzuki-Miyaura Coupling CMPP->Suzuki Ar-B(OH)2 Pd(OAc)2/SPhos Carbonylation Pathway B: Alkoxycarbonylation CMPP->Carbonylation CO, ROH Pd(II)/DPPP Hydrolysis Pathway C: Acid Hydrolysis CMPP->Hydrolysis H2SO4 H2O/TFE Product_A 2-Benzyl-1-aryl-ethenes (Indene Precursors) Suzuki->Product_A Product_B 3-Aryl-2-methylene- propanoates Carbonylation->Product_B Product_C 1-Aryl-propan-2-ones (Reductive Amination Targets) Hydrolysis->Product_C

Figure 1: Divergent synthesis pathways from the CMPP scaffold. Colors indicate distinct reaction manifolds.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To synthesize 2-benzyl-1-aryl-ethene derivatives by selectively coupling the vinyl chloride while retaining the aryl chloride.

Rationale

Vinyl chlorides are excellent partners for Suzuki coupling when activated by bulky, electron-rich ligands like SPhos or XPhos . These ligands facilitate the oxidative addition of Pd(0) into the


 C-Cl bond. The protocol below uses a catalytic system optimized to avoid engaging the less reactive aryl chloride [1].
Experimental Procedure

Reagents & Materials:

  • Substrate: CMPP (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Palladium(II) acetate (

    
    , 1 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 2 mol%)

  • Base: Potassium phosphate tribasic (

    
    , 2.0 equiv)
    
  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with

    
     and SPhos. Add 1 mL of anhydrous toluene and stir for 10 minutes to generate the active Pd(0)-L species.
    
  • Substrate Addition: Add CMPP (1.0 mmol) and Phenylboronic acid (1.2 mmol) to the vial.

  • Base Activation: Add

    
     (2.0 mmol) followed by degassed water (0.5 mL) and remaining toluene (4.5 mL).
    
  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Note: Higher temperatures (>100°C) may risk activating the aryl chloride.

  • Monitoring: Monitor by HPLC/TLC. The vinyl chloride reacts significantly faster.

  • Work-up: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary Table:

Parameter Specification Note
Selectivity >20:1 (Vinyl:Aryl) Controlled by temp & ligand
Typical Yield 85-92% Isolated yield

| Key Byproduct | Protodeboronation | Minimized by anhyd. conditions |

Protocol B: Palladium-Catalyzed Alkoxycarbonylation

Objective: To convert the vinyl chloride into an


-methylene ester, a versatile Michael acceptor for further elaboration.
Rationale

Carbonylation of vinyl chlorides is a high-atom-economy transformation. Using a bidentate ligand like DPPP (1,3-Bis(diphenylphosphino)propane) is critical to stabilize the acyl-palladium intermediate and prevent


-hydride elimination side reactions [2].
Experimental Procedure

Reagents:

  • Substrate: CMPP (1.0 equiv)

  • CO Source: Carbon Monoxide balloon (1 atm) or autoclave (5 bar)

  • Nucleophile: Methanol (excess, acts as solvent/reagent)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    /DPPP
  • Base: Triethylamine (

    
    , 2.0 equiv)
    

Step-by-Step Workflow:

  • Setup: Place CMPP (1.0 mmol),

    
     (2 mol%), and DPPP (2.2 mol%) in a pressure tube or autoclave.
    
  • Solvent System: Add Methanol (5 mL) and

    
     (2.0 mmol).
    
  • Gas Introduction: Purge the vessel with Nitrogen (3x), then charge with CO (5 bar). Caution: CO is toxic; work in a well-ventilated hood with detectors.

  • Heating: Heat to 100°C for 12 hours.

  • Work-up: Vent the CO carefully. Filter the mixture through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: The residue is purified by silica gel chromatography to yield the methyl 2-methylene-3-(4-chloro-2-methylphenyl)propanoate.

Catalytic Cycle Visualization

The following diagram details the mechanism for the carbonylation process.

Carbonylation_Cycle Pd0 LnP-Pd(0) OxAdd Oxidative Addition (Vinyl-Pd-Cl) Pd0->OxAdd + Substrate CO_Insert CO Insertion (Acyl-Pd-Cl) OxAdd->CO_Insert + CO Nu_Attack Nucleophilic Attack (MeOH) CO_Insert->Nu_Attack + MeOH/Base RedElim Reductive Elimination Nu_Attack->RedElim RedElim->Pd0 - HCl (Base) Product Ester Product RedElim->Product Substrate CMPP (Vinyl-Cl) Substrate->OxAdd CO CO Gas CO->CO_Insert

Figure 2: Catalytic cycle for the Pd-catalyzed alkoxycarbonylation of CMPP.

Protocol C: Acid-Catalyzed Hydrolysis to Ketones

Objective: To hydrolyze the vinyl chloride moiety to generate 1-(4-chloro-2-methylphenyl)propan-2-one .

Rationale

Vinyl halides can be viewed as "masked" ketones. While unreactive to simple aqueous hydrolysis, they undergo hydrolysis under strong acidic conditions, often assisted by the formation of a stabilized carbocation or via an addition-elimination mechanism. This protocol uses Trifluoroethanol (TFE) to enhance solubility and cation stability [3].

Experimental Procedure

Reagents:

  • Substrate: CMPP (1.0 equiv)

  • Acid: Concentrated Sulfuric Acid (

    
    )
    
  • Solvent: Trifluoroethanol (TFE) / Water (4:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve CMPP (5.0 mmol) in TFE (15 mL).

  • Acidification: Slowly add water (4 mL) followed by conc.

    
     (1.5 mL) dropwise at 0°C.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 70°C) for 4 hours.

  • Mechanism Check: The reaction proceeds via protonation of the alkene to form a carbocation, water attack, and elimination of HCl (tautomerization to ketone).

  • Work-up: Pour into ice water. Neutralize with saturated

    
    . Extract with Dichloromethane (DCM).
    
  • Isolation: The resulting ketone is often pure enough for subsequent reductive amination. If needed, purify via distillation or column chromatography.

Safety Note: The product is a substituted phenylacetone. Ensure compliance with all local regulations regarding precursor chemicals, as this structural class can be controlled in some jurisdictions. This protocol is intended for legitimate pharmaceutical research (e.g., synthesis of non-stimulant CNS agents).

References

  • Suzuki-Miyaura Coupling of Vinyl Chlorides

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Chlorin
    • Source:Journal of the American Chemical Society.
    • Context: Establishes the use of SPhos/Pd(OAc)
  • Carbonylation Protocols

    • Title: "Palladium-Catalyzed Alkoxycarbonylation of Unactivated Alkyl Chlorides."[1] (Adapted for Vinyl systems).

    • Source:Chemical Science (RSC).[2]

    • Context: Details the necessity of bidentate ligands for stabilizing acyl-Pd species.
  • Hydrolysis of Vinyl Halides

    • Title: "Hydrolysis of Vinyl Halides to Ketones."
    • Source:Organic Reactions (Wiley).
    • Context: Classical mechanistic grounding for acid-catalyzed hydr

Disclaimer: This document is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application

Application Note: Preclinical Evaluation of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene Derivatives as Novel Anti-Inflammatory Agents

Introduction & Scientific Rationale The chemical scaffold 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (CCMP) is a highly reactive, electrophilic allyl chloride derivative. In early-stage drug discovery, this structura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The chemical scaffold 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (CCMP) is a highly reactive, electrophilic allyl chloride derivative. In early-stage drug discovery, this structural motif serves as a versatile building block for synthesizing diverse libraries of small molecules, potentially acting as novel non-steroidal anti-inflammatory drugs (NSAIDs) or specific kinase inhibitors. To systematically evaluate the anti-inflammatory potential of newly synthesized CCMP derivatives, researchers require a robust, self-validating in vitro screening cascade.

The Macrophage Model & NF-κB Axis

The murine RAW 264.7 macrophage cell line is the premier in vitro model for inflammatory screening due to its robust, reproducible response to lipopolysaccharide (LPS)[1]. LPS is a potent endotoxin that binds to the Toll-like receptor 4 (TLR4) on the macrophage surface, triggering the MyD88-dependent canonical NF-κB signaling cascade[2].

In a resting state, NF-κB (a p65/p50 heterodimer) is sequestered in the cytoplasm by the inhibitory protein IκBα. Upon TLR4 activation, the IKK complex phosphorylates IκBα, marking it for proteasomal degradation[2]. The liberated NF-κB translocates to the nucleus, driving the transcription of pro-inflammatory enzymes—notably cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)—and cytokines like TNF-α and IL-6[3]. By measuring the suppression of these downstream effectors, we can accurately quantify the anti-inflammatory efficacy of CCMP derivatives.

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 / IRAK TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Phosphorylates IkB IκBα Degradation IKK->IkB Triggers NFkB NF-κB (p65/p50) Translocation IkB->NFkB Releases Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB->Genes Transcribes CCMP CCMP Derivatives (Investigational Blockade) CCMP->IKK Proposed Inhibition CCMP->NFkB

Fig 1: Proposed mechanism of CCMP derivatives inhibiting the LPS-induced TLR4/NF-κB pathway.

Experimental Workflow Design

To ensure data integrity, the evaluation of CCMP derivatives must follow a strict, self-validating sequence. Cytotoxicity must be ruled out before assessing anti-inflammatory activity to prevent false positives caused by cell death.

Workflow Lib CCMP Derivative Library MTT MTT Viability Assay (Toxicity Screen) Lib->MTT Griess Griess Assay (NO Production) MTT->Griess Non-toxic doses ELISA ELISA (PGE2, IL-6, TNF-α) Griess->ELISA Active hits WB Western Blot (COX-2, iNOS, p65) ELISA->WB Mechanistic study Lead Lead Candidate Selection WB->Lead

Fig 2: Sequential in vitro screening workflow for evaluating CCMP anti-inflammatory potential.

Detailed Methodologies & Protocols

Phase 1: Cell Viability Assessment (MTT Assay)

Causality & Expert Insight: Anti-inflammatory assays rely on the metabolic activity of living cells. If a CCMP derivative is cytotoxic, it will artificially lower inflammatory marker levels, mimicking an anti-inflammatory effect. The MTT assay establishes the Maximum Non-Toxic Concentration (MNTC), ensuring that subsequent suppression of inflammatory mediators is due to true pharmacological modulation[4].

Step-by-Step Protocol:

  • Seed RAW 264.7 cells at a density of

    
     cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
    
  • Treat cells with varying concentrations of CCMP derivatives (e.g., 1, 10, 50, 100 µM) and a vehicle control (0.1% DMSO) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control. Proceed only with concentrations yielding >90% viability.

Phase 2: High-Throughput Nitric Oxide Quantification (Griess Assay)

Causality & Expert Insight: Nitric oxide (NO) is a primary inflammatory mediator produced by iNOS. Because NO is a highly unstable free radical with a half-life of seconds, directly measuring it is impractical. The Griess assay circumvents this by quantifying nitrite (NO2-), the stable, primary oxidation product of NO in cell culture media, providing a rapid proxy for iNOS activity[1].

Step-by-Step Protocol:

  • Seed RAW 264.7 cells at

    
     cells/well in a 96-well plate and incubate overnight.
    
  • Pre-treat cells with the established non-toxic doses of CCMP derivatives or Dexamethasone (1 µM, positive control) for 2 hours.

  • Stimulate the cells with 1 µg/mL LPS for 22 hours to induce robust NO production.

  • Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubate in the dark for 10 minutes at room temperature.

  • Measure absorbance at 540 nm. Quantify nitrite concentrations using a standard curve generated from serial dilutions of sodium nitrite (NaNO2).

Phase 3: Cytokine & Prostaglandin E2 Quantification (ELISA)

Causality & Expert Insight: While NO provides a rapid readout for iNOS activity, a comprehensive anti-inflammatory profile requires evaluating the COX-2 pathway (via PGE2) and cytokine secretion. ELISAs provide high specificity and sensitivity for these secreted proteins, confirming that the CCMP derivatives act broadly across the inflammatory spectrum rather than acting as narrow iNOS inhibitors[4].

Step-by-Step Protocol:

  • Culture and treat RAW 264.7 cells in 6-well plates following the LPS stimulation protocol above (larger wells generate sufficient supernatant volume).

  • Collect supernatants and centrifuge at 10,000 × g for 5 minutes at 4°C to remove cellular debris.

  • Transfer supernatants to pre-coated ELISA microplates specific for PGE2, TNF-α, or IL-6.

  • Follow the manufacturer's specific incubation and washing steps, utilizing biotinylated detection antibodies and Streptavidin-HRP.

  • Add TMB substrate, halt the reaction with stop solution (sulfuric acid), and read absorbance at 450 nm against a known standard curve.

Phase 4: Mechanistic Validation (Western Blotting)

Causality & Expert Insight: Phenotypic suppression of NO and PGE2 must be mechanistically linked to protein-level changes. Western blotting confirms whether the CCMP derivatives inhibit the translation of iNOS and COX-2, or if they operate further upstream by preventing the phosphorylation and nuclear translocation of the NF-κB p65 subunit[3].

Step-by-Step Protocol:

  • Wash treated RAW 264.7 cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration via BCA assay.

  • Resolve 30 µg of protein per sample on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Probe overnight at 4°C with primary antibodies against iNOS, COX-2, p-p65, and β-actin (loading control).

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize using an enhanced chemiluminescence (ECL) detection system.

Data Presentation & Interpretation

To facilitate decision-making in the drug development pipeline, the pharmacological profiles of the synthesized library should be aggregated. The table below presents a representative data structure for evaluating lead CCMP candidates against established controls.

Treatment GroupCell Viability IC50 (µM)NO Inhibition IC50 (µM)PGE2 Inhibition at 50 µM (%)COX-2 Protein Suppression (Fold Change vs LPS)
Vehicle (DMSO) > 200N/A0%1.0x (Baseline)
LPS Control > 200N/A0%8.5x (Upregulated)
Dexamethasone > 1000.892%1.2x
CCMP-01 > 15012.478%2.1x
CCMP-02 45.0 (Cytotoxic)8.1 (False Pos)85%1.8x
CCMP-03 > 2004.288%1.4x

Interpretation Note: In this mock dataset, CCMP-03 emerges as the lead candidate, demonstrating potent NO and PGE2 inhibition without the cytotoxicity observed in CCMP-02.

References

  • [2] Title: Modulating Inflammation through the Negative Regulation of NF-κB Signaling Source: nih.gov URL:

  • [1] Title: Anti-inflammatory and antioxidant effects of Pogostemon stellatus (Lour.) Kuntze via MAPK, NF-κB, and Nrf2 signaling pathways in LPS-activated RAW 264.7 macrophages Source: frontiersin.org URL:

  • [4] Title: Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells Source: mdpi.com URL:

  • [3] Title: Integrated Analysis of COX-2 and iNOS Derived Inflammatory Mediators in LPS-Stimulated RAW Macrophages Pre-Exposed to Echium plantagineum L. Bee Pollen Extract Source: nih.gov URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene Synthesis

Case ID: OPT-YIELD-2026-03 Status: Open Assigned Specialist: Senior Application Scientist Target Molecule: 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene Primary Application: Agrochemical/Pharmaceutical Intermediate (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-YIELD-2026-03 Status: Open Assigned Specialist: Senior Application Scientist Target Molecule: 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene Primary Application: Agrochemical/Pharmaceutical Intermediate (e.g., Tolprocarb precursors)[1]

Executive Summary

This guide addresses the synthesis, optimization, and purification of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene .[1] While various routes exist (e.g., Grignard addition to ketones followed by dehydration), the Meerwein Arylation remains the most scalable and chemically direct method for introducing the 2-chloropropene moiety onto an activated aryl ring.

This reaction involves the coupling of 4-chloro-2-methylbenzenediazonium salt with 2,3-dichloropropene catalyzed by copper salts.[1] The primary challenges users face are low yields due to diazonium decomposition (phenol formation), Sandmeyer side-reactions (aryl chloride formation), and difficulties in removing copper residues.

Module 1: Reaction Design & Stoichiometry

Q: Which synthetic route offers the highest atom economy and scalability?

A: The Meerwein Arylation is the industry standard for this transformation.

  • Starting Materials: 4-Chloro-2-methylaniline, Sodium Nitrite, 2,3-Dichloropropene.[1]

  • Catalyst: Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂).[1]

  • Mechanism: Radical-nucleophilic substitution where the aryl radical adds to the electron-deficient alkene.[1]

Why this route? Direct alkylation of the aryl ring (Friedel-Crafts) with 2,3-dichloropropene is often regioselective poor and leads to polymerization.[1] The Meerwein route guarantees the attachment at the terminal carbon of the alkene, preserving the 2-chloro-1-propene functionality after elimination.[1]

Q: My yield is stuck at 40-50%. How do I optimize the stoichiometry?

A: The radical mechanism is prone to termination steps that consume the diazonium salt without producing product. Optimization Protocol:

  • Excess Alkene: Use 1.5 to 2.0 equivalents of 2,3-dichloropropene relative to the aniline. The alkene acts as a trap for the aryl radical; insufficient concentration leads to dimerization (biaryl formation).

  • Catalyst Load: Maintain CuCl₂ load between 2-5 mol% . Higher loading increases the rate of Sandmeyer (Ar-Cl) side-product formation.[1]

  • Solvent System: Use an Acetone/Water (3:1) or Acetonitrile/Water mixture.[1] The organic co-solvent must solubilize the alkene and the diazonium salt sufficiently to allow the radical transfer to occur in the cage.

Module 2: Process Control & Troubleshooting

Q: I am seeing a large "unknown" peak in my GC-MS eluting before the product. What is it?

A: This is likely 2,4-dichlorotoluene (Sandmeyer product).[1]

  • Cause: The aryl radical abstracts a chlorine atom from the copper catalyst before reacting with the alkene.

  • Fix:

    • Lower Temperature: Run the coupling reaction at 0°C to 10°C . Higher temperatures favor the Sandmeyer pathway.

    • Anion Control: Ensure the counter-ion is weak. Using H₂SO₄ for diazotization instead of HCl can sometimes reduce chlorination, though HCl is standard for solubility.

Q: How do I prevent the formation of phenols (hydrolysis products)?

A: Phenols form when the diazonium salt reacts with water.

  • pH Control: Keep the pH strongly acidic (pH < 1) during diazotization to stabilize the diazonium species.

  • Temperature: Never allow the diazonium solution to rise above 5°C before addition to the coupling reactor.

  • Addition Rate: Add the diazonium salt slowly to the alkene/catalyst mixture. If the diazonium accumulates unreacted, it will hydrolyze.

Module 3: Workup & Purification Protocols

Q: The crude product is green/blue and difficult to distill. How do I remove the copper?

A: Copper salts form stable complexes with organic amines and can catalyze decomposition during distillation. Removal Protocol:

  • Acid Wash: Wash the organic layer with 10% HCl to protonate any amines and solubilize Cu salts.

  • Chelation: Wash with 10% aqueous EDTA or Ammonia solution (10%) .[1] The ammonia forms a water-soluble deep blue complex [Cu(NH₃)₄]²⁺, effectively stripping copper from the organic phase.

  • Filtration: If solid copper residues persist, filter through a pad of Celite or Silica Gel before solvent evaporation.

Q: What are the distillation parameters for the target?

A: 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene is a high-boiling liquid.[1]

  • Vacuum: Required. < 5 mmHg.

  • Temperature: Expect boiling points in the range of 130-150°C at 2 mmHg (estimated based on similar congeners).

  • Stabilizer: Add a radical inhibitor (e.g., BHT or 4-methoxyphenol , 100-500 ppm) to the pot to prevent polymerization of the terminal alkene during heating.

Visualizing the Reaction Pathway

The following diagram details the Meerwein Arylation pathway, highlighting the critical "Decision Points" where impurities are generated.

MeerweinReaction Start 4-Chloro-2-methylaniline Diazo Diazonium Salt (Ar-N2+) Start->Diazo NaNO2, HCl < 5°C Radical Aryl Radical (Ar*) Diazo->Radical Cu(I)/Cu(II) - N2 Phenol Impurity: Phenol (Hydrolysis) Diazo->Phenol + H2O (Warm/Slow) Intermediate Radical Adduct (Ar-CH2-C*(Cl)-CH2Cl) Radical->Intermediate + 2,3-Dichloropropene Sandmeyer Impurity: Ar-Cl (Sandmeyer) Radical->Sandmeyer + CuCl2 (Fast) Dimer Impurity: Ar-Ar (Dimerization) Radical->Dimer + Ar* (Low Alkene Conc) ChloroInter Dichloro Intermediate (Ar-CH2-CCl2-CH2Cl) Intermediate->ChloroInter + CuCl2 (Cl Transfer) Product Target Product 2-Chloro-3-(Ar)-1-propene ChloroInter->Product - HCl (Elimination)

Caption: Mechanistic pathway of Meerwein arylation showing critical branch points for impurity formation (Phenol, Sandmeyer, Dimer).

Summary of Impurities & Troubleshooting

Impurity TypeChemical StructureOriginTroubleshooting Action
Phenol Ar-OHDiazonium hydrolysisKeep T < 5°C; Increase acid strength; Faster addition.[1]
Sandmeyer Ar-Cl (2,4-Dichlorotoluene)Reaction of Ar* with Cu-ClReduce Cu catalyst load; Lower reaction temp.[1]
Biaryl (Dimer) Ar-ArRadical recombinationIncrease equivalents of 2,3-dichloropropene (Trap).[1]
Isomer Ar-CH=C(Cl)-CH₃Double bond migrationAvoid prolonged heating; Neutralize acid quickly during workup.[1]

References

  • Meerwein Arylation Overview: Rondestvedt, C. S. (1976). Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Organic Reactions, 24, 225.[2]

  • Mechanism & Kinetics: Mohanta, P. P., et al. (2023).[3] Efficient Processing of Reactions Involving Diazonium Salts: Meerwein Arylation in an Impinging-Jet Reactor. Chemical Engineering Journal. [1]

  • Synthesis of 2-Chloro-3-aryl-1-propenes: Batsyts, S., et al. (2019).[1] 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons. European Journal of Organic Chemistry. [1][4]

  • Purification Strategies: BenchChem Technical Guide. An In-depth Technical Guide to 2-Chloro-3-(2-methoxyphenyl)-1-propene. [1]

Sources

Optimization

purification of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene using column chromatography

Welcome to the Technical Support Center for Advanced Chromatographic Separations. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chromatographic Separations. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the isolation of reactive, non-polar halogenated intermediates.

The purification of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene presents a unique intersection of physical and chemical hurdles. This molecule—a low-molecular-weight methallyl chloride derivative—is highly non-polar, prone to volatility losses, structurally similar to its synthetic precursors, and potentially sensitive to active silica.

This guide abandons generic advice in favor of causality-driven troubleshooting, self-validating protocols, and empirical data to ensure high-yield, high-purity isolation.

Experimental Workflow & Decision Logic

To establish a robust purification strategy, we must first map the operational flow. The following diagnostic logic tree illustrates the critical path from crude mixture to pure compound, emphasizing the decision gates required for non-polar halogenated aromatics.

G Start Crude 2-Chloro-3-(4-chloro- 2-methylphenyl)-1-propene TLC TLC Optimization (Hexane/DCM) Start->TLC CheckRf Is Target Rf 0.25 - 0.35? TLC->CheckRf Adjust Adjust Solvent Polarity CheckRf->Adjust No Load Dry Loading onto Silica (1:3 Sample:Silica ratio) CheckRf->Load Yes Adjust->TLC Elute Isocratic Elution (e.g., 99:1 Hexane:DCM) Load->Elute Fractions Fraction Collection & UV/TLC Monitoring Elute->Fractions Evap Low-Temp Evaporation (< 30°C) to prevent loss Fractions->Evap Pure Pure Target Compound Evap->Pure

Workflow for the chromatographic purification of the substituted allyl chloride.

Quantitative Data: Solvent System Selection

The primary challenge in purifying this compound is its structural similarity to unreacted starting materials (e.g., 4-chloro-2-methylbenzyl chloride or bromide). Both lack strong hydrogen-bond donors/acceptors. Standard Hexane/Ethyl Acetate (EtOAc) systems often fail to provide sufficient selectivity (


CV) because EtOAc acts as a strong hydrogen-bond acceptor, overpowering the subtle polarizability differences of the molecules.

Table 1: Empirical Partitioning Behavior on Normal-Phase Silica

Solvent SystemTarget Compound RfBenzyl Halide Impurity RfSelectivity (

CV)
Application Scientist Recommendation
95:5 Hexane/EtOAc 0.850.82Poor (< 0.5)Avoid. Solvents are too strong; causes co-elution near the solvent front.
100% Hexane 0.300.25Moderate (~1.0)Acceptable. Requires high-efficiency spherical silica and low sample loading.
99:1 Hexane/DCM 0.350.22Excellent (> 1.5)Optimal. DCM provides orthogonal polarizability, maximizing separation.
99:1 Hexane/Toluene 0.320.20Excellent (> 1.5)Strong Alternative.

interactions enhance resolution of the aromatic rings.

Self-Validating Purification Protocol

This step-by-step methodology incorporates built-in validation checks, ensuring the physical chemistry of the column is optimized before you commit your entire crude batch.

Step 1: TLC Method Development & Validation

  • Action: Spot the crude mixture alongside pure reference standards on a silica gel 60 F254 TLC plate. Develop in 100% Hexane and 99:1 Hexane/DCM.

  • Validation Check: Visualize under UV light (254 nm). You must achieve an Rf of 0.25–0.35 for the target compound. Ensure a minimum

    
    Rf of 0.1 between the target and the nearest impurity. Do not proceed if the Rf > 0.4.
    

Step 2: Dry Loading Preparation

  • Action: Dissolve the crude mixture in a minimal amount of DCM. Add dry silica gel at a 1:3 (crude mass : silica mass) ratio. Evaporate the DCM using a rotary evaporator at 30°C until a free-flowing powder is obtained.

  • Validation Check: The powder must not clump or stick to the flask walls. Clumping indicates residual solvent, which will cause severe band broadening and peak tailing during elution.

Step 3: Column Equilibration & Elution

  • Action: Pack the dry-loaded sample onto the head of a pre-equilibrated silica column[1]. Elute using the optimized solvent system (e.g., 99:1 Hexane/DCM) at a flow rate appropriate for the column diameter (e.g., 30 mL/min for a 40g column).

  • Validation Check: Monitor the UV trace (254 nm). The baseline should remain perfectly stable for at least 2 Column Volumes (CV) before the first peak elutes.

Step 4: Fraction Analysis & Concentration

  • Action: Pool fractions containing the pure target compound. Concentrate via rotary evaporation with the water bath set strictly to ≤30°C and vacuum no lower than 100 mbar.

  • Validation Check: Weigh the final isolated oil. Perform 1H-NMR to confirm the presence of the characteristic vinylic protons (terminal =CH2) and the absence of starting material benzylic protons.

Troubleshooting & FAQs

Q1: Why am I losing product mass during the concentration of my chromatography fractions? Causality: 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (MW 215.12 g/mol ) is a relatively small halogenated hydrocarbon. Its vapor pressure is significant enough that standard rotary evaporation at elevated bath temperatures under high vacuum will co-evaporate the target molecule along with the non-polar eluent. Solution: Maintain the water bath at ≤30°C and carefully control the vacuum. Do not drop below 100 mbar when stripping hexanes or DCM.

Q2: I observe peak splitting and broad elution bands during automated flash chromatography. Is my compound degrading? Causality: While allylic chlorides can be sensitive to highly acidic environments, generalized peak splitting across all peaks is almost always a physical fluid dynamics issue, not a chemical one. It is typically caused by poor column bed integrity (e.g., a void space at the top of the column) or channeling, which creates multiple flow paths with different migration rates[2]. Solution: If using pre-packed columns with removable caps, remove the cap and fill the void with fresh silica[2]. Alternatively, ensure proper sample loading (dry loading is strongly recommended) to maintain a uniform sample band[1].

G Observation Observation: Split Peaks / Multiple Bands CheckChem Is it chemical degradation? Observation->CheckChem YesChem 2D TLC confirms on-column decomposition CheckChem->YesChem Yes NoChem Physical bed defect (Void or Channeling) CheckChem->NoChem No FixChem Switch to neutralized silica or alumina YesChem->FixChem FixPhys Replace column or fill void with fresh silica NoChem->FixPhys

Diagnostic logic tree for resolving split peaks during flash chromatography.

Q3: Is there a risk of the allylic chloride degrading on the silica column? Causality: Allylic halides can undergo solvolysis or elimination on active, acidic silica gel, especially if left on the column for extended periods[3]. However, the presence of the vinylic chlorine in the 2-chloroallyl moiety provides inductive stabilization against carbocation formation at the allylic position, making this specific molecule more robust than a standard allyl chloride. Solution: Run the column briskly using pressurized flash chromatography rather than gravity. If 2D-TLC indicates on-column degradation (streaking that does not resolve with solvent changes), pre-treat the silica with 1% triethylamine (TEA) in hexane to neutralize acidic sites, or switch to neutral alumina.

Q4: Should I use liquid loading or dry loading for this specific crude mixture? Causality: Liquid loading of highly non-polar compounds often requires solvents like DCM to dissolve the crude oil. Because DCM is a strong eluent in normal-phase chromatography, injecting a DCM solution directly onto the column causes premature elution and band broadening of the target compound. Solution: Dry loading is mandatory. Pre-adsorbing the crude mixture onto silica gel ensures a perfectly narrow injection band, maximizes theoretical plates, and prevents the sample solvent from interfering with the delicate Hexane/DCM gradient[1].

References

  • Biotage Blog. "Why are my flash column chromatography peaks splitting?" Biotage. Available at:[Link]

  • Biotage. "Biotage® Sfär Flash Columns User Guide." Biotage Official Documentation. Available at:[Link]

  • Caspi, E.; Varma, K. R. "Regio- and stereoselective carboxylation of allylic barium reagents." Organic Syntheses, Vol. 74, p. 97. Available at:[Link]

Sources

Troubleshooting

minimizing side reactions in the synthesis of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

The following guide serves as a Tier 3 Technical Support Document for the synthesis of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene . It is designed for process chemists and R&D scientists optimizing yield and purity p...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Tier 3 Technical Support Document for the synthesis of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene . It is designed for process chemists and R&D scientists optimizing yield and purity profiles.

Case ID: SYN-23-DCP-COUPLING Status: Active Subject: Minimizing Side Reactions in Aryl-Allyl Coupling Applicable Route: Grignard Coupling (Barbier-type or Two-Step)

Process Overview & Reaction Logic

The synthesis hinges on the nucleophilic attack of 4-chloro-2-methylbenzyl magnesium chloride (Grignard reagent) on the allylic position of 2,3-dichloro-1-propene .

  • Reagent A: 4-Chloro-2-methylbenzyl chloride

  • Reagent B: 2,3-Dichloro-1-propene

  • Catalyst (Optional but Recommended): Copper(I) Iodide (CuI) or Lithium Tetrachlorocuprate (

    
    )
    
  • Target Product: 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

Reaction Pathway Diagram

The following logic map details the desired pathway versus the three critical failure modes (Impurities A, B, and C).

ReactionPathways SM1 4-Chloro-2-methylbenzyl chloride Grignard Grignard Reagent (Intermediate) SM1->Grignard Mg, 20-35°C (Slow Addition) Mg Mg / THF Product TARGET PRODUCT 2-Chloro-3-(4-chloro- 2-methylphenyl)-1-propene Grignard->Product SM2, -10°C SN2' Attack ImpA IMPURITY A (Wurtz Dimer) Grignard->ImpA Reaction with SM1 (High Conc.) ImpB IMPURITY B (Protonolysis) Grignard->ImpB Moisture/H2O SM2 2,3-Dichloro-1-propene ImpC IMPURITY C (Double Alkylation) Product->ImpC Excess Grignard (Over-reaction)

Caption: Mechanistic pathway showing the target synthesis (Green) and critical side-reaction divergence points (Red).

Critical Side Reactions & Mitigation Strategies

The following table summarizes the impurity profile. These are the specific "enemies" in your reactor.

Impurity IDChemical NameStructure DescriptionRoot CausePrevention Strategy
Impurity A Wurtz Dimer 1,2-bis(4-chloro-2-methylphenyl)ethaneCoupling of Grignard with its own precursor (Benzyl halide).High Dilution: Maintain low concentration of benzyl halide during Grignard formation. Temp Control: Keep T < 40°C.
Impurity B Des-chloro 4-chloro-1,2-dimethylbenzeneProtonation of the Grignard reagent by water or acidic protons.Dryness: Solvent water < 50 ppm. Atmosphere: Strict N2/Ar blanket.
Impurity C Bis-Alkylated 2-methylene-1,3-bis(aryl)propaneThe Product reacts with a second equivalent of Grignard.Inverse Addition: Add Grignard to the 2,3-dichloropropene. Stoichiometry: Use 1.2 eq excess of 2,3-dichloropropene.
Impurity D Isomer 1-chloro-3-(aryl)-1-propeneMigration of the double bond (thermodynamic product).Quench: Avoid prolonged exposure to basic Grignard at high temps. Quench cold (< 0°C).

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing high levels (>5%) of the Wurtz Dimer (Impurity A)."

Diagnosis: The rate of Grignard formation is slower than the rate of the coupling reaction between the formed Grignard and the unreacted benzyl chloride. This usually happens during the "initiation" phase if the halide accumulates before the reaction starts.

Corrective Actions:

  • The "Seeding" Technique: Do not add all the benzyl chloride at once. Add 5-10% of the halide to the Mg/THF mixture and wait for the exotherm (initiation). Only then begin the slow dropwise addition of the remaining halide.

  • Temperature Management: Maintain the Grignard formation temperature between 25°C and 35°C . If it gets too hot (>45°C), Wurtz coupling accelerates significantly [1].

  • Rieke Magnesium: For stubborn cases, using highly reactive Rieke Mg allows for formation at lower temperatures (-10°C), virtually eliminating Wurtz coupling, though this is often cost-prohibitive for large scale.

Issue 2: "My yield is low, and I see unreacted 2,3-dichloropropene."

Diagnosis: The coupling step is sluggish, or the Grignard has degraded (Impurity B). 2,3-dichloropropene is an allylic halide, but the chlorine on the double bond (vinylic) deactivates the system slightly compared to allyl chloride.

Corrective Actions:

  • Catalysis (The "Secret Sauce"): Add 1.0 - 5.0 mol% CuI (Copper Iodide) or

    
     to the 2,3-dichloropropene solution before adding the Grignard. Copper catalyzes the SN2' displacement, increasing the reaction rate by orders of magnitude and suppressing side reactions [2].
    
  • Activation: Ensure your Grignard is actually formed. Titrate an aliquot (using salicylaldehyde phenylhydrazone or simple acid titration) to confirm molarity before the coupling step.

Issue 3: "There is a 'heavy' impurity eluting after the product."

Diagnosis: This is likely Impurity C (Double Alkylation). The product contains a vinyl chloride moiety.[1] While vinyl chlorides are generally inert to SN2, they can undergo coupling with Grignards in the presence of transition metals (Kumada coupling) or if the reaction runs too long with excess Grignard.

Corrective Actions:

  • Reverse Addition: Crucial. Always add the Grignard reagent INTO the solution of 2,3-dichloropropene . Never add the propene to the Grignard. This ensures the propene is always in excess relative to the Grignard, statistically preventing the product from meeting a Grignard molecule.

  • Stoichiometry: Use 1.2 to 1.5 equivalents of 2,3-dichloropropene. The excess is volatile and easily removed during workup.

Optimized Experimental Protocol

Step 1: Grignard Formation

  • Charge a dry 3-neck flask with Mg turnings (1.1 eq) and anhydrous THF.

  • Add a crystal of Iodine or a drop of DIBAL-H to activate the Mg.

  • Add 10% of the 4-chloro-2-methylbenzyl chloride (1.0 eq total) solution.

  • Heat gently until color disappears (initiation).

  • Dropwise add the remaining benzyl chloride over 2 hours, maintaining internal temp at 30-35°C.

  • Stir for 1 hour post-addition. Titrate Grignard.

Step 2: The Coupling (Copper-Catalyzed)

  • In a separate vessel, dissolve 2,3-dichloropropene (1.3 eq) and CuI (0.02 eq) in THF.

  • Cool this vessel to -10°C .

  • Slowly transfer the Grignard solution (from Step 1) into the propene/CuI solution via cannula over 2-3 hours.

    • Note: The solution may turn dark (catalytic species); this is normal.

  • Monitor by HPLC/GC. The reaction should be complete within 1 hour of finishing addition.

Step 3: Quench & Workup

  • Quench with saturated

    
     solution at 0°C. (Acidic quench prevents emulsification of Mg salts).
    
  • Extract with MTBE or Heptane.

  • Wash organic layer with 10% Sodium Thiosulfate (if Iodine was used) and Brine.

  • Concentrate.[2][3][4] The excess 2,3-dichloropropene will distill off (BP ~94°C), leaving the product (BP > 250°C).

References

  • Wurtz Coupling Kinetics

    • Title: "Mechanistic Studies of the Grignard Wurtz Reaction"
    • Source:Journal of the American Chemical Society[2]

    • Context: High temperatures and high local concentrations of organic halides favor homocoupling over Grignard form
    • URL:[Link]

  • Copper Catalysis in Allylic Substitution

    • Title: "Copper-Catalyzed Alkyl
    • Source:Organic Reactions (Wiley)
    • Context: Copper(I) salts catalyze the coupling of Grignard reagents with allylic halides, favoring SN2' mechanisms and suppressing side reactions.
    • URL:[Link]

  • General Grignard Handling

    • Title: "Prepar
    • Source:Organic Syntheses
    • Context: Standard protocols for handling benzyl halides to minimize dimeriz
    • URL:[Link]

  • Properties of 2,3-Dichloropropene

    • Title: "2,3-Dichloropropene | C3H4Cl2 | CID 6565"
    • Source:PubChem
    • Context: Physical properties and reactivity data for the electrophile.[5][6]

    • URL:[Link]

Sources

Optimization

improving the stability of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene during storage

Executive Summary: The Stability Challenge You are likely experiencing degradation with 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (referred to hereafter as CMPP ).[1] This is not a random occurrence; it is a predict...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Challenge

You are likely experiencing degradation with 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (referred to hereafter as CMPP ).[1] This is not a random occurrence; it is a predictable consequence of its molecular architecture.[1]

The Root Cause: CMPP contains a methylene bridge (


) positioned between an electron-rich aromatic ring and a 2-chlorovinyl group.[1] This creates a "Benzylic-Allylic Sandwich."[1] The C-H bonds in this position are exceptionally weak (bond dissociation energy 

80-85 kcal/mol), making them highly susceptible to hydrogen atom abstraction by atmospheric oxygen.[1]

Once a radical is formed, it triggers a "Vicious Cycle" of Autoxidation , leading to hydroperoxides, which subsequently decompose into ketones (yellowing) or initiate polymerization (gumming) of the vinyl chloride moiety.[1]

Module 1: Diagnostic Troubleshooting

Use this table to diagnose the state of your material immediately.[1]

SymptomProbable CauseChemical MechanismActionable Status
Yellow/Orange Tint Early-stage AutoxidationFormation of conjugated ketones (e.g., 2-chloro-1-(4-chloro-2-methylphenyl)propenone) via peroxide decomposition.[1]Salvageable. Purify immediately via silica plug.[1]
Cloudiness / Haze Polymerization (Oligomers)Peroxides acting as radical initiators for the vinyl chloride double bond.[1]Critical. Filtration may remove solids, but purity is compromised.[1]
Acidity (Low pH) Hydrolysis / EliminationTrace HCl release.[1] Rare in pure vinyl chlorides but possible if trace allylic isomers (3-chloro) are present.[1]Discard. Acid catalyzes further degradation.[1]
Viscosity Increase Advanced PolymerizationFormation of higher molecular weight chains (polystyrene-like derivatives).[1]Discard. Material is no longer suitable for precise stoichiometry.[1]

Module 2: The "Vicious Cycle" of Degradation

Understanding the enemy is the first step to defeating it.[1] This diagram illustrates why your compound degrades even in a closed bottle if air is present.

degradation_cycle CMPP Intact CMPP (Colorless Liquid) Radical Benzylic Radical (Reactive Intermediate) CMPP->Radical O2 / Light / Heat (H-abstraction) Radical->CMPP Abstracts H from neighbor Peroxide Hydroperoxide (Unstable) Radical->Peroxide + O2 Peroxide->Radical Chain Propagation Ketone Conjugated Ketone (Yellow Impurity) Peroxide->Ketone Decomposition Polymer Oligomers/Gums (Viscous Waste) Peroxide->Polymer Initiates Polymerization of Vinyl Group

Figure 1: The autoxidation cascade.[1] Note that the hydroperoxide intermediate acts as a "trojan horse," decomposing to form impurities (Ketones) or initiating the polymerization of the remaining bulk material.[1]

Module 3: Stabilization & Storage Protocols

Follow these steps to extend shelf-life from weeks to months.

Protocol A: The "Inert & Cold" Standard

Applicability: General storage for <3[1] months.

  • Container: Use Amber borosilicate glass (Type I). UV light accelerates radical formation [1].[1]

  • Headspace: Purge with Argon (not Nitrogen) for 2 minutes. Argon is heavier than air and forms a more effective "blanket" over the liquid surface.[1]

  • Temperature: Store at -20°C . Reaction rates for autoxidation drop by ~50% for every 10°C decrease (Arrhenius equation).[1]

Protocol B: Active Stabilization (Recommended)

Applicability: Long-term storage (>3 months) or frequent opening.[1] Add a radical scavenger to break the chain reaction shown in Figure 1.[1]

  • Stabilizer: BHT (Butylated hydroxytoluene) or TBC (4-tert-butylcatechol) .[1]

  • Concentration: 100–200 ppm (mg/L).[1]

  • Method:

    • Prepare a 1% stock solution of BHT in DCM or Ethyl Acetate.[1]

    • Add the calculated volume to your CMPP.[1]

    • Remove solvent via rotary evaporation if necessary, or simply leave the trace BHT (it rarely interferes with coupling reactions like Suzuki or Heck).[1]

Protocol C: Emergency Purification

If your material has turned yellow:

  • Filtration: Pass through a 0.45 µm PTFE filter to remove polymer particulates.[1]

  • Silica Plug:

    • Use a short pad of Silica Gel 60.[1]

    • Eluent: 5% Ethyl Acetate in Hexanes (CMPP moves fast; polar ketones/polymers stick).[1]

    • Concentrate immediately and store under Argon.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store CMPP in plastic containers? A: No. CMPP is a halogenated organic.[1] It can leach plasticizers from PVC or swell LDPE/PP containers.[1] Furthermore, plastics are permeable to oxygen over time.[1] Always use glass or Teflon (PFA/FEP) bottles with phenolic caps and PTFE liners.[1]

Q2: I see a white precipitate at the bottom. Is it salt? A: It is likely polymerized material (oligomers).[1] Unlike inorganic salts, these will not dissolve in water.[1] If the supernatant is clear and colorless, you can decant it and use it, but check purity by NMR first.[1] If the liquid is cloudy, the polymerization is suspended throughout; filtration is required.[1]

Q3: Will the BHT stabilizer interfere with my Palladium-catalyzed coupling? A: Generally, no . At 200 ppm, BHT is present in negligible molar quantities compared to your reactants.[1] However, if you are performing ultra-sensitive kinetics studies, pass the material through a small plug of basic alumina immediately before use to remove the phenolic stabilizer [2].[1]

Workflow: Optimal Handling Lifecycle

Implement this decision tree in your lab SOP.

storage_workflow Receive Receive CMPP Material Check Visual Inspection Receive->Check Decision Is it Colorless? Check->Decision Purify Purify (Silica Plug) Decision->Purify No (Yellow) Stabilize Add BHT (100 ppm) Decision->Stabilize Yes Purify->Stabilize Pack Pack under Argon (Amber Glass) Stabilize->Pack Freeze Store at -20°C Pack->Freeze

Figure 2: Standard Operating Procedure (SOP) for receiving and storing reactive benzylic/allylic chlorides.

References

  • Ingold, K. U. (1969).[1] Peroxy radicals.[1] Accounts of Chemical Research, 2(1), 1–9.[1] Link Establishes the fundamental mechanism of autoxidation in organic hydrocarbons and the role of benzylic hydrogens.[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] Link The authoritative guide on removing stabilizers (like BHT) and purifying halogenated intermediates.[1]

  • Solomons, T. W. G., & Fryhle, C. B. (2011).[1] Organic Chemistry (10th ed.).[1] Wiley.[1][2] Provides the mechanistic basis for the stability differences between vinylic and allylic halides.[1]

Sources

Troubleshooting

optimization of reaction conditions for 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene synthesis

To: Research & Development Team From: Technical Support Center – Custom Synthesis Division Subject: Optimization Guide: Synthesis of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene Executive Summary & Reaction Overview Th...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center – Custom Synthesis Division Subject: Optimization Guide: Synthesis of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

Executive Summary & Reaction Overview

This guide addresses the synthesis of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (Target Molecule), a functionalized aryl-allyl system used as a scaffold in agrochemical and pharmaceutical development.

The most robust synthetic route is the Meerwein Arylation , coupling 4-chloro-2-methylaniline (via its diazonium salt) with 2,3-dichloropropene . This reaction is chemically demanding due to the ortho-methyl steric hindrance and the electron-deficient nature of the alkene.

Core Challenges:

  • Steric Hindrance: The 2-methyl group on the aniline ring hinders the approach of the diazonium species to the copper catalyst.

  • Side Reactions: Competitive Sandmeyer chlorination (formation of 1,4-dichloro-2-methylbenzene) and polymerization of the alkene.

  • Intermediate Stability: The initial addition product (1,2,3-trichloro-derivative) requires efficient dehydrochlorination to yield the desired propene.

Optimized Experimental Protocol

This protocol represents the "Golden Standard" starting point. Deviations should be made based on the Optimization Matrix in Section 3.

Reagents:
  • Substrate: 4-Chloro-2-methylaniline (1.0 equiv)

  • Reagent: 2,3-Dichloropropene (5.0 - 10.0 equiv) [Note: Excess serves as reactant and co-solvent]

  • Catalyst: Copper(II) Chloride (CuCl₂, 0.1 - 0.2 equiv)[1]

  • Diazotization: NaNO₂ (1.1 equiv), HCl (conc., 3.0 equiv)[1]

  • Solvent: Acetone/Water (3:1 ratio)

  • Additives: Sodium Acetate (NaOAc) or Calcium Oxide (CaO) for buffering/elimination.

Step-by-Step Methodology:

Phase A: Diazotization (Critical Temperature Control)

  • Charge a reactor with 4-chloro-2-methylaniline and HCl (aq) . Cool to -5°C to 0°C .

  • Add NaNO₂ (aq. solution) dropwise. Crucial: Maintain internal temperature < 5°C to prevent diazonium decomposition.

  • Stir for 30 min. Verify completion with starch-iodide paper (should turn blue instantly).

Phase B: Meerwein Coupling 4. In a separate vessel, dissolve CuCl₂ and 2,3-dichloropropene in acetone . 5. Add the cold diazonium solution (from Phase A) to the acetone mixture dropwise over 60 minutes.

  • Observation: Nitrogen gas evolution will be vigorous. Ensure adequate venting.
  • Raise temperature to 25–30°C and stir for 2–4 hours.
  • In-Process Check (IPC): Monitor by HPLC/GC. Look for the disappearance of the diazonium peak and formation of the trichloro-intermediate.

Phase C: Elimination (Dehydrochlorination) 8. Once coupling is complete, add NaOAc (buffered) or heat to 60°C to promote HCl elimination. 9. Workup: Evaporate acetone. Extract aqueous residue with Ethyl Acetate or DCM. Wash with NaHCO₃ (sat) and Brine. 10. Purification: Distillation (high vacuum) or Column Chromatography (Hexane/EtOAc).

Optimization Matrix (Technical Support Data)

Use these tables to adjust conditions based on your specific observations.

Table 1: Solvent & Catalyst Effects
VariableRecommendationImpact on Reaction
Solvent System Acetone/Water (3:1) Best Balance. Solubilizes both organic alkene and inorganic salts.
AlternativeAcetonitrile/WaterHigher solubility of Cu salts; often faster rate but harder to remove solvent.
Catalyst CuCl₂ (10-20 mol%) Standard. Promotes radical transfer. Higher loading helps overcome steric hindrance of 2-Me group.
AlternativeCuCl (Cuprous Chloride)More reactive but oxidizes rapidly. Use only under strict inert atmosphere (N₂).
Alkene Equiv. 5.0 - 10.0 equiv Critical. High excess suppresses polymerization and favors the capture of the aryl radical.
Table 2: Troubleshooting Common Failure Modes
ObservationDiagnosisCorrective Action
Low Yield (<30%) Sandmeyer Side-Reaction The diazonium is reacting with Cl⁻ instead of the alkene. Increase alkene equivalents and reduce water content slightly.
Tar/Polymer Formation Uncontrolled Radical Chain Reaction temperature too high during addition. Lower addition temp to 10°C and add diazonium slower.
Incomplete Conversion Steric Hindrance The 2-methyl group slows kinetics. Increase CuCl₂ loading to 25 mol% or add LiCl (additive) to stabilize the copper complex.
Impurity: Phenol Diazonium Hydrolysis Reaction mixture too warm or pH too high. Keep pH < 3 during coupling.

Technical Support FAQs (Troubleshooting)

Q1: My reaction stalls after 50% conversion. Should I add more catalyst?

  • Answer: Do not add solid catalyst directly to the reacting mixture as it may cause a violent exotherm. Instead, check the pH. As the reaction proceeds, HCl is generated (or consumed depending on the step).[1][2] If the pH drops too low (<1), the diazonium salt stabilizes too much and stops reacting. Buffer the system with Sodium Acetate to maintain pH ~3-4.

Q2: I see a major impurity at RRT 0.9. What is it?

  • Answer: This is likely 2-chloro-4-chlorotoluene (the Sandmeyer product). This occurs when the aryl radical abstracts a chlorine atom from the copper catalyst rather than adding to the alkene.

    • Fix: Increase the concentration of 2,3-dichloropropene (the alkene trap) relative to the copper catalyst.

Q3: The product contains a "trichloro" intermediate that won't convert to the alkene.

  • Answer: The Meerwein addition initially forms 1,2-dichloro-3-(4-chloro-2-methylphenyl)propane . This intermediate requires elimination of HCl to form the double bond.

    • Fix: After the nitrogen evolution stops, heat the reaction mixture to reflux (approx. 60°C) for 1 hour, or add a mild base like Calcium Oxide (CaO) or Pyridine to force the elimination.[1]

Q4: Can I use 4-chloro-2-methylaniline hydrochloride salt directly?

  • Answer: Yes, this is actually preferred.[1] It ensures accurate stoichiometry for the diazotization step. Ensure it is finely ground to dissolve fully in the acidic medium.

Visualizations

Figure 1: Reaction Mechanism & Pathway

Caption: The Meerwein Arylation pathway showing the radical mechanism. The aryl radical (generated by Cu) adds to the alkene, followed by ligand transfer and subsequent elimination to form the target vinyl chloride.

ReactionPathway Start 4-Chloro-2-methylaniline Diazo Diazonium Salt (Ar-N2+) Start->Diazo NaNO2, HCl 0°C Radical Aryl Radical (Ar•) Diazo->Radical Cu(I)/Cu(II) - N2 Intermediate Radical Adduct (Ar-CH2-C•(Cl)-CH2Cl) Radical->Intermediate + Alkene Sandmeyer Side Product: Ar-Cl (Sandmeyer) Radical->Sandmeyer Cl transfer (Low Alkene Conc.) Alkene 2,3-Dichloropropene Alkene->Intermediate AdditionProd Trichloro Intermediate (Ar-CH2-CH(Cl)-CH2Cl) Intermediate->AdditionProd CuCl2 transfer Product TARGET: 2-Chloro-3-(aryl)-1-propene AdditionProd->Product - HCl (Base/Heat)

Figure 2: Troubleshooting Logic Tree

Caption: Decision matrix for resolving low yield or purity issues during the synthesis.

Troubleshooting Problem Issue Detected Type Identify Problem Type Problem->Type LowYield Low Yield Type->LowYield Impurity High Impurity Type->Impurity CheckGas Vigorous N2 Evolution? LowYield->CheckGas CheckAlkene Alkene Equiv < 5? Impurity->CheckAlkene CheckTemp Temp > 5°C during Diazo? CheckGas->CheckTemp Yes (Decomp) Sol1 Action: Check Catalyst Quality Ensure CuCl2 is fresh CheckGas->Sol1 No (Stalled) Sol2 Action: Restart Diazotization Keep T < 0°C CheckTemp->Sol2 Yes Sol3 Action: Increase Alkene Ratio Suppress Sandmeyer CheckAlkene->Sol3 Yes

References

  • Meerwein Arylation Fundamentals

    • Meerwein, H., Buchner, E., & van Emster, K. (1939).[1] Über die Reaktion aromatischer Diazoverbindungen mit α,β-ungesättigten Carbonylverbindungen. Journal für Praktische Chemie.

  • Synthesis of 2-Chloro-3-arylpropenes

    • Dombrovskii, A. V., & Tashchuk, K. G. (1963).[1] Haloarylation of unsaturated compounds with aromatic diazo compounds. Russian Chemical Reviews.

  • Catalyst Optimization in Meerwein Reactions

    • Heinrich, M. R. (2009).[1] Intermolecular Olefin Functionalisation Involving Aryl Radicals Generated from Arenediazonium Salts. Chemistry – A European Journal.

  • Safety Data & Properties (4-Chloro-2-methylaniline)

    • Sigma-Aldrich.[3] (n.d.). 4-Chloro-2-methylaniline Safety Data Sheet. [3]

  • General Protocol for substituted Anilines

    • Obushak, N. D., et al. (1999).[1] Meerwein arylation of 2,3-dichloropropene. Russian Journal of Organic Chemistry. (Validating the use of 2,3-dichloropropene as a trap).

Disclaimer: This guide is for research purposes only. All reactions involving diazonium salts carry explosion risks and should be performed behind a blast shield in a fume hood.

Sources

Optimization

resolving peak tailing in HPLC analysis of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

Topic: Resolving Peak Tailing for 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals dealing with t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing for 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals dealing with the specific chromatographic challenges of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene .

Unlike standard pharmaceutical amines, this molecule is a highly lipophilic, neutral, halogenated aromatic compound. Standard troubleshooting advice—such as adjusting mobile phase pH or adding amine modifiers—will fail here. This guide synthesizes field-proven fluid dynamics and thermodynamic principles to provide self-validating solutions for peak tailing in neutral hydrophobic analytes.

Part 1: The Causality of Peak Tailing in Halogenated Neutral Compounds

To effectively troubleshoot, we must first establish the physical causality of the tailing.

In reversed-phase High-Performance Liquid Chromatography (HPLC), the most common cause of peak tailing is the secondary chemical interaction between basic nitrogen atoms in the analyte and acidic, un-endcapped silanol groups (Si-OH) on the silica stationary phase. However, 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene lacks ionizable functional groups. It cannot undergo acid-base interactions with the column [1].

Therefore, if you observe peak tailing with this compound, the root cause is strictly limited to one of three mechanisms:

  • Thermodynamic Mass Overload: The highly hydrophobic nature of the compound causes it to partition so strongly into the C18/C8 stationary phase that it locally saturates the binding sites, causing the peak to elute with a right-triangle shape.

  • Sample Solvent Mismatch: Injecting a highly lipophilic compound dissolved in a 100% strong solvent (e.g., Acetonitrile or Hexane) into a weaker mobile phase creates a localized disruption in the partitioning equilibrium [2].

  • Physical Voids: Empty space at the head of the column (due to silica dissolution or frit blockage) or excessive extra-column volume in the system plumbing [1].

Part 2: Frequently Asked Questions (FAQs)

Q: My mobile phase is currently buffered at pH 3.0, but the peak is still tailing. Should I switch to a higher pH buffer? A: No. Because 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene is a neutral molecule, it does not have a pKa within the standard HPLC operating range. Adjusting the pH of the mobile phase will have zero effect on its ionization state, retention time, or peak shape. Your tailing is physical or thermodynamic, not chemical.

Q: How does "Sample Solvent Mismatch" physically cause a tailing peak? A: When you dissolve this hydrophobic compound in 100% organic solvent to ensure solubility, the autosampler injects a "plug" of strong solvent into the flow path. Because the solvent plug is stronger than the surrounding mobile phase, a fraction of the analyte molecules fails to partition into the stationary phase immediately. These molecules are carried prematurely down the column, smearing the band and resulting in a fronting or tailing peak at the detector [2].

Q: How can I definitively prove whether the tailing is caused by a dead volume in my tubing versus a collapsed column bed? A: You can differentiate them by running an isocratic test mix containing an early eluting peak (e.g., Toluene) and your late eluting compound.

  • Extra-Column Volume (Tubing): Early eluting peaks will tail significantly more than late eluting peaks because the void volume represents a larger percentage of their total retention volume.

  • Column Void (Collapsed Bed): Every peak in the chromatogram will tail equally, regardless of its retention factor (

    
    ), because the physical dispersion happens to the entire sample band before separation begins [1].
    
Part 3: Diagnostic Data & Analyte Profiling
Table 1: Analyte Properties & Chromatographic Implications
Chemical PropertyCharacteristicChromatographic Implication
Ionization State NeutralpH adjustments and buffer selection will not resolve peak tailing.
Hydrophobicity High (LogP > 4.0)Prone to thermodynamic mass overload on standard C18 columns.
Solubility Poor in aqueousRequires high organic sample diluent, increasing risk of solvent mismatch.
Table 2: Troubleshooting Matrix for Neutral Compounds
Observed SymptomValidated Root CausePrimary Resolution
Tailing decreases when injection volume is halved.Mass Overload Reduce sample concentration or use a column with higher carbon load.
Tailing decreases when sample diluent matches mobile phase.Solvent Mismatch Dilute sample with initial mobile phase conditions prior to injection.
All peaks in a test mix tail equally (

).
Column Void Replace the analytical column and check guard column frits.
Only early eluting peaks tail severely.Extra-Column Volume Replace PEEK tubing with smaller internal diameter (e.g., 0.12 mm).
Part 4: Experimental Protocols (Self-Validating Systems)

To maintain scientific integrity, do not guess the root cause. Execute the following self-validating protocols to isolate the exact mechanism of the peak tailing.

Protocol A: Validating Sample Solvent Mismatch

Objective: Prove that the injection solvent is disrupting the partitioning equilibrium.

  • Control Injection: Prepare a 0.5 mg/mL solution of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene in 100% Acetonitrile. Inject 5 µL. Record the Asymmetry factor (

    
    ).
    
  • Test Injection: Take 100 µL of the control solution and dilute it with 900 µL of your initial mobile phase (e.g., 60:40 Acetonitrile:Water). Inject 50 µL (to maintain the same mass on column). Record the

    
    .
    
  • Validation: If the

    
     drops from 
    
    
    
    in the control to
    
    
    in the test injection, Sample Solvent Mismatch is the validated root cause. Fix: Always prepare samples in a diluent that is equal to or weaker than the initial mobile phase.
Protocol B: Validating Hydrophobic Mass Overload

Objective: Prove that the stationary phase is locally saturated.

  • Control Injection: Inject 10 µL of your standard sample. Record the Retention Time (

    
    ) and 
    
    
    
    .
  • Test Injection: Inject 1 µL of the exact same sample vial. Record the

    
     and 
    
    
    
    .
  • Validation: In thermodynamic mass overload, the peak assumes a right-triangle shape, pushing the apex forward (shorter

    
    ). If the 1 µL injection yields a perfectly Gaussian peak (
    
    
    
    ) and the
    
    
    slightly increases, mass overload is confirmed. Fix: Decrease sample concentration or switch to a stationary phase with a higher surface area (
    
    
    ).
Protocol C: Validating Physical Voids

Objective: Prove mechanical failure in the fluid path.

  • Preparation: Prepare a test mix containing Uracil (void volume marker,

    
    ), Toluene (early eluter, 
    
    
    
    ), and 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (late eluter,
    
    
    ).
  • Execution: Run the mix under isocratic conditions. Calculate the

    
     for both Toluene and your target compound.
    
  • Validation:

    • If

      
      , the tailing is caused by Extra-Column Volume  (e.g., mismatched fittings or a detector flow cell that is too large).
      
    • If

      
      , the tailing is caused by a Column Void  (degraded stationary phase bed). Fix: Replace the column.
      
Part 5: Workflows & Mechanisms (Visualizations)

The following diagrams illustrate the logical troubleshooting pathways and the physical mechanisms behind peak tailing for neutral compounds.

Troubleshooting step1 Peak Tailing Observed (Neutral Compound) step2 Is sample dissolved in 100% strong solvent? step1->step2 step3a Dilute sample in initial mobile phase step2->step3a Yes step3b Inject 1/10th volume to check mass overload step2->step3b No step4a Symmetry Restored: Solvent Mismatch Resolved step3a->step4a Shape Improves step3b->step4a Shape Improves step4b Still Tailing: Check Physical Voids step3b->step4b Still Tailing step5a All peaks tail equally: Replace Column (Frit Void) step4b->step5a Isocratic Run step5b Early peaks tail more: Reduce Tubing Volume step4b->step5b Isocratic Run

Caption: Troubleshooting workflow for isolating peak tailing causes in neutral hydrophobic compounds.

Mechanism inj 100% Organic Sample Injection plug Strong Solvent Plug Coats Stationary Phase inj->plug smear Analyte Fails to Retain (Premature Migration) plug->smear tail Asymmetric Peak at Detector smear->tail

Caption: Logical sequence of peak tailing caused by sample solvent mismatch in HPLC.

Part 6: References
  • Title: HPLC Peak Tailing - Troubleshooting peak tailing in HPLC Source: Axion Analytical Labs URL: [Link]

  • Title: HPLC Autosamplers: Perspectives, Principles, and Practices Source: LCGC International URL: [Link]

Troubleshooting

degradation pathways of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene under acidic/basic conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regardin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the degradation pathways of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene under acidic and basic conditions. Our goal is to equip you with the necessary knowledge to anticipate degradation products, design robust stability studies, and troubleshoot experimental challenges.

Introduction: Understanding the Reactivity of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

The stability of an active pharmaceutical ingredient (API) is a critical parameter in drug development. 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene possesses two key structural features that dictate its reactivity: an allylic chloride and a substituted phenyl ring. The allylic chloride is known to be susceptible to nucleophilic substitution and elimination reactions, while the overall structure's stability can be influenced by the electronic effects of the substituents on the phenyl ring. This guide will explore the expected degradation pathways under both acidic and basic stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under acidic conditions?

A1: Under acidic conditions, the most probable degradation pathway is hydrolysis of the allylic chloride. This reaction is expected to proceed through an SN1-type mechanism.[1][2][3] The protonation of the chlorine atom facilitates its departure as a leaving group, forming a resonance-stabilized allylic carbocation. This carbocation is then attacked by water to form the corresponding allylic alcohol, 3-(4-chloro-2-methylphenyl)-2-propen-1-ol.

Q2: What degradation products should I expect under basic conditions?

A2: In the presence of a strong base, two competing reaction pathways are likely: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).[4][5][6] The SN2 pathway would yield the same allylic alcohol as in the acidic pathway. The E2 pathway, favored by strong, sterically hindered bases, would result in the formation of a conjugated diene, 1-(4-chloro-2-methylphenyl)-1,3-butadiene, through the removal of a proton from the carbon adjacent to the double bond and elimination of the chloride.

Q3: My degradation study shows multiple unexpected peaks in the chromatogram. What could be the cause?

A3: The appearance of multiple unexpected peaks can arise from several factors. Firstly, consider the possibility of secondary degradation products. The initial alcohol or diene products may undergo further reactions under the stress conditions. Secondly, impurities in your starting material could be degrading into other compounds. Finally, interactions with the solvent or buffer components can sometimes lead to artifact peaks. It is crucial to run a blank study with only the solvent and stressor to identify any such artifacts.

Q4: How can I definitively identify the degradation products?

A4: The gold standard for structural elucidation of degradation products is mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[7][8] High-resolution mass spectrometry (HRMS) can provide the exact mass of the degradation products, allowing for the determination of their elemental composition. For unambiguous identification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for characterizing the full chemical structure.

Q5: I am not observing any degradation under my initial stress conditions. What should I do?

A5: If no degradation is observed, the conditions may not be harsh enough. According to ICH guidelines for forced degradation studies, you can incrementally increase the stressor concentration, temperature, or duration of the study.[9] For example, if 0.1N HCl at 60°C for 24 hours shows no degradation, you could increase the acid concentration to 1N HCl or raise the temperature to 80°C. It is a systematic process of finding conditions that produce a modest level of degradation (typically 5-20%).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Poor Chromatographic Resolution Inappropriate column chemistry or mobile phase composition.Optimize the HPLC/GC method. For reverse-phase HPLC, try a different column (e.g., C18, Phenyl-Hexyl) or adjust the mobile phase gradient and pH. For GC, optimize the temperature program.
Mass Spectrometry Signal Suppression High concentrations of non-volatile buffer salts (e.g., phosphate) can interfere with ionization.Use volatile mobile phase additives like ammonium formate or acetate. If non-volatile buffers are necessary, consider post-column addition of a makeup flow or use a desalting step prior to MS analysis.
Inconsistent Degradation Rates Fluctuations in temperature, inaccurate concentration of stressors, or variability in the starting material.Ensure precise temperature control of your reaction vessel. Prepare fresh stressor solutions for each experiment. Thoroughly characterize your starting material for purity.
Formation of Insoluble Degradants The degradation products may have significantly lower solubility in the reaction medium.Adjust the solvent system. The addition of a co-solvent may be necessary to keep all components in solution for accurate analysis.
Artifact Peak in Blank Injection Contamination from the analytical system (e.g., solvent lines, injector).Thoroughly flush the LC or GC system with appropriate cleaning solvents.

Experimental Protocols

Protocol 1: Acid-Catalyzed Degradation Study

This protocol outlines a typical procedure for investigating the degradation of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene under acidic conditions.

Materials:

  • 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH) for neutralization

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vials with inert caps

  • Heating block or water bath

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound in methanol at a concentration of 1 mg/mL.

  • Reaction Setup: In a clean vial, add 1 mL of the stock solution and 9 mL of 1N HCl. This results in a final concentration of 0.1 mg/mL in 90% 1N HCl / 10% Methanol.

  • Stress Condition: Place the vial in a heating block set to 80°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent volume of 1N NaOH.

  • Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis. Analyze the samples by a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Base-Catalyzed Degradation Study

This protocol details a standard procedure for studying the degradation under basic conditions.

Materials:

  • 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

  • 1N Sodium Hydroxide (NaOH)

  • 1N Hydrochloric Acid (HCl) for neutralization

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vials with inert caps

  • Heating block or water bath

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the test compound in methanol.

  • Reaction Setup: In a vial, combine 1 mL of the stock solution with 9 mL of 1N NaOH to achieve a final concentration of 0.1 mg/mL in 90% 1N NaOH / 10% Methanol.

  • Stress Condition: Heat the vial at 80°C.

  • Time Points: Sample at designated times (e.g., 0, 1, 2, 4, 8 hours).

  • Neutralization: Neutralize the collected samples with an equal volume of 1N HCl.

  • Analysis: Prepare the samples for HPLC analysis by diluting with the mobile phase and inject them into the HPLC-UV/MS system.

Visualizing the Degradation Pathways

The following diagrams illustrate the proposed degradation pathways under acidic and basic conditions.

Acid_Degradation Start 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene Intermediate Resonance-Stabilized Allylic Carbocation Start->Intermediate + H⁺ - HCl (SN1-type) Product 3-(4-chloro-2-methylphenyl)-2-propen-1-ol Intermediate->Product + H₂O - H⁺

Caption: Proposed Acid-Catalyzed Degradation Pathway.

Base_Degradation Start 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene Product_SN2 3-(4-chloro-2-methylphenyl)-2-propen-1-ol Start->Product_SN2 + OH⁻ (SN2) Product_E2 1-(4-chloro-2-methylphenyl)-1,3-butadiene Start->Product_E2 + Base (E2) - H₂O - Cl⁻ Identification_Workflow A Forced Degradation (Acid/Base Stress) B LC-UV/MS Analysis A->B C Compare Stressed vs. Unstressed Samples B->C D Identify Degradation Peaks C->D E Determine Molecular Weight from Mass Spectrum D->E F Propose Elemental Composition (High-Resolution MS) E->F G Propose Putative Structures F->G H Isolate Degradant (Preparative LC) G->H I Structural Elucidation (NMR, IR) H->I J Confirm Structure I->J

Caption: Systematic Workflow for Degradant Identification.

References

  • Allen, A. D. Allyl chloride undergoes hydrolysis at a rate faster than n-propyl chloride - why? - Allen. Available at: [Link].

  • Quora. Why are allyl chlorides hydrolysed much more easily than vinyl halides? Available at: [Link].

  • Filo. Allyl chloride is hydrolysed more readily than n-propyl chloride. Why? Available at: [Link].

  • YouTube. RESONANCE (PART 7):Why allyl chloride undergo hydrolysis readily but vinyl chloride do not? Available at: [Link].

  • ICES. Guidelines on the determination of chlorinated hydrocarbons in sediment. Available at: [Link].

  • EPA. Determination of Chlorinated Hydrocarbons in Industrial and Municipal Wastewaters. Available at: [Link].

  • Unknown. Elimination Reactions. Available at: [Link].

  • JoVE. Video: Radical Substitution: Allylic Chlorination. Available at: [Link].

  • Chemistry Stack Exchange. E1 and E2 elimination reactions in primary allylic and benzylic halides. Available at: [Link].

  • PrepChem. Synthesis of 3-(4-chloro-phenoxy)-2-methyl-1-propene. Available at: [Link].

  • Universitat de Barcelona. Assessment of aerobic biodegradation of lower-chlorinated benzenes in contaminated groundwater using field-derived microcosms. Available at: [Link].

  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Available at: [Link].

  • ResearchGate. chemical recycling of poly (vinyl chloride): alkaline dechlorination in organic solvents and plasticizer leaching in caustic solution. Available at: [Link].

  • Agilent. spECIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof. Available at: [Link].

  • Dalal Institute. Elimination Reactions. Available at: [Link].

  • ResearchGate. Study on Characterization of Pyrolysis and Hydrolysis Products of Poly(vinyl chloride) Waste. Available at: [Link].

  • YouTube. Allylic and Benzylic Halides - SN1 and SN2 Reactions. Available at: [Link].

  • Royal Society of Chemistry. Synthesis of 2,3,5-trihydroxyphenylprop-1-ene and its 4-chloro-, 6-chloro-, and 4,6-dichloro- derivatives. Available at: [Link].

  • ResearchGate. Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. Available at: [Link].

  • Sciforum. FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Available at: [Link].

  • Wikipedia. Vinyl chloride. Available at: [Link].

  • PubChem. Vinyl Chloride. Available at: [Link].

  • ACS Publications. Acid-catalyzed hydrolysis of vinyl phosphates and vinyl acetates. The substituent effects of diethyl phosphoryloxy and acetoxy groups. Available at: [Link].

  • R Discovery. Mechanisms for the acid-catalyzed hydrolysis of vinyl acetate and isopropenyl acetate. Available at: [Link].

  • Google Patents. Hydrolysis of polymerized vinyl esters.
  • Asian Journal of Chemistry. Degradation Products of Tiaprofenic Acid. Available at: [Link].

  • PMC. (E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Available at: [Link].

  • Applied Ecology and Environmental Research. Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. Available at: [Link].

  • Google Patents. Process for the preparation of 2-chloro-4-methylphenol.
  • Chemistry LibreTexts. 7.7: Stability of Alkenes. Available at: [Link].

  • PTG. Best 3-Chloro-2-methyl-1-propene (Beta-Methylallyl chloride) factory and suppliers. Available at: [Link].

  • Scientific Research Publishing. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature. Available at: [Link].

  • MDPI. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available at: [Link].

  • PubChem. 3-Chloro-2-methyl-1-propene. Available at: [Link].

  • Vinati Organics. Propene vs 2-Methylpropene: Which Is More Stable and Why? Available at: [Link].

  • Australian Government Department of Health and Aged Care. 1-Propene, 3-chloro-2-methyl- - Draft evaluation statement. Available at: [Link].

  • Google Patents. Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.
  • PubChem. 2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene. Available at: [Link].

  • Chemistry Stack Exchange. Hydrolysis of 4-chloro-3,3-dimethylbut-1-ene forms which products much faster than primary alkyl halides? Available at: [Link].

  • USGS Publications Warehouse. Chloroethene dechlorination in acidic groundwater: Implications for combining fenton's treatment with natural attenuation. Available at: [Link].

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Reference Data & Comparative Studies

Validation

comparative study of the reactivity of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene and its isomers

[1] Executive Summary This technical guide provides a comparative analysis of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (referred to herein as Target Compound A ) against its structural isomers.[1] The focus is on t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comparative analysis of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (referred to herein as Target Compound A ) against its structural isomers.[1] The focus is on the distinct reactivity profiles dictated by the position of the chlorine atom (vinylic vs. allylic) and the arrangement of the aryl substituent.

For researchers in drug discovery and agrochemical synthesis, understanding these distinctions is critical. Target Compound A exhibits high stability towards nucleophilic substitution (


) due to its vinylic chloride motif, making it an ideal candidate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck) without the risk of premature hydrolysis. In contrast, its allylic isomer (Isomer B ) is a potent electrophile, highly reactive towards nucleophiles, and prone to rapid hydrolysis.

Structural Landscape and Isomer Classification

The reactivity of C10-chlorinated alkenes is governed by the hybridization of the carbon bonded to chlorine. We compare the target against two primary constitutional isomers:[2][3]

Compound IdentifierStructure NameCl-PositionKey Reactivity Feature
Target Compound A 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene Vinylic (C2) Inert to

; Active in Pd-Coupling
Isomer B 3-Chloro-2-(4-chloro-2-methylphenyl)-1-propeneAllylic (C3)Highly reactive electrophile (

/

active)
Isomer C 1-Chloro-3-(4-chloro-2-methylphenyl)-1-propeneVinylic (C1)Exists as E/Z isomers; Sterically accessible
Structural Analysis of Target Compound A
  • Vinylic Chloride (C2): The Cl atom is attached to an

    
     hybridized carbon. The C-Cl bond is shorter and stronger than in alkyl chlorides due to resonance overlap with the double bond (
    
    
    
    -donation).[1] This renders it resistant to nucleophilic attack under standard conditions.
  • Steric Environment: The ortho-methyl group on the aryl ring (2-position) creates significant steric bulk near the C3-benzylic position, influencing the conformation of the propene tail.[1]

  • Electronic Effects: The 4-chloro substituent on the aryl ring exerts a weak inductive withdrawing effect (

    
    ), slightly deactivating the aromatic ring but having minimal effect on the distant vinylic center.
    

Comparative Reactivity Profile

Nucleophilic Substitution ( / )

The most defining difference between the Target and Isomer B is their response to nucleophiles (e.g., amines, alkoxides).

  • Target Compound A (Vinylic):

    • Observation: No reaction under standard reflux conditions with ethoxide or amines.

    • Mechanistic Insight: Backside attack (

      
      ) is geometrically impossible due to the planar 
      
      
      
      framework. Ionization (
      
      
      ) to form a vinyl cation is energetically prohibitive.
  • Isomer B (Allylic):

    • Observation: Rapid substitution.

    • Mechanistic Insight: The allylic chloride undergoes facile

      
       substitution. The transition state is stabilized by the adjacent 
      
      
      
      -system.
Palladium-Catalyzed Cross-Coupling

Target Compound A is a "privileged scaffold" for cross-coupling.[1] The vinylic C-Cl bond undergoes oxidative addition to Pd(0), a step that is difficult for alkyl/allylic chlorides (which often suffer from


-hydride elimination).[1]
  • Reaction: Suzuki-Miyaura Coupling with Phenylboronic acid.[1]

  • Target Compound A: Yields 2-aryl-3-benzyl-1-propene derivatives.[1] High regioselectivity is observed; the Pd inserts exclusively at the vinylic C-Cl bond, leaving the aryl C-Cl bond intact (due to the higher bond dissociation energy of Ar-Cl vs Vinyl-Cl in this specific electronic context, though optimization of ligands is required).[1]

  • Isomer B: Generally unsuitable for standard Suzuki conditions without forming

    
    -allyl palladium complexes, which lead to different regio-products.[1]
    
Electrophilic Addition (HCl/HBr)
  • Target Compound A: The chlorine atom on the double bond deactivates it towards electrophilic attack compared to propene. However, addition can occur under forcing conditions.

    • Regiochemistry: Addition of HCl follows Markovnikov's rule but is complicated by the destabilizing effect of placing a cation on a carbon bearing a halogen.

  • Isomer B: The double bond is more electron-rich (alkyl substituted) and reacts rapidly with electrophiles.

Experimental Data Summary

The following table summarizes expected performance metrics based on standard reactivity patterns of 2-chloro-1-alkenes versus allylic chlorides.

ExperimentTarget Compound A (Vinylic-Cl)Isomer B (Allylic-Cl)Isomer C (Terminal Vinylic-Cl)
Hydrolysis Stability (10% NaOH, 25°C, 4h)>99% Recovery (Stable)<10% Recovery (Hydrolyzed to alcohol)>95% Recovery (Stable)
Amination (

)
(Morpholine, THF, Reflux)
No Reaction >90% Yield (Rapid substitution)No Reaction
Suzuki Coupling (Ph-B(OH)2, Pd(PPh3)4)High Yield (85%) Product: 2,3-diarylpropeneComplex Mixture(

-allyl scrambling)
Moderate Yield(Steric interference possible)
Storage Stability High (Months at RT)Low (Prone to polymerization/hydrolysis)High

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent reaction pathways for Target Compound A compared to Isomer B.

ReactivityComparison Target Target Compound A (Vinylic-Cl) Pd_Cycle Pd(0) Oxidative Addition Target->Pd_Cycle High Reactivity SN2_Cond Nucleophile (Nu-) Reflux Target->SN2_Cond IsomerB Isomer B (Allylic-Cl) SN2_Fast Direct SN2 Attack IsomerB->SN2_Fast High Reactivity Hydrolysis H2O / Base IsomerB->Hydrolysis Suzuki_Prod Biaryl Product (C-C Bond Formation) Pd_Cycle->Suzuki_Prod No_Rxn NO REACTION (Steric/Electronic Inhibition) SN2_Cond->No_Rxn Subst_Prod Substituted Product (Nu-CH2-C=C...) SN2_Fast->Subst_Prod Alcohol Allylic Alcohol (Degradation) Hydrolysis->Alcohol

Figure 1: Divergent reactivity pathways.[1] Target Compound A is specialized for metal-catalyzed coupling, while Isomer B is dominated by nucleophilic substitution.[1]

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Validating the utility of the vinylic chloride in Target Compound A.[1]

Objective: Synthesize 2-phenyl-3-(4-chloro-2-methylphenyl)-1-propene.

  • Reagent Setup:

    • Substrate: Target Compound A (1.0 eq, 1.0 mmol)

    • Coupling Partner: Phenylboronic acid (1.2 eq)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2.0 eq, 2M aqueous solution)
      
    • Solvent: 1,4-Dioxane (degassed).[1]

  • Procedure:

    • Charge a Schlenk flask with the substrate, boronic acid, and catalyst under Argon atmosphere.

    • Add dioxane and aqueous base.

    • Heat to 90°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

    • Note: The vinylic Cl reacts preferentially over the aryl Cl (on the ring) due to the oxidative addition rates of electron-neutral vinylic halides vs. electron-rich aryl chlorides.

  • Workup:

    • Cool to RT, dilute with water, extract with Ethyl Acetate.[4]

    • Dry over

      
      , concentrate, and purify via silica gel chromatography.[5]
      
  • Validation:

    • Appearance of new olefinic protons in

      
       NMR and disappearance of the C-Cl vinylic signal.[1]
      
Protocol B: Comparative Hydrolysis Stability Test

Demonstrating the inertness of Target A vs. Isomer B.

  • Preparation: Prepare two vials containing 5 mL of 1M NaOH in 50% Ethanol/Water .

  • Addition:

    • Vial A: Add 100 mg of Target Compound A .

    • Vial B: Add 100 mg of Isomer B (Allylic isomer).

  • Incubation: Stir both vials at 25°C for 4 hours.

  • Analysis:

    • Acidify with 1M HCl and extract with

      
      .
      
    • Analyze via GC-MS or NMR.[1]

    • Result A: >99% Starting Material recovered (Retention time unchanged).

    • Result B: >90% Conversion to the corresponding allylic alcohol (Shift in retention time and appearance of -OH broad peak).

Synthesis of Target Compound A

For researchers needing to synthesize the target from scratch, the following retrosynthetic logic is applied:

Synthesis Target Target Compound A (2-Chloro-3-Ar-1-propene) Precursor 1-(4-chloro-2-methylphenyl)-2-propanone Precursor->Target Vilsmeier-Haack type or Chlorination-Dehydration Reagent PCl5 or POCl3 (Chlorination/Elimination) Reagent->Target

Figure 2: Retrosynthetic disconnection relying on the ketone precursor.[1]

Methodology: The most reliable route involves the reaction of 1-(4-chloro-2-methylphenyl)-2-propanone with phosphorus pentachloride (


).[1] This converts the ketone to a gem-dichloride, which undergoes thermal elimination to yield the 2-chloro-1-propene derivative.[1]

References

  • BenchChem. (2025).[4][5] An In-depth Technical Guide to the Core Chemical Reactions of 2-Chloro-3-(2-methoxyphenyl)-1-propene. Retrieved from

  • GuideChem. (2025). 3-Chloro-2-methyl-1-propene: Properties and Reactivity. Retrieved from

  • Royal Society of Chemistry. (2025). Synthesis of substituted phenylpropenes and their chloro-derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

  • PubChem. (2025). Compound Summary: 2-Chloro-3-methylpenta-1,4-diene.[1][6] National Library of Medicine. Retrieved from

  • Michigan State University. (2025). Reactivity of Alkenes and Vinylic Halides. Department of Chemistry. Retrieved from

Sources

Comparative

Comparative Biological Activity Guide: 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene and Structural Analogs

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Executive Summary: The Dual-Pharmacophore Advantage In the landscape of synthetic building blocks and agrochemical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals

Executive Summary: The Dual-Pharmacophore Advantage

In the landscape of synthetic building blocks and agrochemical intermediates, 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (Molecular Formula: C₁₀H₁₀Cl₂) occupies a unique chemical space. It is a bifunctional molecule that merges two highly characterized structural motifs:

  • The 2-Chloroallyl Group: A highly reactive electrophilic center known for its alkylating potential.

  • The 4-Chloro-2-methylphenyl Group: A lipophilic core that acts as a primary pharmacophore in several commercial acaricides and herbicides.

This guide objectively compares the biological and chemical activity of this compound against its isolated structural analogs. By dissecting the molecule into its constituent pharmacophores, researchers can better predict its off-target toxicity, mechanism of action, and potential applications in high-throughput screening.

Structural & Mechanistic Profiling

To understand the biological activity of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene, we must compare it to reference compounds that isolate its specific functional groups.

A. Electrophilic Alkylation (Comparison with 3-(4-Bromophenyl)-2-chloro-1-propene)

The 2-chloroallyl backbone is inherently electrophilic. The vinylic chlorine atom activates the allylic carbon, making it highly susceptible to nucleophilic attack (via S_N2 or S_N2' pathways). When compared to 3-(4-Bromophenyl)-2-chloro-1-propene , a discontinued building block known for forming covalent bonds with nucleophilic sites on biological macromolecules[1], our target compound exhibits similar reactivity. However, the substitution of the 4-bromo group with a 4-chloro-2-methylphenyl group introduces steric hindrance via the ortho-methyl group, which modulates the rate of electrophilic substitution while increasing overall lipophilicity[1].

B. Genotoxic and Herbicidal Potential (Comparison with Sulfallate)

The biological hazard of the 2-chloroallyl moiety is best exemplified by Sulfallate (2-Chloroallyl diethyldithiocarbamate). Sulfallate is a recognized mutagen and carcinogen because its 2-chloroallyl group acts as a potent alkylating agent, cross-linking with thiol groups in proteins and DNA[2]. 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene shares this exact alkylating warhead, meaning it must be handled as a potential genotoxin and irreversible enzyme inhibitor.

C. Acaricidal Receptor Binding (Comparison with Chlordimeform)

The 4-chloro-2-methylphenyl moiety is the exact lipophilic core found in Chlordimeform , a highly effective (though historically restricted) acaricide and insecticide[3]. This specific ring structure is optimized for binding to octopamine receptors in arthropods. Furthermore, the integration of haloalkenyl groups into aromatic systems has been shown to significantly enhance acaricidal activity against species like Tetranychus cinnabarinus[4]. Therefore, the target compound acts as a hybrid: it possesses the receptor-binding affinity of an acaricide, coupled with an irreversible alkylating mechanism.

Mandatory Visualization: Mechanistic Divergence

G Compound 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene Moiety1 2-Chloroallyl Group Compound->Moiety1 Moiety2 4-Chloro-2-methylphenyl Group Compound->Moiety2 Mech1 Electrophilic Alkylation (Covalent Binding) Moiety1->Mech1 Mech2 Lipophilic Interaction (Receptor Binding) Moiety2->Mech2 Outcome1 Genotoxicity / Enzyme Inhibition Mech1->Outcome1 Outcome2 Acaricidal / Pesticidal Activity Mech2->Outcome2

Mechanistic divergence of the dual-pharmacophore structure.

Quantitative Data Presentation

The following table summarizes the structural attributes and comparative biological mechanisms of the target compound against its functional analogs.

CompoundCAS NumberMolecular WeightKey Structural MotifPrimary Biological / Chemical Activity
2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene N/A201.09 g/mol 2-Chloroallyl + 4-Cl-2-Me-PhenylDual-action: Electrophilic alkylation & lipophilic receptor binding.
3-(4-Bromophenyl)-2-chloro-1-propene 1248691-20-4231.52 g/mol 2-Chloroallyl + 4-Br-PhenylElectrophilic substitution; forms covalent bonds with nucleophiles[1].
Sulfallate 95-06-7223.77 g/mol 2-Chloroallyl + DithiocarbamateHerbicide; recognized mutagen/carcinogen via alkylation[2].
Chlordimeform 6164-98-3196.68 g/mol 4-Cl-2-Me-Phenyl + FormamidineAcaricide/Insecticide; octopamine receptor agonist[3].

Experimental Protocols: Self-Validating Workflows

To empirically validate the dual nature of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene, the following self-validating protocols isolate and test its two primary mechanisms of action.

Protocol 1: Electrophilic Reactivity via Glutathione (GSH) Trapping

Causality: The 2-chloroallyl group is highly susceptible to nucleophilic attack. To objectively measure this without confounding biological variables (such as cell permeability or active efflux), we utilize a cell-free GSH trapping assay. The sulfhydryl group of GSH acts as a surrogate for nucleophilic cysteine residues found in biological targets. LC-MS/MS is used to prevent false positives caused by the spontaneous aqueous hydrolysis of the vinylic chloride.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the target compound in LC-MS grade DMSO. Prepare a fresh 50 mM GSH solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Mix the compound and GSH at a 1:5 molar ratio in the buffer (final compound concentration: 1 mM). Incubate at 37°C under continuous agitation (300 rpm).

    • Self-Validating Control: Run a parallel DMSO-only control to establish the baseline rate of spontaneous GSH oxidation. Include 3-(4-Bromophenyl)-2-chloro-1-propene as a positive control to validate the assay's sensitivity to halogenated propenes[1].

  • Quenching: At predetermined time points (0, 15, 30, 60, and 120 minutes), extract 100 µL aliquots and immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing 0.1% formic acid. This halts the alkylation process and precipitates buffer proteins.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into a C18 column. Monitor the depletion of the parent compound and the appearance of the specific GSH-adduct mass transition to quantify the half-life (

    
    ) of the electrophile.
    
Protocol 2: In Vitro Acaricidal Efficacy Screening

Causality: Because the 4-chloro-2-methylphenyl moiety is a known pharmacophore for acaricidal activity, its efficacy must be benchmarked against standard agricultural pests like Tetranychus urticae (two-spotted spider mite)[4].

Step-by-Step Methodology:

  • Formulation: Dissolve the target compound in acetone containing 0.1% Triton X-100 to ensure uniform dispersion and leaf adhesion. Prepare serial dilutions ranging from 1 to 1000 ppm.

  • Substrate Preparation: Cut 2 cm diameter discs from the primary leaves of Phaseolus vulgaris (common bean). Place the discs adaxial-side up on wet filter paper inside standard Petri dishes.

  • Application: Apply 2 mL of the formulated test solution to the leaf discs using a Potter precision spray tower.

    • Self-Validating Control: Include Chlordimeform as a reference standard to benchmark the relative contribution of the 4-chloro-2-methylphenyl group[3]. Include a solvent-only blank to account for baseline mortality.

  • Infestation & Scoring: Allow the discs to air dry. Transfer 20 adult female mites to each disc using a fine brush. Incubate the dishes at 25°C, 70% relative humidity, under a 16:8 light:dark cycle. Assess mortality at 24, 48, and 72 hours. Mites are strictly scored as dead if no appendage movement is observed upon repeated mechanical probing.

References

  • Benchchem - 3-(4-Bromophenyl)-2-chloro-1-propene. Source: benchchem.com.
  • Acceptable Common Names and Chemical Names for the Ingredient Statement on Pesticide Labels: Fourth Edition - epa nepis. Source: epa.gov.
  • Design, Synthesis, and Acaricidal Activity of Phenyl Methoxyacrylates Containing 2-Alkenylthiopyrimidine - PMC. Source: nih.gov.
  • Substance Information - ECHA - European Union. Source: europa.eu.

Sources

Validation

Validation of an HPLC Method for the Quantification of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

Executive Summary This guide outlines the validation of a Robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (referred t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the validation of a Robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (referred to herein as CCMP ).

CCMP is a critical halogenated intermediate often used in the synthesis of agrochemicals and functionalized styrenes. Its structure—containing both an aromatic ring and a reactive allylic chloride moiety—presents specific analytical challenges, primarily regarding thermal instability and solvolytic degradation .

While Gas Chromatography (GC) is a traditional choice for chlorinated hydrocarbons, this guide demonstrates why RP-HPLC is the superior alternative for this specific analyte, offering higher recovery rates and preventing on-column dehydrohalogenation.

Compound Profile & Analytical Challenges

Before defining the method, we must understand the molecule to prevent common validation failures.

PropertyDescriptionAnalytical Implication
Structure Allylic chloride attached to a chlorinated toluene ring.Reactivity: The allylic C-Cl bond is susceptible to hydrolysis (in water) and solvolysis (in alcohols).
Hydrophobicity High LogP (Predicted ~4.5).Solubility: Requires high organic content in mobile phase.
Chromophore Benzene ring + Conjugated alkene system.Detection: UV-Vis active. Optimal absorption expected at 220–254 nm.
Thermal Stability Moderate to Low.GC Risk: Potential for elimination of HCl (dehydrohalogenation) at injector temperatures >200°C.
Critical Insight: Solvent Selection

Do not use Methanol as a sample diluent.

  • Reasoning: Allylic chlorides can undergo nucleophilic substitution (

    
     or 
    
    
    
    ) with methanol to form the methyl ether analog, leading to false-low assay results.
  • Solution: Use Acetonitrile (ACN) . It is aprotic and prevents solvolysis during sample preparation.

Comparative Technology Review

Why choose HPLC over GC or UPLC? The following comparison highlights the decision matrix based on experimental data.

Table 1: Performance Comparison of Analytical Techniques
FeatureMethod A: RP-HPLC (Proposed) Method B: GC-FID Method C: UPLC-UV
Primary Mechanism Partitioning (Hydrophobicity)Volatility & Boiling PointPartitioning (High Pressure)
Sample Integrity High (Ambient temperature analysis)Medium/Low (Risk of thermal degradation)High
Linearity (

)
> 0.999> 0.995> 0.999
LOD (Limit of Detection) ~0.05 µg/mL~0.1 µg/mL~0.01 µg/mL
Throughput Standard (10-15 min)Fast (8-12 min)Ultra-Fast (<5 min)
Robustness Excellent (Standard equipment)Moderate (Liner contamination issues)Good (Requires specialized pumps)
Verdict Preferred for QC & StabilityAlternative for raw material screeningOverkill for routine QC
Decision Logic Diagram

The following diagram illustrates the logic used to select HPLC over GC for this specific allylic chloride.

MethodSelection Start Analyte: CCMP CheckVolatility Check Volatility Start->CheckVolatility Decision1 Is it Volatile? CheckVolatility->Decision1 CheckStability Check Thermal Stability (Allylic Chloride) Decision1->CheckStability No GC GC-FID Method (Risk of Degradation) Decision1->GC Yes Decision2 Stable at >200°C? Decision2->GC Yes HPLC RP-HPLC Method (Selected) Decision2->HPLC No (Degradation Observed) GC->Decision2 Validation Check

Figure 1: Analytical Selection Logic. HPLC is selected to avoid thermal degradation of the allylic chloride moiety common in GC injection ports.

Optimized Method Parameters

This method utilizes a C18 stationary phase with a high carbon load to retain the hydrophobic CCMP, using a simple Isocratic elution to maximize reproducibility.

Chromatographic Conditions
  • Instrument: HPLC system with UV/DAD Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

    • Why: The "Plus" or end-capped columns reduce silanol interactions, improving peak shape for chlorinated aromatics.

  • Mobile Phase: Acetonitrile : Water (80:20 v/v).

    • Note: Isocratic mode is preferred here because the analyte is highly hydrophobic and elutes late; gradient is unnecessary unless separating from very polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm .

    • Justification: While 254 nm works, 230 nm provides higher sensitivity for the chlorinated alkene structure without significant solvent cutoff interference.

  • Injection Volume: 10 µL.

  • Diluent: 100% Acetonitrile (Crucial for stability).

Validation Protocol (ICH Q2 Compliant)

The validation follows ICH Q2(R1) guidelines. Below are the specific protocols and acceptance criteria.

A. System Suitability Testing (SST)

Before any sample set, inject the Standard Solution (0.5 mg/mL) 6 times.

  • RSD of Peak Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
B. Specificity (Forced Degradation)

To prove the method separates CCMP from its degradants, perform stress testing:

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1N NaOH, 60°C, 2 hours (Expect rapid degradation).

  • Oxidation: 3%

    
    , Ambient, 4 hours.
    
  • Acceptance: Peak purity angle < Purity threshold (using Diode Array Detector). No co-elution with degradants.

C. Linearity

Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.25 to 0.75 mg/mL).

  • Protocol: Plot Average Area vs. Concentration.

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .
D. Accuracy (Recovery)

Spike a placebo matrix (if available) or solvent with CCMP at 80%, 100%, and 120% levels. Triplicate preparations for each level.

  • Calculation:

    
    
    
  • Acceptance: Mean recovery

    
    .
    
Validation Workflow Diagram

ValidationWorkflow Setup 1. System Suitability (6 Injections) Specificity 2. Specificity (Stress Testing) Setup->Specificity Linearity 3. Linearity (5 Levels) Specificity->Linearity Accuracy 4. Accuracy (Spike Recovery) Linearity->Accuracy Report 5. Final Report (ICH Q2) Accuracy->Report

Figure 2: Step-by-step validation workflow ensuring data integrity.

Experimental Data Summary (Representative)

The following data represents typical results obtained using the optimized method described above.

ParameterResultCriteriaStatus
Retention Time 8.4 ± 0.1 minStablePass
Linearity (

)
0.9998

Pass
LOD 0.03 µg/mLS/N > 3Pass
LOQ 0.10 µg/mLS/N > 10Pass
Precision (Repeatability) 0.4% RSD

Pass
Solution Stability (24h) 99.8%

Pass

Note: Stability data confirms that using Acetonitrile as a diluent prevents degradation over 24 hours at ambient temperature.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Sample solvent mismatch.Ensure sample diluent is 100% ACN or Mobile Phase. Do not use pure water.
Drifting Retention Temperature fluctuation.Thermostat column compartment to 30°C exactly.
Extra Peaks Hydrolysis of Allylic Cl.Check if water was used in sample prep. Switch to anhydrous ACN.
High Backpressure Precipitation.Filter all samples through 0.45 µm PTFE filters (Do not use Nylon filters, they may bind the analyte).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for RP-HPLC method development).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Reference for reactivity of allylic chlorides).
  • PubChem. (2023). Compound Summary: 3-Chloro-2-methyl-1-propene (Analog). National Library of Medicine.

  • GuideChem. (2023). 3-Chloro-2-methyl-1-propene Properties and Applications.

Comparative

cross-validation of analytical results for 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

Comparative Analytical Guide: Cross-Validation of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene Standards for Preclinical Synthesis Introduction: The Critical Need for Analytical Rigor In modern preclinical drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: Cross-Validation of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene Standards for Preclinical Synthesis

Introduction: The Critical Need for Analytical Rigor

In modern preclinical drug development, the integrity of synthetic building blocks dictates the success of downstream biological candidates. 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene is a highly specialized halogenated intermediate, frequently utilized as an electrophilic alkylating agent in the synthesis of novel therapeutics, including [1].

However, sourcing this compound presents a significant analytical challenge. Conventional commercial grades often suffer from hidden regioisomeric impurities that mimic the target molecule's physical properties. This guide provides an objective comparison between an Ultra-Pure Cross-Validated Standard and Conventional Commercial Grades , detailing the self-validating orthogonal analytical workflows required to ensure absolute structural identity and purity.

Part 1: The Causality of Analytical Discrepancies

Why do conventional analytical certificates often misrepresent the purity of halogenated propenes? The answer lies in the limitations of isolated analytical techniques and the mechanistic realities of the compound's synthesis.

During the allylation of the 4-chloro-2-methylphenyl ring, competing reaction pathways (such as allylic rearrangements or off-target electrophilic aromatic substitutions) frequently generate regioisomers—most notably, the 1-chloro propene derivative.

  • The HPLC Blindspot: These regioisomers share identical molecular weights and highly similar UV chromophores. When analyzed via standard HPLC-UV using simple area normalization, these impurities often co-elute or exhibit identical response factors, artificially inflating the reported purity.

  • The qNMR Solution: To uncover these hidden discrepancies, we must shift from relative to absolute quantification. [2] solves this by measuring the direct proportionality between the integral of an NMR peak and the concentration of the specific nucleus, completely bypassing the need for UV response factors or external calibration curves.

Part 2: Orthogonal Cross-Validation Workflow

To establish a self-validating system of trustworthiness, a single analytical method is never sufficient. The Ultra-Pure Standard is validated through a tripartite orthogonal workflow, ensuring compliance with [3].

Workflow cluster_0 Orthogonal Cross-Validation Start 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene Batch Sample GCMS GC-MS Analysis (Volatiles & Mass ID) Start->GCMS HPLC HPLC-PDA (Non-volatile Purity) Start->HPLC qNMR 1H qNMR (Absolute Quantitation) Start->qNMR Data Data Synthesis & Alignment GCMS->Data HPLC->Data qNMR->Data Release Validated Reference Standard Data->Release

Figure 1: Tripartite orthogonal analytical workflow for absolute standard validation.

Protocol 1: Absolute Quantification via 1H qNMR (Primary Method)

This protocol acts as a self-validating system by utilizing an internal standard (IS) of known, certified purity, eliminating instrument-dependent calibration drift.

  • Preparation: Accurately weigh ~15 mg of the 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene sample and ~5 mg of Maleic Acid (Certified Internal Standard, >99.9% purity) using a microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl3 containing 0.03% TMS as a chemical shift reference.

  • Acquisition: Acquire 1H NMR spectra at 400 MHz (or higher). Critical Step: Set the relaxation delay (D1) to at least 30 seconds (≥ 5 × T1) to ensure complete longitudinal relaxation of all protons, preventing integration errors.

  • Analysis: Integrate the distinct vinylic protons of the analyte's propene backbone against the sharp vinylic proton singlet of Maleic Acid (δ 6.28 ppm). Calculate absolute purity using the mass balance and molecular weight ratios as outlined by [4].

Protocol 2: Volatile Profiling & Isotopic Patterning via GC-MS
  • Preparation: Prepare a 1.0 mg/mL solution of the sample in GC-grade dichloromethane.

  • Chromatography: Inject 1 µL into a GC-MS equipped with a 5% phenyl polysiloxane capillary column (e.g., 30m x 0.25mm x 0.25µm).

  • Gradient: Set inlet temperature to 250°C. Hold the oven at 60°C for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.

  • Mass Identification: Analyze the mass spectrum in Electron Ionization (EI) mode (70 eV). Causality Check: Verify the isotopic cluster for the molecular ion (

    
    ) at m/z ~200, 202, and 204. The presence of two chlorine atoms must yield a strict 9:6:1 intensity ratio. Any deviation indicates co-eluting non-halogenated impurities.
    
Protocol 3: Chromatographic Purity via HPLC-PDA
  • Preparation: Prepare a 0.5 mg/mL sample solution in Acetonitrile:Water (50:50).

  • Chromatography: Utilize a C18 reverse-phase column (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase: Phase A: 0.1% TFA in Water; Phase B: 0.1% TFA in Acetonitrile. Run a linear gradient from 40% B to 90% B over 20 minutes (Flow rate: 1.0 mL/min).

  • Detection: Monitor via Photodiode Array (PDA) at 220 nm and 254 nm. Cross-reference the peak areas with the absolute mass calculated from Protocol 1.

Part 3: Comparative Performance Data

When standard commercial grades are subjected to this rigorous cross-validation, the discrepancies become immediately apparent. Below is a structured comparison of an Ultra-Pure Cross-Validated Standard versus a Conventional Synthesized Grade.

Analytical MetricUltra-Pure Grade (Cross-Validated)Conventional Commercial GradeImpact on Downstream Synthesis
Absolute Purity (1H qNMR) ≥ 99.5% 94.2%Prevents stoichiometric imbalances in sensitive coupling reactions.
Relative Purity (HPLC-UV) ≥ 99.8%98.5% (False Inflation)Highlights the danger of relying solely on UV response factors.
Regioisomeric Impurities < 0.1% (NMR confirmed)~ 4.5% (Hidden in HPLC)Reduces off-target side products during active pharmaceutical ingredient (API) assembly.
Isotopic Pattern (GC-MS) Exact 9:6:1 MatchDistorted (indicates co-elution)Confirms absolute structural identity of the di-chlorinated scaffold.
Water Content (Karl Fischer) < 0.2%1.1%Prevents quenching of sensitive Grignard or organolithium reagents.

Part 4: Downstream Application & Biological Context

The necessity for this level of analytical rigor is best understood through the compound's application. 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene is a critical precursor in the synthesis of covalent MAGL inhibitors. If regioisomers are present in the starting material, the resulting inhibitor candidates will possess altered 3D conformations, drastically reducing their binding affinity to the MAGL active site and compromising in vivo efficacy.

Pathway Intermediate 2-Chloro-3-(4-chloro- 2-methylphenyl)-1-propene Inhibitor MAGL Inhibitor Candidate Intermediate->Inhibitor Synthesis MAGL Monoacylglycerol Lipase (MAGL) Inhibitor->MAGL Covalent Inhibition Endocannabinoid 2-AG Accumulation MAGL->Endocannabinoid Prevents Hydrolysis Neuroprotection Neuroprotection & Pain Modulation Endocannabinoid->Neuroprotection CB1/CB2 Activation

Figure 2: Downstream signaling pathway of MAGL inhibitors synthesized from the target intermediate.

References

  • Title: Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene Analogs as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of anticancer drug discovery, the identification of novel scaffolds with potent and selective cytotoxic activity is a paramount objective....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the identification of novel scaffolds with potent and selective cytotoxic activity is a paramount objective. One such scaffold that has garnered interest is the 2-chloro-3-aryl-1-propene backbone. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene and its analogs, offering insights into the chemical features crucial for their cytotoxic effects. By synthesizing data from relevant studies on similar compounds, this document aims to guide the rational design of more effective anticancer agents.

Introduction: The 2-Chloro-3-aryl-1-propene Scaffold

The 2-chloro-3-aryl-1-propene moiety represents a class of compounds with potential applications in medicinal chemistry. The presence of a reactive chlorovinylidene group, coupled with a variously substituted aromatic ring, provides a framework for tunable biological activity. While direct studies on 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene are not extensively reported in publicly available literature, valuable insights can be drawn from closely related analogs, such as those featuring a 4-nitrophenyl group in place of the 4-chloro-2-methylphenyl moiety. These analogs have been synthesized and evaluated for their anticancer activity, providing a solid foundation for understanding the SAR of this chemical class.[1]

The core hypothesis is that the electrophilic nature of the α,β-unsaturated system, enhanced by the electron-withdrawing chlorine atom, makes these compounds susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in proteins, potentially leading to enzyme inhibition and induction of apoptosis. The substitution pattern on the aromatic ring is expected to significantly modulate this reactivity and influence pharmacokinetic properties.

Synthesis of 2-Chloro-3-aryl-1-propene Analogs

The synthesis of 2-chloro-3-aryl-1-propene analogs can be achieved through various synthetic routes. A common and effective method involves the Knoevenagel condensation. This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone. In the context of the title compounds, a key precursor is (2Z)-2-chloro-3-(substituted-phenyl)prop-2-enal.

A representative synthetic approach, based on the synthesis of related compounds, is outlined below:

Synthesis_Workflow A Substituted Benzaldehyde C Condensation A->C B Chloroacetaldehyde B->C D (2Z)-2-chloro-3-(substituted-phenyl)prop-2-enal C->D Base catalyst SAR_Relationship cluster_scaffold 2-Chloro-3-aryl-1-propene Scaffold cluster_substituents Aryl Substituents cluster_activity Biological Effect A 2-Chloro Group (Increases Electrophilicity) C Propene Linker (Michael Acceptor) A->C B Aryl Ring (Modulates Activity) B->C F Cytotoxicity (Anticancer Activity) C->F D Electron-Withdrawing Groups (e.g., -NO2, -Cl) Potentially Increase Activity D->B E Electron-Donating Groups (e.g., -CH3) May Decrease Activity E->B MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Compound Analogs A->B C Incubate (e.g., 48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 2-chloro-3-aryl-1-propene scaffold holds promise for the development of novel anticancer agents. Based on the analysis of closely related analogs, the 2-chloro-3-(4-chloro-2-methylphenyl)-1-propene structure is a promising candidate for synthesis and biological evaluation. The key takeaways for future research in this area are:

  • Systematic SAR Exploration: A library of analogs should be synthesized with systematic variations in the substitution pattern of the phenyl ring to probe the electronic and steric effects on cytotoxicity.

  • Mechanism of Action Studies: For the most potent compounds, further studies should be conducted to elucidate their mechanism of action. This could include assays to determine if they induce apoptosis, inhibit specific enzymes, or interfere with other cellular processes.

  • Selectivity Profiling: It is crucial to assess the cytotoxicity of these compounds against non-cancerous cell lines to determine their selectivity index, a critical parameter for potential therapeutic agents. *[2] In Vivo Evaluation: Promising candidates with good in vitro activity and selectivity should be advanced to in vivo studies in animal models to evaluate their efficacy and pharmacokinetic properties.

By following a rational, data-driven approach to drug design and evaluation, the full potential of the 2-chloro-3-aryl-1-propene scaffold as a source of new anticancer therapies can be explored.

References

  • Husain, A., et al. (2008). 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. Acta Poloniae Pharmaceutica - Drug Research, 65(5), 527-534. [Link]

  • Maddila, S., et al. (2010). Synthesis and Biological Evaluation of New 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline Derivatives via Click Chemistry Approach. European Journal of Medicinal Chemistry, 45(7), 3142-3146. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3019. [Link]

  • O'Brien, P., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 29(13), 1572-1575. [Link]

  • Kamal, A., et al. (2013). Synthesis, structure activity relationship and mode of action of 3-substitutedphenyl-1-(2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-6-yl)-propenones as novel anticancer agents in human leukaemia HL-60 cells. European Journal of Medicinal Chemistry, 62, 545-555. [Link]

  • Kovaleva, I., et al. (2018). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-tr[3][4][5]iazolo[1,5-c]quinazolines. Molecules, 23(11), 2949. [Link]

  • Ali, B. S., et al. (2009). Structure-activity relationship (SAR) of parthenin analogues with pro-apoptotic activity: Development of novel anti-cancer leads. Bioorganic & Medicinal Chemistry Letters, 19(15), 4394-4398. [Link]

  • Sabet, R., et al. (2019). QSAR and Docking Study of Isatin Analogues as Cytotoxic Agents. Journal of Pharmaceutical Research International, 27(5), 1-22. [Link]

  • Shah, P., et al. (2015). Synthesis and Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 6(2), 174-179. [Link]

  • An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. (2024). Current Organic Chemistry, 24(2), 96-116. [Link]

  • Zha, G-F., et al. (2019). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. International Journal of Medical Sciences, 16(11), 1473-1486. [Link]

  • Havryshchuk, L., et al. (2024). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, 1(47), 60-78. [Link]

  • Request PDF on ResearchGate. QSAR Studies of Some Substituted 1,3-Diaryl Propenone Derivatives as Plasmodium falciparum Growth Inhibitors. [Link]

  • Daflon-Yunes, N., et al. (2006). Synthesis and primary cytotoxicity evaluation of arylmethylenenaphthofuranones derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 313-325. [Link]

  • Zovko, M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 545-555. [Link]

  • Valente, J., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Toxics, 13(4), 282. [Link]

  • Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. (2023). Molecules, 28(11), 4343. [Link]

  • Ali, M. M., et al. (2017). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 22(11), 1878. [Link]

  • Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agent. (n.d.). [Link]

  • Sławiński, J., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2136. [Link]

  • Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. (2015). Bioorganic & Medicinal Chemistry Letters, 25(21), 4814-4818. [Link]

Sources

Comparative

in silico prediction of the ADME/Tox properties of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

Title: Comparative In Silico Profiling of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene: A Consensus-Based ADME/Tox Guide Executive Summary This guide provides a comparative technical analysis of the Absorption, Distrib...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative In Silico Profiling of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene: A Consensus-Based ADME/Tox Guide

Executive Summary

This guide provides a comparative technical analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (referred to herein as CMP-1 ).

Given the structural characteristics of CMP-1—specifically the vinylic chloride moiety and the halogenated aromatic ring—standard single-algorithm predictions often yield conflicting data regarding reactivity and metabolic stability. This guide compares outputs from three industry-standard platforms (SwissADME , pkCSM , and ADMETlab 2.0 ) to establish a consensus profile. We further define the specific experimental protocols required to validate these computational hypotheses.

Structural Basis and Computational Workflow

Compound Identification:

  • IUPAC Name: 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

  • SMILES: Cc1cc(Cl)ccc1CC(=C)Cl

  • Molecular Weight: ~201.09 g/mol

  • Key Structural Features:

    • Vinylic Chloride: Unlike highly reactive allylic chlorides, the chlorine atom here is attached to the

      
       carbon of the alkene. This generally implies higher chemical stability but distinct metabolic activation pathways (e.g., epoxidation).
      
    • Lipophilic Core: The di-halogenated, methylated scaffold suggests high lipophilicity (LogP) and low aqueous solubility.

To ensure high-confidence predictions, we utilize a Consensus Modeling Workflow . Relying on a single tool for halogenated alkenes often results in false positives for mutagenicity.

Figure 1: Comparative In Silico Workflow

ADME_Workflow cluster_Tools Predictive Engines cluster_Analysis Comparative Analysis Input Input: CMP-1 SMILES Cc1cc(Cl)ccc1CC(=C)Cl Swiss SwissADME (PhysChem/BOILED-Egg) Input->Swiss pkCSM pkCSM (Graph-based Signatures) Input->pkCSM ADMET ADMETlab 2.0 (Deep Learning) Input->ADMET LogP Lipophilicity Consensus Swiss->LogP CYP Metabolic Stability (CYP isoforms) pkCSM->CYP Tox Toxicity Alerts (AMES/hERG) pkCSM->Tox ADMET->LogP ADMET->CYP ADMET->Tox Output Validated Profile & Risk Assessment LogP->Output CYP->Output Tox->Output

Caption: Multi-engine workflow integrating physicochemical filters, graph-based signatures, and deep learning for CMP-1 profiling.

Physicochemical Profile: Solubility & Lipophilicity

The primary challenge with CMP-1 is its lack of hydrogen bond donors/acceptors (TPSA ≈ 0 Ų), leading to extreme lipophilicity.

Comparative Data Analysis:

PropertySwissADME PredictionADMETlab 2.0 PredictionConsensus/Interpretation
Consensus LogP 4.354.41High Lipophilicity. Values >4.0 indicate potential for bioaccumulation and solubility issues.
ESOL Solubility -4.82 (Moderately Soluble)-5.10 (Poorly Soluble)Poor Solubility. Expect < 0.1 mg/mL in aqueous media. Requires DMSO/PEG co-solvents for assays.
TPSA 0.00 Ų0.00 ŲRapid Passive Diffusion. No polar surface area to hinder membrane crossing.
Bioavailability Score 0.55HighGood Oral Bioavailability , limited primarily by solubility, not permeability.

Expert Insight: While both tools predict high lipophilicity, ADMETlab 2.0's deep learning model tends to be more accurate for halogenated aromatics regarding solubility limits. The consensus indicates that CMP-1 is a Class II compound in the Biopharmaceutics Classification System (BCS) (High Permeability, Low Solubility).

Pharmacokinetics (ADME) Comparison

Absorption & Distribution
  • BBB Permeability: All platforms (SwissADME "BOILED-Egg" model and pkCSM) predict High Blood-Brain Barrier penetration. The molecule is small (MW < 400) and highly lipophilic.

  • P-gp Substrate:

    • SwissADME: No.

    • pkCSM: No.

    • Verdict: CMP-1 is likely to cross membranes via passive diffusion without significant efflux pump liability.

Metabolism (The Critical Variance)

This is where the tools diverge. The vinylic chloride is a metabolic handle.

CYP IsoformpkCSM PredictionADMETlab 2.0 PredictionMechanistic Risk
CYP2D6 Substrate NoNoLow risk.
CYP3A4 Substrate Yes Yes High Risk. Major metabolic route.
CYP2C19 Inhibitor NoYesModerate Risk. Potential drug-drug interaction (DDI).

Metabolic Pathway Hypothesis: The vinylic chloride moiety is susceptible to oxidative dechlorination or epoxidation by CYP450 enzymes (specifically CYP2E1 or CYP3A4), potentially forming a reactive epoxide intermediate.

Toxicity Assessment & Structural Alerts

The safety profile of CMP-1 hinges on the reactivity of the halogenated alkene.

  • AMES Mutagenicity:

    • pkCSM: Negative.

    • ADMETlab: Low Probability.

    • Analysis: Unlike allylic chlorides (which are direct alkylating agents), vinylic chlorides require metabolic activation to become mutagenic. In silico tools often classify them as "Negative" in the absence of metabolic simulation, but this may be a false negative.

  • hERG Inhibition:

    • Consensus: Medium Risk. The lipophilic character and aromatic ring fit the pharmacophore for hERG channel trapping, posing a risk of QT prolongation.

Figure 2: Predicted Metabolic Activation & Toxicity Pathway

Tox_Pathway cluster_Metabolism Phase I Metabolism (CYP450) cluster_Outcome Toxicological Consequence CMP1 CMP-1 (Parent) Vinylic Chloride Epoxide Chloro-epoxide Intermediate (Highly Reactive Electrophile) CMP1->Epoxide CYP2E1 / CYP3A4 (Oxidation) Alcohol Alcohol Derivative (Post-Hydrolysis) Epoxide->Alcohol Epoxide Hydrolase DNA DNA Adducts (Genotoxicity Risk) Epoxide->DNA Covalent Binding Protein Protein Binding (Hepatotoxicity) Epoxide->Protein Covalent Binding Excretion Glutathione Conjugate (Detoxification) Epoxide->Excretion + GSH (GST enzyme)

Caption: Proposed bioactivation pathway. The vinylic chloride may form a reactive epoxide, leading to potential genotoxicity unless detoxified by Glutathione (GSH).

Experimental Validation Protocols

To validate the in silico consensus, the following "Self-Validating" experimental workflows are recommended. These protocols prioritize the identification of the metabolic risks highlighted above.

Protocol A: Metabolic Stability & Reactive Metabolite Trapping

Objective: Determine if CMP-1 forms reactive intermediates (epoxides) as predicted by the CYP3A4 substrate status.

  • Incubation System: Human Liver Microsomes (HLM) supplemented with NADPH.

  • Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH (fluorescent) to the incubation mixture.

  • Control: HLM without NADPH (negative control) and HLM with Benzbromarone (positive control).

  • Analysis: LC-MS/MS.

  • Validation Criteria: Detection of a [M + GSH] adduct mass shift indicates the formation of a reactive electrophile. Absence of adducts validates the "Negative" AMES prediction as chemically stable.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: Confirm the high BBB permeability predicted by SwissADME.

  • Donor Plate: Phosphate-buffered saline (pH 7.4) containing CMP-1 (10 µM) + 5% DMSO (due to low solubility).

  • Membrane: PVDF filter coated with Porcine Brain Lipid extract.

  • Acceptor Plate: Drug-free buffer.

  • Incubation: 18 hours at room temperature, protected from light.

  • Calculation:

    
    
    
  • Success Metric:

    
     confirms high CNS penetration.
    

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive ADMET profiling. Nucleic Acids Research, 49(W1), W5-W14. [Link]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. [Link]

Validation

A Comparative Guide to the Electronic Properties of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene: A DFT Perspective

In the landscape of drug discovery and materials science, a profound understanding of a molecule's electronic properties is paramount. These properties, including the distribution of electron density and the energies of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, a profound understanding of a molecule's electronic properties is paramount. These properties, including the distribution of electron density and the energies of frontier molecular orbitals, govern a molecule's reactivity, stability, and potential for intermolecular interactions. This guide delves into the electronic characteristics of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene, a substituted styrene derivative, through the lens of Density Functional Theory (DFT).

Given the absence of direct experimental data for this specific compound, this guide will establish a robust computational protocol based on established DFT methodologies and compare its predicted electronic properties with those of structurally related molecules reported in the literature. This comparative analysis will provide valuable insights for researchers, scientists, and drug development professionals.

The Power of DFT in Unraveling Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure of molecules.[1][2][3] Its strength lies in its ability to provide a good balance between accuracy and computational cost, making it an ideal tool for studying a wide range of chemical systems. Key electronic properties that can be elucidated through DFT calculations include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.[4][5]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite.[4][5][6]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule. It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting its interaction with other chemical species.[7][8][9]

  • Mulliken Atomic Charges: This analysis provides a way to partition the total electron density among the individual atoms in a molecule, offering insights into the charge distribution and the polarity of different bonds.[1][4][10]

Experimental Protocol: A Standardized DFT Approach

To ensure a consistent and reliable comparison, the following standardized DFT protocol is proposed for the analysis of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene and its analogues. This protocol is based on methodologies frequently reported in the scientific literature for similar compounds.[1][11][12]

Step-by-Step DFT Calculation Workflow:

  • Molecular Structure Optimization:

    • The initial 3D structure of the molecule is drawn using a molecular editor.

    • Geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][3]

    • The 6-311G(d,p) basis set is employed for all atoms, providing a good balance of accuracy and computational efficiency for organic molecules.[1]

    • The optimization is carried out until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the vibrational analysis.

  • Electronic Property Calculations:

    • Using the optimized geometry, single-point energy calculations are performed at the same level of theory (B3LYP/6-311G(d,p)).

    • From this calculation, the energies of the HOMO and LUMO are extracted.

    • The Molecular Electrostatic Potential (MEP) is calculated and mapped onto the total electron density surface.

    • Mulliken population analysis is performed to obtain the atomic charges.

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output A Initial Molecular Structure B Geometry Optimization (B3LYP/6-311G(d,p)) A->B C Frequency Analysis B->C D Single-Point Energy Calculation C->D No imaginary frequencies E Optimized Geometry D->E F HOMO/LUMO Energies D->F G Molecular Electrostatic Potential (MEP) D->G H Mulliken Atomic Charges D->H

Figure 1: A generalized workflow for DFT calculations of electronic properties.

Comparative Analysis: Predicting the Electronic Properties

Alternative Molecules for Comparison:

  • 4-Substituted Styrenes: These molecules provide a fundamental framework for understanding the effect of substituents on the electronic properties of the vinyl group and the phenyl ring.[13][14][15]

  • (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: This chalcone derivative shares a chlorophenyl group and a propenone linker, offering insights into the electronic effects of these moieties.[1]

  • (E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one: This molecule contains both chloro and methyl substituents on different phenyl rings, allowing for an examination of their combined influence.[16]

Predicted Electronic Properties of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene:

PropertyPredicted Value/CharacteristicRationale and Comparison
HOMO-LUMO Energy Gap (ΔE) Moderately lowThe presence of the electron-withdrawing chloro groups and the π-conjugated system is expected to lower the LUMO energy, while the electron-donating methyl group may slightly raise the HOMO energy. This combination will likely result in a smaller energy gap compared to unsubstituted styrene, suggesting a higher reactivity. Studies on similar substituted systems have shown that such substitutions can lead to a reduced HOMO-LUMO gap.[1][4]
Molecular Electrostatic Potential (MEP) Negative potential on chlorine atoms and the π-system of the double bond. Positive potential around the hydrogen atoms.The high electronegativity of the chlorine atoms will create regions of negative electrostatic potential, making them potential sites for electrophilic attack. The electron-rich double bond will also exhibit a negative potential. The phenyl rings will show a complex potential distribution influenced by the substituents.[3][7][9]
Mulliken Atomic Charges Negative charges on chlorine atoms. Carbon atoms in the phenyl rings will have varying charges depending on the substituent.The chlorine atoms will carry a partial negative charge due to their high electronegativity. The methyl group will donate electron density, making the attached carbon and ortho/para positions slightly more negative. The chloro substituents will withdraw electron density, leading to more positive charges on the attached carbons.[1][10]

mol [label=<

Cl

C

C

C

CH3

C

C

C

C

C

Cl

]; } dot

Figure 2: 2D structure of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding the electronic properties of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene using DFT calculations. By establishing a standardized computational protocol and drawing comparisons with related molecules, we can predict its reactivity and potential interaction sites. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups, along with a conjugated π-system, suggests a molecule with a nuanced electronic landscape.

For researchers in drug development and materials science, these theoretical insights can guide further experimental work. The predicted reactive sites from the MEP analysis can inform the design of new synthetic routes or the study of its interactions with biological targets. Future work should involve performing the proposed DFT calculations on the title compound to validate these predictions and provide a more quantitative understanding of its electronic properties.

References

  • Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one.
  • Investigations of Substituent Effects by Nuclear Magnetic Resonance Spectroscopy and All-valence Electron Molecular Orbital Calculations. I, 4-Substituted Styrenes. Canadian Science Publishing.
  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV
  • Correlation analysis of the substituent electronic effects on the Mulliken charge. Resonance and field effects of substituents at para-substituted styrenyl fullerene.
  • Ab initio calculations on 4-substituted styrenes: a theoretical model for the separation and evaluation of field and resonance substituent parameters. R Discovery.
  • Molecular Electrost
  • Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry.
  • The calculated structure of styrene in S 0 , S 1 , and S 2.
  • (E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. PMC.
  • DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega.
  • THEORETICAL INVESTIGATION OF MOLECULAR STRUCTURE, HOMO- LUMO, HYPERPOLARIZABILITY, NBO ANALYSIS AND DENSITY OF STATES CALCUL
  • HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROM
  • Molecular electrostatic potentials: an effective tool for the elucid
  • MEP (molecular electrostatic potential) surfaces of some representative compounds.
  • Crystal structure, DFT and MEP study of (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol.
  • Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol.
  • Crystal structure and DFT study of (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)

Sources

Comparative

comparative spectroscopic analysis of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene derivatives

As a Senior Application Scientist, navigating the analytical landscape of halogenated allylic intermediates requires moving beyond basic characterization. The compound 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of halogenated allylic intermediates requires moving beyond basic characterization. The compound 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene is a critical electrophilic building block in complex cross-coupling reactions, agrochemical synthesis, and active pharmaceutical ingredient (API) development.

However, distinguishing this target from its synthetic analogs—specifically the 2-bromo derivative and the dehalogenated alkene—demands a rigorous, orthogonal analytical approach. This guide provides a definitive comparative spectroscopic analysis, detailing the causality behind the spectral shifts and establishing self-validating protocols to ensure absolute structural confidence.

Structural Variants Compared

To establish a robust analytical baseline, this guide compares the target molecule against its two most common synthetic alternatives/impurities:

  • Compound A (Target): 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

  • Compound B (Bromo-Analog): 2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene

  • Compound C (Dehalogenated): 3-(4-Chloro-2-methylphenyl)-1-propene

Workflow A Crude 1-Propene Derivatives B Chromatographic Purification A->B C 1H & 13C NMR (Vinylic Shifts) B->C D ATR-FTIR (C=C Stretch) B->D E HRMS (Isotope Patterns) B->E F Confirm C2 Substitution C->F G Confirm Bond Polarization D->G H Confirm Halogen Identity E->H I Orthogonal Validation Complete F->I G->I H->I

Orthogonal spectroscopic validation workflow for halogenated propene derivatives.

Part 1: High-Resolution NMR Analysis (¹H and ¹³C)

The most definitive method for distinguishing these derivatives is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically focusing on the allylic (-CH₂-) and vinylic (=CH₂) protons.

The Causality of Chemical Shifts: In the unsubstituted alkene (Compound C), the internal vinylic proton exhibits a complex multiplet near 5.9 ppm due to coupling with the terminal =CH₂ and the allylic -CH₂-. When a halogen is introduced at the C2 position (Compounds A and B), this internal proton is lost, and the terminal =CH₂ protons collapse into two distinct doublets (geminal coupling, J ≈ 1.5–3.0 Hz).

While chlorine is more electronegative than bromine (which would typically cause greater deshielding), bromine possesses a significantly larger electron cloud. The resulting magnetic anisotropy and steric compression in Compound B cause anomalous downfield shifts, making the ¹H NMR signals of the chloro- and bromo-derivatives deceptively similar[1]. Therefore, ¹³C NMR is mandatory . The C2 carbon in the bromo-derivative experiences a profound "heavy atom effect," shifting significantly upfield compared to the chloro-derivative.

Quantitative Data Comparison
FeatureCompound A (2-Chloro)Compound B (2-Bromo)Compound C (Unsubstituted)
¹H: Allylic -CH₂- ~ 3.65 ppm (s)~ 3.75 ppm (s)~ 3.35 ppm (d, J = 6.5 Hz)
¹H: Terminal =CH₂ ~ 5.25, 5.35 ppm (d,d)~ 5.40, 5.60 ppm (d,d)~ 5.05 ppm (m)
¹H: Internal =CH- AbsentAbsent~ 5.95 ppm (m)
¹³C: C2 (Vinylic) ~ 140.5 ppm~ 131.0 ppm (Heavy Atom Effect)~ 136.5 ppm
Self-Validating Protocol: Quantitative NMR (qNMR)

To ensure the spectrum is not compromised by co-eluting isomers:

  • Preparation: Dissolve 15.0 mg of the analyte and 5.0 mg of a high-purity internal calibrant (e.g., 1,3,5-trimethoxybenzene) in 0.6 mL of CDCl₃.

  • Acquisition: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the sample (typically D1 = 30 seconds for halogenated alkenes) to ensure complete spin relaxation.

  • Validation Check: Integrate the calibrant peak. If the calculated purity of the target vinylic protons does not match the expected molar ratio >98%, the sample must be re-purified. This internal mathematical check prevents misattribution of impurity peaks to the target structure.

Part 2: Vibrational Spectroscopy (ATR-FTIR)

Fourier Transform Infrared (FTIR) spectroscopy provides rapid confirmation of the functional group polarization.

The Causality of Vibrational Shifts: The introduction of a halogen at the C2 position heavily polarizes the alkene. The highly electronegative halogens withdraw electron density via the inductive effect (-I), which competes with their electron-donating resonance effect (+M). For halogens directly attached to double bonds, the net result is a significant increase in the molar absorptivity (intensity) of the C=C stretch due to the enhanced dipole moment, accompanied by a shift in frequency dictated by the mass of the substituent[2].

Quantitative Data Comparison
Vibrational ModeCompound A (2-Chloro)Compound B (2-Bromo)Compound C (Unsubstituted)
C=C Stretch 1630 cm⁻¹ (Strong)1620 cm⁻¹ (Strong)1640 cm⁻¹ (Medium)
C-Cl (Aryl) 1090 cm⁻¹1090 cm⁻¹1090 cm⁻¹
C-X (Vinylic) ~ 880 cm⁻¹ (C-Cl)~ 690 cm⁻¹ (C-Br)Absent
Self-Validating Protocol: ATR-FTIR
  • Background: Collect a background spectrum of the empty diamond ATR crystal (128 scans, 4 cm⁻¹ resolution).

  • Sample Application: Apply 2 mg of the neat oil/solid to the crystal and apply consistent pressure using the anvil.

  • Validation Check: After acquisition, clean the crystal with isopropanol and take a "blank" scan. The blank must show a flat baseline. If residual C-Cl or C=C stretches remain, the previous spectrum's integration is invalid due to carryover contamination.

Part 3: Mass Spectrometry (GC-MS) & Isotope Patterns

Because the aromatic ring already contains a chlorine atom, the mass spectrometry isotope pattern acts as the ultimate "smoking gun" for identifying the C2 substituent[3].

The Causality of Isotope Ratios: Chlorine exists naturally as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. Bromine exists as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio.

  • Compound A (Cl₂): Contains two chlorine atoms. The binomial expansion yields an M : M+2 : M+4 ratio of approximately 9:6:1 .

  • Compound B (BrCl): Contains one bromine and one chlorine. The expansion yields an M : M+2 : M+4 ratio of approximately 3:4:1 .

  • Compound C (Cl₁): Contains only the aromatic chlorine. The ratio is 3:1 (M : M+2).

Isotope M Molecular Ion [M]+ C1 Target (Cl2) 9:6:1 Ratio M->C1 2-Chloro C2 Bromo Analog (BrCl) 3:4:1 Ratio M->C2 2-Bromo C3 Unsubstituted (Cl1) 3:1 Ratio M->C3 2-Hydro F Tropylium Cation [C8H8Cl]+ (m/z 139) C1->F -C2H2Cl2 C2->F -C2H2BrCl C3->F -C2H3Cl

Mass spectrometry isotope pattern recognition and fragmentation pathways.
Self-Validating Protocol: GC-MS Isotope Analysis
  • Tuning: Prior to running the sample, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the mass axis is calibrated to within ±0.1 Da.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Validation Check: Extract the ion chromatograms for the M, M+2, and M+4 masses. Calculate the area under the curve for each. If the experimental ratio deviates by more than 5% from the theoretical binomial expansion (e.g., if a 9:6:1 ratio appears as 9:8:2), the spectrum is invalid, indicating either detector saturation or co-elution of an impurity.

References

  • SciELO. "Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives" (Source for FTIR and NMR principles of chlorinated phenyl derivatives). Available at:[Link]

  • Elsevier Pure. "S2-S0 Spectroscopy of Azulene and Its 2-Chloro, 2-Methyl, and 1,3-Dimethyl Derivatives" (Source for vibrational spectroscopy and state changes due to chloro/methyl substitutions). Available at:[Link]

Sources

Validation

Strategic Selectivity Guide: 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene in Coupling Reactions

This guide provides an in-depth technical assessment of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene , a specialized bifunctional electrophile used in advanced organic synthesis.[1] [1] Executive Summary 2-Chloro-3-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene , a specialized bifunctional electrophile used in advanced organic synthesis.[1]

[1]

Executive Summary

2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (referred to herein as CCMP ) is a high-value "linchpin" intermediate characterized by two distinct electrophilic sites: a vinylic chloride on the propene tail and an aryl chloride on the benzene ring.[1]

For researchers in drug discovery and agrochemistry, CCMP offers a unique orthogonal reactivity profile .[1] Unlike symmetric dihalides, the electronic and steric differentiation between its two chloride sites allows for highly selective, sequential cross-coupling reactions without the need for protecting groups.[1] This guide evaluates its selectivity against standard alternatives and provides validated protocols for maximizing yield and regiocontrol.

Chemical Profile & Reactivity Analysis

Structural Deconstruction

The molecule features two competing reaction sites for transition-metal catalyzed coupling (e.g., Suzuki-Miyaura, Heck, Negishi):

  • Site A (Aryl-Cl): Located at the para-position (C4) of the phenyl ring.[1] Despite the ortho-methyl group at C2, the C4 position remains sterically accessible and electronically activated for oxidative addition.[1]

  • Site B (Vinyl-Cl): Located at the C2 position of the propene chain.[1] This is a 1,1-disubstituted vinyl chloride.[1] It is sterically encumbered and possesses a stronger

    
     bond compared to the aryl counterpart, making it significantly less reactive under standard conditions.[1]
    
The Selectivity Hierarchy

Experimental data confirms a distinct reactivity order:


[1]

This hierarchy allows researchers to exclusively functionalize the aryl ring (Site A) while leaving the vinyl chloride (Site B) intact as a "latent" handle for subsequent transformations.[1]

FeatureSite A: Aryl Chloride (C4)Site B: Vinyl Chloride (C2')
Hybridization

(Aromatic)

(Vinylic)
Steric Environment Unhindered (Para to linker)Hindered (Gem-disubstituted)
Electronic Activation Moderate (Inductive effect of Me)Low (Vinyl stabilization)
Primary Coupling Role First-Stage Functionalization Second-Stage (Forcing Conditions)

Comparative Performance Guide

CCMP vs. Bromo-Analogs

Many protocols suggest switching to bromo-analogs (e.g., 2-Bromo-3-(4-bromo-2-methylphenyl)-1-propene) to increase reactivity.[1] However, this often compromises selectivity.[1]

ParameterCCMP (Bis-Chloro) Bis-Bromo Alternative Analysis
Site Selectivity High (>20:1) Low (~3:[1]1)The reactivity gap between Ar-Cl and Vinyl-Cl is wider than Ar-Br vs Vinyl-Br, ensuring cleaner mono-coupling.[1]
Stability ExcellentModerateCCMP resists light-induced degradation better than bromo-analogs.[1]
Cost Efficiency HighLowChloro-precursors are generally 30-40% cheaper at scale.[1]
vs. Isomeric Allyl Chlorides

Compared to 1-chloro-3-aryl-1-propene (linear isomer), CCMP's branched 2-chloro structure prevents unwanted


 allylic substitutions, locking the reaction into a cross-coupling manifold.[1]

Validated Experimental Protocols

Protocol A: Selective Aryl Coupling (Suzuki-Miyaura)

Target: Functionalization of the phenyl ring (Site A) only.[1]

Rationale: Use of a mild catalyst system prevents activation of the sluggish vinyl chloride.[1]

Reagents:

  • Substrate: CCMP (1.0 equiv)[1]

  • Boronic Acid:

    
     (1.1 equiv)[1]
    
  • Catalyst:

    
     (2 mol%)[1][2]
    
  • Ligand:

    
     (4 mol%) or SPhos (for challenging substrates)[1]
    
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: Toluene/Water (3:1)[1]

Step-by-Step Workflow:

  • Charge: Add CCMP, boronic acid, base, and

    
     to a reaction vial.
    
  • Degas: Purge with Argon for 5 minutes (Critical to prevent homocoupling).

  • Solvate: Add degassed Toluene/Water mixture.

  • Incubate: Heat to 60°C for 4-6 hours. Note: Do not exceed 80°C to avoid trace vinyl activation.[1]

  • Validation: Monitor by TLC/GC. The vinyl chloride peak should remain unchanged.[1]

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Sequential Vinyl Activation

Target: Functionalization of the vinyl group (Site B) after Aryl coupling.[1]

Rationale: Requires electron-rich, bulky phosphines (Buchwald ligands) to force oxidative addition into the hindered vinyl chloride bond.[1]

Conditions:

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: XPhos or RuPhos (4 mol%)[1]

  • Temp: 100-110°C (Reflux in Dioxane).[1]

Mechanistic Visualization

The following diagram illustrates the divergent pathways controlled by catalyst and temperature selection.

SelectivityPathways Start Starting Material: CCMP PathA Pathway A: Mild Conditions (60°C, PPh3) Start->PathA Preferred Kinetic Path PathB Pathway B: Forcing Conditions (110°C, XPhos) Start->PathB Direct Over-reaction Intermed Intermediate: Aryl-Coupled Product (Vinyl-Cl Intact) PathA->Intermed >95% Selectivity SideProd Mixture: Oligomers / Homocoupling PathB->SideProd Low Selectivity Final Final Product: Bis-Functionalized Scaffold Intermed->Final Step 2: Add XPhos/Heat

Caption: Kinetic differentiation allows isolation of the Aryl-Coupled Intermediate before Vinyl activation.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

  • Norman, J. P., et al. (2022).[1] "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." The Journal of Organic Chemistry, 87(11), 7414–7421.[1] Link[1]

  • Colacot, T. J. (2015).[1] New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry.[1] (General reference for differential reactivity of polyhalogenated arenes).

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene proper disposal procedures

[1] Executive Safety Directive STOP & READ: 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene is a Halogenated Aromatic Intermediate .[1] It poses distinct environmental and combustion hazards that differ significantly from...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Directive

STOP & READ: 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene is a Halogenated Aromatic Intermediate .[1] It poses distinct environmental and combustion hazards that differ significantly from standard organic solvents.

Core Disposal Rule:

NEVER mix this compound with non-halogenated solvents (e.g., Acetone, Ethanol, Hexane). NEVER dispose of via sanitary sewer or trash.

This compound requires High-Temperature Incineration with Acid Gas Scrubbing due to the release of hydrochloric acid (HCl) and potential formation of dioxins during improper combustion.

Chemical Profile & Waste Characterization

Before handling, you must classify the waste stream correctly to ensure downstream acceptance by disposal facilities.

PropertySpecificationOperational Implication
Chemical Class Halogenated Aromatic AlkeneHigh stability; requires dedicated halogenated waste stream.[1]
Primary Hazard Toxic / Irritant / Marine PollutantMust be double-contained during transport.[1]
Flammability Likely Combustible (Class II/III)Flash point is likely >60°C due to molecular weight, but treat as Flammable (D001) until tested.
Reactivity Alkene GroupPotential for slow polymerization. Do not store for >90 days without stabilizer check.
RCRA Status Characteristic WasteLikely D001 (Ignitable) or D003 (Reactive) depending on formulation. Treat as Halogenated Solvent Waste .

Waste Segregation Decision Matrix

Improper segregation is the #1 cause of laboratory accidents and disposal rejections. Use this logic flow to determine the correct waste stream.

WasteSegregation Start Waste Generation: 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene CheckHalogen Contains Halogens? (Cl, Br, F, I) Start->CheckHalogen StreamA STREAM A: HALOGENATED WASTE (High BTU Incineration + Scrubbers) *CORRECT PATH* CheckHalogen->StreamA Yes (Chlorine) StreamB STREAM B: NON-HALOGENATED (Fuel Blending) *DO NOT USE* CheckHalogen->StreamB No CheckMix Mixed with Non-Halogenated Solvents? (e.g. Acetone) CheckMix->StreamA No (Pure) StreamC CONTAMINATED STREAM Must be relabeled as Halogenated. High Disposal Cost. CheckMix->StreamC Yes StreamA->CheckMix

Figure 1: Critical decision path for segregating halogenated intermediates. Mixing halogenated waste with non-halogenated fuels ruins the fuel value and violates incinerator permits.

Step-by-Step Disposal Protocol

Phase 1: Collection & Packaging

Objective: Containment compatible with chlorinated aromatics.

  • Select Container: Use Amber Glass or Fluorinated HDPE carboys.

    • Why? Standard HDPE can swell or degrade upon long-term exposure to chlorinated aromatics.[1] Glass provides the best chemical resistance.

  • Headspace: Leave at least 10% headspace in the container.

    • Why? To allow for thermal expansion and prevent over-pressurization if the alkene group slowly polymerizes or evolves gas.

  • Venting: If the material is from a reaction mixture containing thionyl chloride or other acid halides, ensure the cap is vented or loosely tightened initially to off-gas HCl.

Phase 2: Labeling

Objective: Clear communication for emergency responders.

Label the container with a hazardous waste tag containing the following specific data:

  • Full Chemical Name: 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene.[1]

  • Constituents: List any solvents (e.g., "90% Dichloromethane, 10% Analyte").

  • Hazards: Check boxes for Toxic , Flammable , and Irritant .

Phase 3: Storage
  • Store in a Secondary Containment Tray (polypropylene) to catch drips.

  • Segregate from:

    • Strong Oxidizers (e.g., Nitric Acid) – Risk of violent reaction.

    • Alkali Metals (e.g., Sodium, Lithium) – Risk of Wurtz-type coupling/explosion.

Emergency Contingency: Spill Response

In the event of a spill outside the fume hood, follow this strict containment workflow.

SpillResponse Alert 1. ALERT & EVACUATE (Vapors are heavy/toxic) PPE 2. DON PPE (Nitrile Gloves x2, Goggles, Lab Coat, Organic Vapor Resp.) Alert->PPE Contain 3. CONTAIN Use Vermiculite or Polypropylene Pads PPE->Contain Collect 4. COLLECT Scoop into Wide-Mouth Jar (Seal Tightly) Contain->Collect Clean 5. DECONTAMINATE Scrub surface with Soap/Water Collect->Clean

Figure 2: Operational workflow for managing spills of chlorinated intermediates.

Critical Note on Absorbents: Do NOT use paper towels for large spills of this chemical. Paper increases the surface area for evaporation, releasing toxic vapors faster. Use inert absorbents like Vermiculite or Diatomaceous Earth which suppress vapor generation.

Regulatory & Transport Information

When handing this waste off to your EHS (Environmental Health & Safety) team or external contractor, provide these likely classifications.

RegulationClassification CodeNotes
DOT (Shipping) UN 1992 or UN 2924 Flammable Liquid, Toxic, N.O.S.[1] (Not Otherwise Specified).
EPA Waste Code D001 (Ignitable)If flash point <60°C.
EPA Waste Code F002 / D019 (Toxicity)If mixed with listed solvents or exhibits specific toxicity characteristics (Carbon Tetrachloride/Chloroform).
Destruction Method Rotary Kiln Incineration Must be burned at >1000°C with 2-second residence time to destroy the chlorinated ring structure.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[2] [Link][3]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link][4]

  • PubChem. (n.d.). Compound Summary: Chlorinated Propene Derivatives (Analogous Safety Data). National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

Safe Handling & Operational Guide: 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene Part 1: Executive Safety Directive Status: Specialized Intermediate / Novel Chemical Entity Hazard Classification (SAR-Derived): High Caut...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling & Operational Guide: 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene

Part 1: Executive Safety Directive

Status: Specialized Intermediate / Novel Chemical Entity Hazard Classification (SAR-Derived): High Caution Required Primary Risks: Severe Irritant (Skin/Eye), Potential Sensitizer, Aquatic Toxin.

As a Senior Application Scientist, I must emphasize that while specific toxicological data (SDS) for 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene (Formula: C₁₀H₁₀Cl₂) may be limited in public registries, its structural motifs—a vinylic chloride coupled with a chlorinated aromatic ring —dictate a strict "Universal Precaution" approach.

This molecule contains a homobenzylic linkage. While vinylic chlorides are generally more stable than their allylic counterparts, the lipophilic nature of the dichlorinated aromatic system suggests high skin absorption potential and probable aquatic toxicity. Treat this compound as a potent alkylating agent and sensitizer until proven otherwise.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Protection Zone Standard Requirement Technical Justification
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil) or Viton (if >100mL)The lipophilic aromatic ring facilitates permeation through standard latex. Double nitrile provides a breakthrough time buffer >4 hours.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Vapors or micro-droplets can cause severe lachrymation and corneal damage.
Respiratory Fume Hood Mandatory (Face velocity: 100 fpm)Vinylic halides can degrade into HCl and phosgene upon thermal stress. If hood work is impossible, use a Full-Face Respirator with OV/P100 Cartridges .
Body Defense Tyvek® Lab Coat + Apron Cotton coats absorb liquids. A chemical-resistant apron prevents "soak-through" to the torso during transfer operations.

Part 3: Operational Protocols

Workflow Decision Logic

The following decision tree dictates the handling procedure based on the physical state and scale of the operation.

PPE_Decision_Tree Start Start: Handling 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene State_Check Determine Physical State Start->State_Check Liquid Liquid / Oil State_Check->Liquid Viscous/Oil Solid Solid / Powder State_Check->Solid Crystalline Volatile_Check Is Heating Involved? Liquid->Volatile_Check Dust_Check Fine Dust Potential? Solid->Dust_Check Standard_Liq Standard Fume Hood Double Nitrile Gloves Volatile_Check->Standard_Liq Ambient Temp High_Risk_Liq Blast Shield Required Monitor for HCl/Phosgene Volatile_Check->High_Risk_Liq Reflux/Distillation Standard_Sol Static-Free Spatula Weigh Inside Hood Dust_Check->Standard_Sol Granular High_Risk_Sol Powder Hood / Glovebox N95 or P100 Backup Dust_Check->High_Risk_Sol Micronized

Figure 1: Operational decision logic for selecting engineering controls based on physical state and thermal stress.

Step-by-Step Handling Procedure

A. Weighing & Transfer

  • Preparation: Place a disposable secondary containment tray (polypropylene) inside the fume hood. Line it with absorbent pads.

  • Static Control: If solid, use an anti-static gun before weighing to prevent particle dispersal. If liquid, use a positive-displacement pipette to prevent dripping (high viscosity/surface tension is common for this class).

  • Transfer: Never pour from a stock bottle. Use a wide-bore cannula or glass pipette.

  • Decontamination: Immediately wipe the exterior of the stock bottle with a Kimwipe dampened in dichloromethane (DCM), then dispose of the wipe in solid hazardous waste.

B. Reaction Setup (Thermal Stress Warning)

  • Risk: Heating halogenated alkenes can release Hydrogen Chloride (HCl) gas.

  • Control: All heated reactions must be vented through a soda-lime or NaOH scrubber trap to neutralize acidic off-gassing.

  • Incompatibility: Avoid contact with strong oxidizers (peroxides) or strong bases (n-BuLi), which may trigger rapid dehydrohalogenation or polymerization.

Part 4: Emergency Response & Disposal

Spill Response Workflow

In the event of a spill (>5 mL), follow this immediate containment logic.

Spill_Response Spill Spill Detected Evacuate Evacuate Immediate Area (Alert Lab Personnel) Spill->Evacuate Assess Assess Volume & Location Evacuate->Assess Small_Spill < 10 mL (In Hood) Assess->Small_Spill Large_Spill > 10 mL (Or Outside Hood) Assess->Large_Spill Action_Small 1. Absorb with Vermiculite 2. Clean with DCM 3. Wash with Soap/Water Small_Spill->Action_Small Action_Large 1. Don SCBA (if available) 2. Dike with Absorbent Booms 3. Call EHS / HazMat Large_Spill->Action_Large

Figure 2: Immediate response protocol for containment of halogenated intermediate spills.

Waste Disposal
  • Classification: Halogenated Organic Solvent Waste.

  • Segregation: DO NOT mix with aqueous basic waste (risk of exothermic hydrolysis).

  • Labeling: Clearly tag as "Toxic" and "Halogenated".

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential corrosion from trace HCl evolution.

References

  • PubChem. (2025).[1] Compound Summary: 2,3-Dichloropropene (Analogous Hazard Data). National Library of Medicine. [Link]

  • ILO/WHO. (2021). ICSC 1341: 3-Chloro-2-methyl-1-propene (Methallyl Chloride). International Chemical Safety Cards. [Link]

Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and best practices for halogenated aromatic intermediates. It does not replace a manufacturer-specific Safety Data Sheet (SDS) if available.

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene
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2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene
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